Cycloprovera
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
71615-27-5 |
|---|---|
Molecular Formula |
C50H70O7 |
Molecular Weight |
783.1 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C26H36O3.C24H34O4/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17;1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3;13-14,18-20H,6-12H2,1-5H3/t21-,22-,23+,24+,26+;14-,18+,19-,20-,22+,23-,24-/m10/s1 |
InChI Key |
NEDJKVIUOSOCNB-AWPSVMBFSA-N |
SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |
Synonyms |
Cyclofem CycloProvera HRP 112 HRP112 |
Origin of Product |
United States |
Foundational & Exploratory
Cycloprovera's Mechanism of Action on the Hypothalamic-Pituitary-Ovarian Axis: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Cycloprovera, a combined injectable contraceptive containing medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and estradiol (B170435) cypionate (E2C), effectively prevents pregnancy by exerting a multi-level suppressive action on the hypothalamic-pituitary-ovarian (HPO) axis. This technical guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism: Inhibition of Ovulation
The primary contraceptive effect of this compound is the inhibition of ovulation. This is achieved through the synergistic actions of its two components, a progestin (MPA) and an estrogen (E2C), on the central nervous system and the ovaries. The administration of this compound disrupts the normal pulsatile secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This disruption prevents follicular development, the mid-cycle LH surge, and subsequent ovulation. After a single injection, this compound has been shown to inhibit follicle maturation for approximately 30 days and prevent ovulation and corpus luteum formation for about 60 days.[1] The contraceptive effects are reversible, with the potential for ovulation to return as early as 63 days after the final injection.[2]
Signaling Pathway of HPO Axis Suppression by this compound
The following diagram illustrates the negative feedback mechanism of this compound on the HPO axis.
Quantitative Effects on Hormonal Levels
Clinical studies have quantified the impact of this compound on key hormones of the HPO axis. The following tables summarize the available data on serum concentrations of medroxyprogesterone acetate, estradiol, and the resulting suppression of gonadotropins.
| Pharmacokinetic Parameters of this compound Components | |
| Hormone | Mean Peak Serum Concentration (Cmax) |
| Medroxyprogesterone Acetate (MPA) | 1.31 ng/mL[3] |
| Estradiol | 254 pg/mL[3] |
| Time to Peak Concentration (Tmax) | |
| Medroxyprogesterone Acetate (MPA) | 4.1 days[3] |
| Estradiol | 3.3 days[3] |
| Effects on Gonadotropins and Ovarian Function | |
| Parameter | Effect |
| Follicle-Stimulating Hormone (FSH) | Levels are suppressed, preventing follicular recruitment and development. In postmenopausal women, MPA treatment has been shown to decrease high FSH levels by half.[4][5] |
| Luteinizing Hormone (LH) | The mid-cycle LH surge is abolished, directly preventing ovulation. In postmenopausal women, MPA treatment has been shown to decrease high LH levels by half.[4][5] |
| Ovarian Follicular Development | Significantly lower incidence of follicular development compared to low-dose oral contraceptives.[6] |
| Ovulation | Suppressed for at least 77 days following the third of three monthly injections.[3] |
Experimental Protocols
The data presented in this guide are derived from clinical trials employing rigorous methodologies. Below are summaries of typical experimental protocols used to assess the pharmacodynamics of this compound.
Study Design
A common design for evaluating the effects of this compound on the HPO axis is a prospective, open-label clinical trial.
-
Participants: Healthy, ovulatory women of reproductive age, often surgically sterile to eliminate the risk of pregnancy during the study.[3]
-
Treatment Regimen: Typically involves the administration of this compound (25 mg MPA and 5 mg E2C) via intramuscular injection once every 28-30 days for a specified duration, often three consecutive cycles.[2][3]
-
Data Collection: Blood samples are collected at frequent, predetermined intervals throughout a baseline (control) cycle, the treatment cycles, and a follow-up period to monitor the return of ovarian function.[3]
Hormone Assays
Serum concentrations of MPA, estradiol, LH, FSH, and progesterone are typically measured using validated immunoassays.
-
Methodology: Chemiluminescence immunoassays are frequently employed for the quantification of LH and FSH.[7] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for measuring serum levels of MPA and estradiol.
-
Validation: Assay validation is critical to ensure accuracy and reliability. Key validation parameters include:
-
Specificity: The ability of the assay to exclusively measure the target hormone without cross-reactivity from other structurally similar molecules.
-
Sensitivity (Limit of Quantitation - LoQ): The lowest concentration of the hormone that can be reliably quantified.
-
Precision (Intra- and Inter-assay variability): The reproducibility of the measurements within the same assay run and between different runs.
-
Accuracy: The closeness of the measured value to the true value.
-
Logical Relationship for Contraceptive Efficacy
The contraceptive efficacy of this compound is a direct consequence of its impact on the HPO axis. The logical flow from drug administration to the prevention of pregnancy is depicted below.
Conclusion
This compound provides a highly effective and reversible method of hormonal contraception through its potent suppression of the hypothalamic-pituitary-ovarian axis. The combined actions of medroxyprogesterone acetate and estradiol cypionate disrupt the normal hormonal cascade that leads to ovulation. A thorough understanding of this mechanism, supported by quantitative hormonal data and well-defined experimental protocols, is essential for researchers and professionals involved in the development and clinical application of hormonal contraceptives. Further research focusing on the precise quantification of GnRH, LH, and FSH suppression with modern, highly sensitive assays will continue to refine our understanding of the intricate interplay between this compound and the female reproductive system.
References
- 1. Hormone-based models for comparing menstrual cycle and hormonal contraceptive effects on human resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New once-a-month injectable contraceptives, with particular reference to Cyclofem/Cyclo-Provera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Immunoassay for Human Chorionic Gonadotropin in Cerebrospinal Fluid: Validation of a Modified-Approved Method for Accreditation by the College of American Pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of ovarian follicular activity during treatment with a monthly injectable contraceptive and a low-dose oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pharmacokinetics and Pharmacodynamics of Cycloprovera in Primate Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Cycloprovera, with a focus on its active ingredient, medroxyprogesterone (B1676146) acetate (B1210297) (MPA), in non-human primate (NHP) models. This document synthesizes key findings on drug metabolism, mechanism of action, and physiological effects, presenting data in a structured format to facilitate research and development in reproductive health and associated fields.
Pharmacokinetics of Medroxyprogesterone Acetate in Primates
The pharmacokinetic profile of medroxyprogesterone acetate is crucial for understanding its long-acting contraceptive efficacy and potential side effects. Primate models, particularly macaques and baboons, have been instrumental in elucidating the absorption, distribution, metabolism, and excretion of this synthetic progestin.
Absorption and Distribution
Following intramuscular (IM) administration of depot medroxyprogesterone acetate (DMPA), MPA is slowly released from the injection site, leading to sustained plasma concentrations. In cynomolgus monkeys, a single IM dose of 25 mg/kg resulted in initial peak serum concentrations of 2.7-9.6 ng/mL within 24-48 hours, followed by a slight decrease and then a steady increase to maximum levels of 10-14 ng/mL between 37 and 50 days post-injection[1]. Studies in rhesus macaques have shown that a 150 mg IM dose, equivalent to the human contraceptive dose, results in peripheral concentrations and duration of action similar to those observed in women. In these studies, MPA levels typically fall below 0.5 ng/mL between 70 and 150 days after injection.
Metabolism and Excretion
Macaques are known to metabolize DMPA more rapidly than humans. The metabolic clearance rate of MPA in female Rhesus monkeys has been determined to be approximately 201 ± 19 L/day (42.2 ± 4.0 L/day/kg)[2]. This relatively slow metabolic clearance, coupled with its prolonged retention in tissues, contributes significantly to the potent and long-lasting biological activity of MPA[2]. The primary route of metabolism for MPA is through the cytochrome P450 3A4 (CYP3A4) isoenzyme[3].
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of MPA in various primate models. It is important to note that direct comparative studies are limited, and variations in study design, analytical methods, and animal characteristics can influence the results.
Table 1: Pharmacokinetic Parameters of Intramuscular Medroxyprogesterone Acetate in Macaques
| Primate Model | Dose | Cmax (ng/mL) | Tmax (days) | Metabolic Clearance Rate (L/day/kg) | Reference |
| Rhesus Macaque | 150 mg | Not Reported | Not Reported | 42.2 ± 4.0 | [2] |
| Cynomolgus Monkey | 25 mg/kg | 10 - 14 | 37 - 50 | Not Reported | [1] |
Table 2: Serum Concentrations of Intramuscular Medroxyprogesterone Acetate in Pregnant Baboons
| Primate Model | Dose | Serum Concentration Notes | Reference |
| Baboon | 2.5 mg/kg (1x HDE) | Not teratogenic at this dose. | [4] |
| Baboon | 25 mg/kg (10x HDE) | Similar serum concentration patterns among animals. | [4] |
| Baboon | 100 mg/kg (40x HDE) | Inter-animal variations in serum concentrations. | [4] |
| HDE: Human Contraceptive Dose Equivalent |
Pharmacodynamics of Medroxyprogesterone Acetate in Primates
The pharmacodynamic effects of MPA are primarily mediated through its interaction with progesterone (B1679170) and androgen receptors, leading to profound changes in the reproductive system and other physiological processes.
Mechanism of Action: Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression
MPA's principal mechanism of contraceptive action is the suppression of the Hypothalamic-Pituitary-Gonadal (HPG) axis. By acting on the hypothalamus and pituitary gland, MPA inhibits the pulsatile release of gonadotropin-releasing hormone (GnRH) and subsequent secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression prevents follicular maturation, ovulation, and the cyclical changes in the endometrium[5].
Cellular Mechanism of Action: Receptor Interactions
MPA exerts its effects by binding to intracellular steroid receptors. Its high affinity for the progesterone receptor (PR) mediates its primary progestational effects. However, MPA also demonstrates significant binding affinity for the androgen receptor (AR), acting as an AR agonist[6][7]. This dual activity contributes to its overall physiological and behavioral effects. The binding affinity (Ki) of MPA for the human AR has been reported to be 19.4 nM, which is comparable to that of the natural androgen 5α-dihydrotestosterone (DHT)[6]. In some contexts, MPA can also exert antiandrogenic effects[8]. Additionally, MPA can bind to the glucocorticoid receptor (GR)[9].
Effects on Reproductive Tissues and Glucoregulatory Function
In primate models, MPA treatment leads to a thinning of the vaginal epithelium. Chronic administration of MPA has also been shown to impact glucoregulatory function in rhesus macaques, leading to decreased insulin (B600854) sensitivity[9][10]. This effect is an important consideration in long-term studies and for the management of primate colonies.
Experimental Protocols in Primate Models
The study of MPA in primates requires well-defined experimental protocols to ensure data quality and animal welfare.
Pharmacokinetic Study Design
A typical pharmacokinetic study of MPA in a primate model involves the following steps:
Detailed Protocol: Intravenous Glucose Tolerance Test (IVGTT) in Rhesus Macaques
The IVGTT is a key procedure to assess the impact of MPA on glucose metabolism.
1. Animal Preparation:
-
Subjects are female rhesus macaques (Macaca mulatta).
-
Animals are fasted for 14-18 hours prior to the procedure with free access to water[11].
-
Anesthesia is induced, for example, with ketamine (10 mg/kg, IM) and may be maintained with supplemental doses as needed[11][12].
2. Procedure:
-
A baseline intravenous (IV) blood sample is collected[13].
-
A dextrose solution (e.g., 300 mg/kg of 50% dextrose) is administered intravenously through the saphenous vein[13].
-
Serial IV blood samples are collected at specific time points post-dextrose administration (e.g., 1, 3, 5, 7, 10, 15, 20, 30, 40, 50, and 60 minutes)[11][13].
3. Sample Analysis:
-
Whole blood is used for immediate glucose measurement with a glucometer[13].
-
Blood samples are centrifuged to separate serum or plasma, which is then stored at -80°C for subsequent analysis[13].
-
Insulin levels are measured using an ELISA kit validated for macaques[11][13].
4. Data Analysis:
-
Glucose and insulin curves are plotted against time.
-
The area under the curve (AUC) for both glucose and insulin is calculated to assess glucose disposal and insulin response[13].
Conclusion
Non-human primate models are indispensable for the preclinical evaluation of this compound (medroxyprogesterone acetate). They provide critical insights into its pharmacokinetic profile, which explains its long-acting contraceptive effect, and its complex pharmacodynamic actions on the HPG axis and other physiological systems. The data gathered from these models, particularly regarding receptor interactions and metabolic effects, are vital for understanding the full spectrum of MPA's activity and for the development of future hormonal therapies. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible studies in this important area of research.
References
- 1. Embryotoxicity of a single dose of medroxyprogesterone acetate (MPA) and maternal serum MPA concentrations in cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of progestins. III. The metabolic clearance rate of medroxyprogesterone acetate in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Semimechanistic Pharmacokinetic Model for Depot Medroxyprogesterone Acetate and Drug–Drug Interactions With Antiretroviral and Antituberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Embryotoxicity and maternal serum concentrations of medroxyprogesterone acetate (MPA) in baboons (Papio cynocephalus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of medroxyprogesterone acetate on social behavior in female rhesus macaques (Macaca mulatta) depend on male breeding season introductions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiandrogenic actions of medroxyprogesterone acetate on epithelial cells within normal human breast tissues cultured ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Clinical Outcomes in Diabetic Rhesus Macaques (Macaca mulatta) Treated with Medroxyprogesterone Acetate for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucoregulatory function in adult rhesus macaques (Macaca mulatta) undergoing treatment with medroxyprogesterone acetate for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Metabolic Status in Nonhuman Primates with the Intravenous Glucose Tolerance Test [jove.com]
- 12. Comparison of anesthesia protocols for intravenous glucose tolerance testing in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Anesthesia Protocols for Intravenous Glucose Tolerance Testing in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular and Chemical Properties of Cycloprovera's Core Components
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and signaling pathways of the active pharmaceutical ingredients in Cycloprovera: Medroxyprogesterone (B1676146) Acetate (B1210297) and Estradiol Cypionate. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction to this compound's Active Components
This compound is a combination injectable contraceptive that contains two active ingredients: Medroxyprogesterone Acetate (MPA) and Estradiol Cypionate (ECP). MPA is a synthetic progestin, a derivative of progesterone (B1679170), which plays a crucial role in regulating the menstrual cycle and maintaining pregnancy.[1] ECP is a synthetic ester of the natural estrogen, estradiol, the primary female sex hormone.[2] The combination of these two components provides a highly effective method of contraception.[3]
Molecular Structure and Chemical Properties
A thorough understanding of the molecular and chemical properties of MPA and ECP is fundamental to comprehending their pharmacological behavior.
Medroxyprogesterone Acetate (MPA)
Medroxyprogesterone acetate is a synthetic progestin derived from progesterone.[1] It is a white to off-white, odorless crystalline powder.[4]
Molecular Structure:
-
Chemical Name: (6α)-17-(Acetyloxy)-6-methylpregn-4-ene-3,20-dione[4]
-
Molecular Formula: C₂₄H₃₄O₄[4]
-
Molecular Weight: 386.5 g/mol [4]
Physicochemical Properties:
The key physicochemical properties of Medroxyprogesterone Acetate are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 207-209 °C | [4] |
| Water Solubility | < 1 mg/mL at 23 °C | [4] |
| LogP (Octanol-Water Partition Coefficient) | 3.99 | [5] |
| pKa | Not available |
Estradiol Cypionate (ECP)
Estradiol cypionate is a synthetic ester of estradiol.[2] It appears as a white to off-white solid.[6]
Molecular Structure:
-
Chemical Name: (17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-cyclopentylpropanoate[7]
-
Molecular Formula: C₂₆H₃₆O₃[7]
-
Molecular Weight: 396.57 g/mol [7]
Physicochemical Properties:
The key physicochemical properties of Estradiol Cypionate are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 151-152 °C | [6] |
| Water Solubility | Soluble in ethanol, DMSO, and DMF | [6] |
| LogP (Octanol-Water Partition Coefficient) | 5.89 (estimated) | |
| pKa | 10.25 (predicted) | [8] |
Signaling Pathways and Mechanism of Action
The contraceptive effect of this compound is achieved through the distinct and synergistic actions of its two components on their respective hormonal signaling pathways.
Medroxyprogesterone Acetate: Progesterone Receptor Signaling
Medroxyprogesterone Acetate exerts its effects by binding to and activating progesterone receptors (PRs).[9] This interaction mimics the effects of natural progesterone. The primary contraceptive mechanisms include:
-
Inhibition of Ovulation: MPA suppresses the secretion of gonadotropins, particularly luteinizing hormone (LH), from the pituitary gland, which in turn prevents ovulation.[3][10]
-
Thickening of Cervical Mucus: It increases the viscosity of the cervical mucus, creating a barrier that is difficult for sperm to penetrate.[10]
-
Alteration of the Endometrium: MPA induces changes in the uterine lining, making it less receptive to implantation.[10]
The progesterone receptor signaling pathway can be broadly categorized into genomic and non-genomic pathways.
Caption: Genomic Signaling Pathway of Medroxyprogesterone Acetate.
Estradiol Cypionate: Estrogen Receptor Signaling
Estradiol Cypionate is a prodrug that is hydrolyzed to the active form, estradiol. Estradiol then binds to estrogen receptors (ERs), primarily ERα and ERβ.[2] The estrogenic component in this compound helps to regulate the menstrual cycle and minimize bleeding irregularities that can occur with progestin-only contraceptives.
The estrogen receptor signaling pathway also involves both genomic and non-genomic actions.
Caption: Genomic Signaling Pathway of Estradiol Cypionate.
Experimental Protocols
The following sections outline the methodologies for determining the key physicochemical properties of Medroxyprogesterone Acetate and Estradiol Cypionate.
Melting Point Determination (Capillary Method)
This protocol is based on the United States Pharmacopeia (USP) general chapter <741>.[9]
Apparatus:
-
Melting point apparatus with a heating block and a thermometer or a digital temperature sensor.
-
Glass capillary tubes (sealed at one end).
Procedure:
-
Sample Preparation: The solid sample is finely powdered. A small amount of the powder is introduced into the open end of a capillary tube and packed down by tapping the sealed end on a hard surface to a height of 2-4 mm.
-
Measurement:
-
The capillary tube containing the sample is placed in the heating block of the melting point apparatus.
-
The sample is heated at a constant rate (typically 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to melt (the point at which the first drop of liquid is observed) and the temperature at which the substance is completely melted are recorded as the melting range.
-
Caption: Experimental Workflow for Melting Point Determination.
Water Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 105.[4]
Apparatus:
-
Mechanical shaker or magnetic stirrer.
-
Constant temperature bath.
-
Centrifuge.
-
Analytical equipment for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).
Procedure:
-
Equilibration: An excess amount of the solid substance is added to a known volume of water in a flask.
-
Shaking: The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated aqueous solution.
-
Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method. This concentration represents the water solubility at that temperature.
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 107.[11]
Apparatus:
-
Mechanical shaker.
-
Centrifuge.
-
Analytical equipment for concentration measurement in both phases.
Procedure:
-
Pre-saturation: n-octanol is saturated with water, and water is saturated with n-octanol.
-
Partitioning: A known amount of the substance is dissolved in either water or n-octanol. The two immiscible phases are then mixed in a flask.
-
Equilibration: The flask is shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Analysis: The concentration of the substance in both the aqueous and the n-octanol phases is determined. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
High-Performance Liquid Chromatography (HPLC) Assay
The following provides a general outline for the HPLC analysis of Medroxyprogesterone Acetate and Estradiol Cypionate, based on pharmacopeial methods.[12][13]
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
C18 analytical column.
General Procedure for Medroxyprogesterone Acetate:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water.[12]
-
Standard Preparation: A solution of MPA reference standard of known concentration is prepared in the mobile phase.
-
Sample Preparation: A known amount of the MPA sample is dissolved in the mobile phase.
-
Chromatography: The standard and sample solutions are injected into the HPLC system.
-
Detection: The absorbance is monitored at a specific wavelength (e.g., 254 nm).[12]
-
Quantification: The concentration of MPA in the sample is determined by comparing its peak area to that of the standard.
General Procedure for Estradiol Cypionate:
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer.[13]
-
Standard Preparation: A solution of ECP reference standard of known concentration is prepared.
-
Sample Preparation: A known amount of the ECP sample is dissolved in a suitable solvent.
-
Chromatography: The standard and sample solutions are injected into the HPLC system.
-
Detection: The absorbance is monitored at a specific wavelength (e.g., 280 nm).[13]
-
Quantification: The concentration of ECP in the sample is determined by comparing its peak area to that of the standard.
Conclusion
This technical guide has provided a detailed examination of the molecular structures, chemical properties, and mechanisms of action of Medroxyprogesterone Acetate and Estradiol Cypionate, the active components of this compound. The tabulated data and signaling pathway diagrams offer a clear and concise reference for researchers and professionals in the pharmaceutical sciences. The outlined experimental protocols provide a foundation for the analytical characterization of these important hormonal agents. A thorough understanding of these fundamental properties is essential for the continued development and optimization of hormonal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 3. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. acri.gov.tw [acri.gov.tw]
- 7. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 9. thinksrs.com [thinksrs.com]
- 10. Estradiol Cypionate Injection [drugfuture.com]
- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. uspbpep.com [uspbpep.com]
- 13. pharmacopeia.cn [pharmacopeia.cn]
In-Vitro Binding Affinity of Medroxyprogesterone Acetate and Estradiol Cypionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro binding affinities of medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and estradiol (B170435) cypionate (ECP) to various steroid hormone receptors. The information presented herein is intended to support research, discovery, and development activities in endocrinology and related fields.
Executive Summary
Medroxyprogesterone acetate (MPA) is a synthetic progestin with a notable binding affinity for several steroid receptors, exhibiting promiscuity that contributes to its complex pharmacological profile. It binds with high affinity to the progesterone (B1679170) receptor (PR) and also demonstrates significant binding to the androgen receptor (AR) and the glucocorticoid receptor (GR). In contrast, estradiol cypionate (ECP) is an ester prodrug of estradiol, the primary female sex hormone. In its intact form, ECP has a significantly lower binding affinity for estrogen receptors (ERs) compared to estradiol. Following administration, ECP is rapidly hydrolyzed to estradiol, which is the active molecule that binds with high affinity and specificity to estrogen receptors α (ERα) and β (ERβ). This guide details the quantitative binding affinities, the experimental methodologies used to determine these affinities, and the primary signaling pathways initiated by these compounds upon receptor binding.
Data Presentation: Quantitative In-Vitro Binding Affinities
The following tables summarize the in-vitro binding affinities of medroxyprogesterone acetate and estradiol (the active metabolite of estradiol cypionate) for key steroid hormone receptors. Data are presented as inhibition constants (Ki), 50% inhibitory concentrations (IC50), or relative binding affinities (RBA), as cited in the literature.
Table 1: In-Vitro Binding Affinity of Medroxyprogesterone Acetate (MPA)
| Receptor | Ligand | Species/Tissue | Assay Type | Binding Affinity Metric | Value | Reference |
| Progesterone Receptor (PR) | Medroxyprogesterone Acetate | Canine Uterus | Competitive Binding ([³H]ORG 2058) | Rank Order | MPA ≈ ORG 2058 > Progesterone | [1] |
| Androgen Receptor (AR) | Medroxyprogesterone Acetate | COS-1 Cells (human AR) | Competitive Binding | Ki | 19.4 nM | [2] |
| Androgen Receptor (AR) | Medroxyprogesterone Acetate | Human Breast Cancer Cells | Competitive Binding | Rank Order | DHT ≈ MPA | [3] |
| Glucocorticoid Receptor (GR) | Medroxyprogesterone Acetate | Human Mononuclear Leukocytes | Competitive Binding ([³H]dexamethasone) | RBA (Dexamethasone = 100%) | 42% | [4] |
| Glucocorticoid Receptor (GR) | Medroxyprogesterone Acetate | Human | Competitive Binding | Ki | 10.8 nM | [5][6] |
| Glucocorticoid Receptor (GR) | Medroxyprogesterone Acetate | Canine Liver | Competitive Binding ([³H]dexamethasone) | Rank Order | Dexamethasone > Cortisol > MPA | [1] |
| Mineralocorticoid Receptor (MR) | Medroxyprogesterone Acetate | - | - | Activity | Low Affinity & Potency | [7] |
Table 2: In-Vitro Binding Affinity of Estradiol (Active Metabolite of Estradiol Cypionate)
Note: Estradiol cypionate is a prodrug of estradiol. The biologically relevant binding affinity is that of estradiol following the cleavage of the cypionate ester. The affinity of intact estradiol esters for the estrogen receptor is reported to be approximately 50 times less than that of estradiol.
| Receptor | Ligand | Species/Tissue | Assay Type | Binding Affinity Metric | Value | Reference |
| Estrogen Receptor α (ERα) | Estradiol | Human (recombinant) | Saturation Binding ([³H]17β-estradiol) | Kd | 68.81 pM | [8] |
| Estrogen Receptor β (ERβ) | Estradiol | Human (recombinant) | Saturation Binding ([³H]17β-estradiol) | Kd | 60.72 pM | [8] |
| Androgen Receptor (AR) | Estradiol | - | Competitive Binding ([³H]E2) | Relative Binding Affinity (E2-ER as 100%) | 10% | [9] |
| Progesterone Receptor (PR) | Estradiol | Human (recombinant) | Molecular Docking | Binding Affinity (ΔG kcal/mol) | -3.68e+06 (hPR A), -3.64e+6 (hPR B) | [10] |
| Glucocorticoid Receptor (GR) | Estradiol | MCF-7 Cells | Functional Assay | Effect | Decreases GR expression | [7] |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of in-vitro binding affinity is commonly performed using a competitive radioligand binding assay. The following protocol provides a generalized methodology.
Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., MPA or ECP) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Purified receptors, cell membranes, or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compound: Unlabeled compound of interest (e.g., MPA or ECP) at various concentrations.
-
Reference Compound: Unlabeled high-affinity ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: Buffer optimized for receptor stability and ligand binding.
-
Filtration Apparatus: A cell harvester or multi-well filtration system with glass fiber filters.
-
Scintillation Counter: For detection of radioactivity.
-
Scintillation Fluid: To be added to the filters for counting.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the radioligand in the assay buffer at a concentration at or below its dissociation constant (Kd).
-
Prepare serial dilutions of the unlabeled test compound and the reference compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding: Receptor preparation, radioligand, and a saturating concentration of the unlabeled reference compound.
-
Competitive Binding: Receptor preparation, radioligand, and increasing concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The filters will trap the receptor-bound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the primary signaling pathways for the progesterone receptor activated by medroxyprogesterone acetate and the estrogen receptor activated by estradiol.
Experimental Workflow
The following diagram outlines the logical workflow of a competitive radioligand binding assay.
References
- 1. Estradiol Cypionate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Estradiol stimulates an anti-translocation expression pattern of glucocorticoid co-regulators in a hippocampal cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estradiol Cypionate | C26H36O3 | CID 9403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estradiol inhibits glucocorticoid receptor expression and induces glucocorticoid resistance in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From estrogen to androgen receptor: A new pathway for sex hormones in prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of Glucocorticoid Receptor (GR) with Estrogen Receptor (ER) α and Activator Protein 1 (AP1) in Dexamethasone-mediated Interference of ERα Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Monthly Contraception: A Technical Guide to the Development and Formulation of Once-a-Month Injectable Contraceptives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development and formulation of once-a-month injectable contraceptives. From the initial exploration of long-acting progestins to the refinement of combined estrogen-progestin formulations, this document traces the scientific journey that led to the creation of highly effective and widely used contraceptive methods. It delves into the chemical properties of the key hormonal components, details the formulations of pivotal products like Cyclofem and Mesigyna, and presents a summary of their clinical evaluation. Furthermore, this guide outlines the intricate hormonal signaling pathways that form the basis of their contraceptive action and provides insights into the experimental protocols employed in their development.
A Historical Trajectory of Injectable Contraception
The quest for long-acting, reversible contraception began in the mid-20th century, driven by the desire for methods that did not require daily adherence. The initial focus was on progestin-only injectables, leveraging the known ovulatory-inhibiting properties of progestogens.
A pivotal moment in this journey was the synthesis of medroxyprogesterone (B1676146) acetate (B1210297) (MPA) in 1954 by scientists at the Upjohn Company (now part of Pfizer).[1] Initially developed for treating conditions like endometriosis, its potent and sustained progestational effects led to its investigation as a long-acting contraceptive.[1][2] This research culminated in the development of Depo-Provera, a three-monthly injectable contraceptive first studied in clinical trials in the 1960s.[2][3] Despite its effectiveness, Depo-Provera faced a lengthy and contentious approval process in the United States, finally receiving FDA approval for contraceptive use in 1992.[1][2][3]
The primary drawback of progestin-only injectables was the high incidence of menstrual irregularities, a significant reason for discontinuation among users.[4] This challenge spurred the development of combined injectable contraceptives (CICs), which incorporated an estrogen to provide better cycle control. The addition of a short- or medium-acting estrogen ester to a long-acting progestin proved to be a successful strategy.[5]
The World Health Organization (WHO) played a crucial role in the development and evaluation of once-a-month injectables.[5] Through its Special Programme of Research, Development and Research Training in Human Reproduction, the WHO coordinated multicenter clinical trials to optimize the dosage and ratio of progestin and estrogen in these new formulations.[5] This led to the development of two key second-generation CICs in the 1990s: Cyclofem (medroxyprogesterone acetate and estradiol (B170435) cypionate) and Mesigyna (norethisterone enanthate and estradiol valerate).[6][7] These formulations demonstrated high contraceptive efficacy and a more acceptable bleeding profile compared to their progestin-only predecessors.[4][6][8]
Formulation and Chemical Composition
The efficacy and safety of once-a-month injectable contraceptives are intrinsically linked to the chemical properties and formulation of their active pharmaceutical ingredients.
Key Hormonal Components
The two most prominent once-a-month injectable contraceptives, Cyclofem and Mesigyna, utilize a combination of a synthetic progestin and an estrogen ester.
Table 1: Chemical and Physical Properties of Key Hormonal Components
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| Medroxyprogesterone Acetate (MPA) | C₂₄H₃₄O₄ | 386.52 | [Image of Medroxyprogesterone Acetate structure] |
| Estradiol Cypionate (E2C) | C₂₆H₃₆O₃ | 396.56 | [Image of Estradiol Cypionate structure] |
| Norethisterone Enanthate (NETE) | C₂₇H₃₈O₃ | 410.59 | [Image of Norethisterone Enanthate structure] |
| Estradiol Valerate (E2V) | C₂₃H₃₂O₃ | 356.50 | [Image of Estradiol Valerate structure] |
Formulations and Dosages
Cyclofem and Mesigyna were developed as aqueous microcrystalline suspensions or oily solutions for intramuscular injection, ensuring a slow release of the hormones over a one-month period.
Table 2: Formulations of Prominent Once-a-Month Injectable Contraceptives
| Product Name | Progestin Component & Dosage | Estrogen Component & Dosage | Formulation Type |
| Cyclofem | Medroxyprogesterone Acetate (MPA) - 25 mg | Estradiol Cypionate (E2C) - 5 mg | Aqueous microcrystalline suspension |
| Mesigyna | Norethisterone Enanthate (NETE) - 50 mg | Estradiol Valerate (E2V) - 5 mg | Oily solution |
Mechanism of Action: The Hormonal Signaling Cascade
The contraceptive effect of once-a-month injectable contraceptives is achieved through the synergistic action of the progestin and estrogen components on the hypothalamic-pituitary-ovarian (HPO) axis. The primary mechanism is the inhibition of ovulation.
The exogenous progestin and estrogen exert negative feedback on the hypothalamus, suppressing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, inhibits the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the anterior pituitary. The suppression of the mid-cycle LH surge is the key event that prevents follicular rupture and the release of an ovum.
Additionally, the progestin component thickens the cervical mucus, creating a barrier that hinders sperm penetration, and alters the endometrium, making it less receptive to implantation.
Caption: Hormonal signaling pathway of combined injectable contraceptives.
Clinical Evaluation and Experimental Protocols
The development of once-a-month injectable contraceptives was supported by extensive clinical trials to establish their efficacy, safety, and acceptability. These trials were often large-scale, multicenter, and randomized, following rigorous protocols.
A Generalized Experimental Workflow
The clinical evaluation of a new once-a-month injectable contraceptive typically follows a standardized workflow, from preclinical studies to post-market surveillance.
Caption: A typical workflow for clinical trials of injectable contraceptives.
Key Methodologies in Clinical Trials
Participant Selection:
-
Inclusion Criteria: Healthy, sexually active women of reproductive age, with a history of regular menstrual cycles, and not currently pregnant or breastfeeding.
-
Exclusion Criteria: Contraindications to hormonal contraceptive use, such as a history of thromboembolic disorders, hormone-sensitive cancers, severe hypertension, or liver disease.
Study Design:
-
Randomized, controlled, multicenter trials were often employed to compare the new formulation against an existing contraceptive method or a different dosage.
-
The duration of the studies typically extended for at least one year to assess long-term efficacy and side effects.
Efficacy Assessment:
-
The primary endpoint for efficacy was the pregnancy rate, often calculated using the Pearl Index (number of pregnancies per 100 woman-years of use).
-
Ovulation inhibition was a key pharmacodynamic endpoint. This was typically assessed by measuring serum levels of progesterone. A sustained low level of progesterone is indicative of an anovulatory cycle. Blood samples were collected frequently, often two to three times per week, to accurately monitor hormonal fluctuations.
Safety and Tolerability Assessment:
-
Menstrual Bleeding Patterns: Participants were often required to maintain daily diaries to record bleeding and spotting days. This data was analyzed to assess the impact on cycle regularity.
-
Adverse Events: All adverse events, whether considered related to the study drug or not, were recorded and evaluated. This included common side effects like headache, weight changes, and injection site reactions.
-
Metabolic and Clinical Chemistry Parameters: Blood samples were collected at baseline and at regular intervals to monitor a range of parameters, including lipid profiles, liver function tests, and coagulation factors.
-
Return to Fertility: After discontinuation of the contraceptive, a subset of participants was followed to determine the time to the return of ovulation and conception.
Table 3: Summary of Efficacy and Discontinuation Rates from Key Clinical Trials
| Contraceptive | Pregnancy Rate (per 100 woman-years) | Discontinuation Rate due to Menstrual Irregularities (%) | Overall Continuation Rate at 1 Year (%) |
| Cyclofem | < 0.2 | 7.4 - 9.2 | 42.3 - 63.2 |
| Mesigyna | < 0.4 | 11.5 | 61.6 |
Conclusion
The development of once-a-month injectable contraceptives represents a significant advancement in reproductive health, offering a highly effective, reversible, and convenient option for women worldwide. The journey from the early progestin-only formulations to the well-tolerated combined injectables like Cyclofem and Mesigyna is a testament to the power of targeted drug development and rigorous clinical evaluation. Understanding the historical context, the nuances of their formulation, and the intricacies of their mechanism of action is crucial for researchers and drug development professionals seeking to further innovate in the field of long-acting contraception. Future research may focus on developing even longer-acting formulations, improving side-effect profiles, and increasing accessibility globally.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. The Origin of GnRH Pulse Generation: An Integrative Mathematical-Experimental Approach | Journal of Neuroscience [jneurosci.org]
- 4. Hypothalamic-Pituitary-Ovarian Axis [med.uc.edu]
- 5. Ovulation - Wikipedia [en.wikipedia.org]
- 6. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]
- 7. The Hypothalamic-Pituitary-Ovarian Axis and Control of the Menstrual Cycle | Clinical Gate [clinicalgate.com]
- 8. A multicentred phase III comparative clinical trial of Mesigyna, Cyclofem and Injectable No. 1 given by intramuscular injection to Chinese women. II. The comparison of bleeding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. Randomized Clinical Trial of Self versus Clinical Administration of Subcutaneous Depot Medroxyprogesterone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introductory study of the once-a-month, injectable contraceptive Cyclofem in Brazil, Chile, Colombia, and Peru - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multicentred phase III comparative clinical trial of Mesigyna, Cyclofem and Injectable No. 1 given monthly by intramuscular injection to Chinese women. I. Contraceptive efficacy and sid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Once-a-month injectable contraceptives, Cyclofem and Mesigyna, in Egypt. Efficacy, causes of discontinuation, and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cycloprovera's Impact on Gonadotropin Secretion and Ovulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms by which Cycloprovera, a progestin-based contraceptive, modulates gonadotropin secretion to inhibit ovulation. The information presented herein is a synthesis of findings from numerous clinical and preclinical studies, intended to serve as a comprehensive resource for professionals in the fields of reproductive endocrinology and pharmaceutical development.
Core Mechanism of Action: Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound's primary active ingredient, a potent synthetic progestin, exerts its contraceptive effect by suppressing the hypothalamic-pituitary-gonadal (HPG) axis. This is achieved through negative feedback mechanisms at the level of the hypothalamus and the pituitary gland. The progestin binds to progesterone (B1679170) receptors in these tissues, leading to a significant reduction in the secretion of gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] The dampening of the midcycle LH and FSH peaks is a crucial aspect of its mechanism.[2]
The pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus is the primary driver of gonadotropin secretion from the pituitary. Progestins, including the active component of this compound, are understood to decrease the frequency of GnRH pulses, which in turn leads to a reduction in the frequency of LH pulses.[2][3] This alteration in the normal pulsatile pattern of gonadotropin release is fundamental to the inhibition of follicular development and subsequent ovulation.
Quantitative Effects on Gonadotropin Secretion
The administration of this compound leads to quantifiable changes in the levels and pulsatility of LH and FSH. The following tables summarize findings from studies on medroxyprogesterone (B1676146) acetate (B1210297) (MPA), the progestin component of many injectable contraceptives, and other progestin-containing contraceptives.
Table 1: Effect of Medroxyprogesterone Acetate (MPA) on Mean Gonadotropin Levels
| Population Studied | Treatment | Effect on Mean LH Levels | Effect on Mean FSH Levels | Reference |
| Women of child-bearing age | Depo-Provera (150mg/ml quarterly) | Significant decrease over 12 months | No significant difference | [4] |
| Girls with precocious puberty | Depo-Provera | Significantly lower than normal prepubertal girls | No significant difference | [5] |
| Post-menopausal women | High-dose MPA (200mg daily for 10 days) | Lowered basal secretion and response to GnRH | Lowered basal secretion and response to GnRH | [6] |
Table 2: Effects of Progestin-Containing Contraceptives on LH Pulsatility in Women
| Contraceptive Type | Effect on LH Pulse Frequency | Effect on LH Pulse Amplitude | Reference |
| Monophasic oral contraceptive (Ethinyl estradiol (B170435) + Levonorgestrel/Desogestrel) | Reduced number of pulses per 6 hours | Increased | [7][8] |
| Triphasic oral contraceptive (Ethinyl estradiol + Levonorgestrel) | Reduced number of pulses per 6 hours | Increased (dose-dependent effect of progestin) | [7] |
Inhibition of Ovulation
The suppression of gonadotropin secretion directly leads to the inhibition of ovulation. By preventing the mid-cycle surge of LH and maintaining low levels of FSH, this compound hinders the normal process of follicular maturation. Without adequate gonadotropic support, the dominant follicle fails to develop and rupture, thus preventing the release of an oocyte.
The efficacy of ovulation inhibition is directly correlated with the serum concentration of the progestin.
Table 3: Medroxyprogesterone Acetate (MPA) Concentration and Ovulation Inhibition
| Parameter | Finding | Reference |
| MPA concentration at return of ovulation | Median: 0.07 ng/mL (95% CI: 0.06-0.08) | [9] |
| Presumed contraceptive threshold for MPA | ≤ 0.2 ng/mL | [10] |
| Time to return of follicular activity (Dose-dependent) | 41.2 days (25mg) to 110 days (150mg) | [11] |
| Time to return of luteal activity (Dose-dependent) | Longer suppression than follicular activity; not returned within 100 days for 100mg and 150mg doses | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following sections detail the methodologies typically employed in clinical trials investigating the effects of progestin-based contraceptives on gonadotropin secretion.
Study Design and Participant Selection
-
Design: A common approach is a prospective, randomized controlled trial.
-
Participants: Healthy, ovulatory women of reproductive age are recruited. Exclusion criteria typically include any underlying endocrine disorders, recent use of hormonal contraception, and contraindications to progestin use.
-
Ethical Considerations: All studies must be approved by an institutional review board, and all participants must provide informed consent.
Intervention and Blood Sampling
-
Baseline Assessment: Prior to the administration of this compound, a baseline period of frequent blood sampling is conducted to establish the individual's normal gonadotropin pulsatility. This often involves collecting blood samples every 10-20 minutes over a period of 12 to 24 hours.[1][12]
-
Drug Administration: this compound is administered according to the prescribed dosage and route (e.g., intramuscular injection).
-
Follow-up Sampling: The frequent blood sampling protocol is repeated at one or more time points after drug administration (e.g., during the expected peak concentration of the progestin) to assess the changes in gonadotropin secretion.
Hormone Assays
-
Radioimmunoassay (RIA): A highly sensitive and specific method for quantifying hormone levels in serum or plasma.[5][13][14]
-
Principle: RIA is a competitive binding assay. A known quantity of radioactively labeled hormone (tracer) competes with the unlabeled hormone in the patient's sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled hormone in the sample.
-
Procedure Outline:
-
Incubate the patient's serum with a specific antibody to the hormone (e.g., anti-LH).
-
Add a known amount of radioactively labeled hormone (e.g., ¹²⁵I-LH).
-
Allow the labeled and unlabeled hormone to compete for binding to the antibody.
-
Separate the antibody-bound hormone from the free hormone (e.g., using a second antibody or solid-phase coating).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Determine the hormone concentration in the sample by comparing the results to a standard curve generated with known concentrations of the hormone.
-
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): Another common method for hormone quantification.[4]
-
Principle: Similar to RIA, ELISA is a competitive or sandwich immunoassay. Instead of a radioactive label, an enzyme is conjugated to the antibody or antigen. The enzyme reacts with a substrate to produce a colored product, which is measured spectrophotometrically. The intensity of the color is proportional (in a sandwich assay) or inversely proportional (in a competitive assay) to the hormone concentration.
-
Gonadotropin Pulsatility Analysis
-
Pulse Detection Algorithms: The data from frequent blood sampling are analyzed using specialized computer algorithms to identify statistically significant hormone pulses.
-
Deconvolution Analysis: This is a sophisticated mathematical modeling technique used to estimate the underlying secretory rate of a hormone from its plasma concentration profile, taking into account its metabolic clearance rate. This method can provide more detailed information about pulse amplitude and frequency.[15]
-
Parameters Assessed:
-
Mean hormone concentration: The average level of the hormone over the sampling period.
-
Pulse frequency: The number of hormone pulses per unit of time (e.g., pulses per 24 hours).
-
Pulse amplitude: The magnitude of the increase in hormone concentration from the preceding nadir to the peak of a pulse.
-
Interpulse interval: The time between consecutive pulse peaks.
-
Conclusion
This compound effectively inhibits ovulation primarily by suppressing the pulsatile secretion of gonadotropins, particularly LH, from the pituitary gland. This is a direct consequence of the negative feedback exerted by its progestin component on the hypothalamus and pituitary. The quantitative data from various studies consistently demonstrate a reduction in mean LH levels and an alteration of LH pulsatility, which are central to its contraceptive efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of hormonal contraceptives.
References
- 1. Effects of medroxyprogesterone acetate (MAP) on ovarian antral follicle development, gonadotrophin secretion and response to ovulation induction with gonadotrophin-releasing hormone (GnRH) in seasonally anoestrous ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Oral Contraceptive Pills - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medroxyprogesterone Acetate versus Gonadotropin-Releasing Hormone Antagonist for the Prevention of Premature Luteinizing Hormone Surge in hyper-responder women undergoing controlled ovarian stimulation for IVF/ICSI Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone acutely increases LH pulse amplitude but does not acutely influence nocturnal LH pulse frequency slowing during the late follicular phase in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulsatile luteinizing hormone patterns in long term oral contraceptive users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of two low-dose oral contraceptives on pulsatile gonadotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovulation suppression following subcutaneous administration of depot medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GnRH pulse generator activity in mouse models of polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GnRH pulse generator frequency is modulated by kisspeptin and GABA‐glutamate interactions in the posterodorsal medial amygdala in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pulsatility of serum-luteinizing hormone during hyperstimulation with clomiphene citrate and human menopausal gonadotropin for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular and Molecular Targets of Cycloprovera in Endometrial Tissue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloprovera, the brand name for the synthetic progestin medroxyprogesterone (B1676146) acetate (B1210297) (MPA), is a cornerstone in the hormonal management of various endometrial pathologies, including endometrial hyperplasia and carcinoma. Its therapeutic efficacy is rooted in its ability to modulate specific cellular and molecular pathways within the endometrial tissue, effectively antagonizing the proliferative effects of estrogen. This technical guide provides a comprehensive overview of the core cellular and molecular targets of this compound in the endometrium. It delves into its primary interaction with the progesterone (B1679170) receptor, the subsequent downstream signaling cascades, and its ultimate impact on cell cycle regulation, apoptosis, and gene expression. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate mechanisms of MPA action and providing detailed experimental protocols for further investigation.
Introduction
The endometrium, the mucosal lining of the uterus, undergoes dynamic changes throughout the menstrual cycle, primarily under the influence of the steroid hormones estrogen and progesterone. Estrogen promotes the proliferation of the endometrial lining, while progesterone, acting through its receptor, induces differentiation and secretory transformation, preparing the endometrium for potential embryo implantation. An imbalance in this hormonal interplay, particularly unopposed estrogenic stimulation, can lead to abnormal endometrial proliferation, progressing from hyperplasia to carcinoma.
This compound (medroxyprogesterone acetate) is a synthetic progestogen with a structure similar to natural progesterone.[1] It is widely used in clinical practice for contraception, hormone replacement therapy, and the treatment of endometriosis and endometrial cancer.[2][3] The primary mechanism of action of MPA in endometrial tissue involves its interaction with the progesterone receptor (PR), a nuclear transcription factor. This interaction triggers a cascade of molecular events that ultimately counteracts estrogen-driven growth and promotes a quiescent, differentiated endometrial state.
Primary Cellular Target: The Progesterone Receptor
The principal molecular target of this compound in endometrial tissue is the progesterone receptor (PR). MPA binds to both isoforms of the PR, PR-A and PR-B, which are transcribed from the same gene but have distinct functional activities. The binding of MPA to the PR initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.
Progesterone Receptor Binding Affinity
While the anticancer activity of MPA in endometrial cancer may not be solely mediated by high-affinity progesterone receptors, the presence of these receptors is often correlated with a positive therapeutic response.[3][4] Studies have identified both high-affinity, low-capacity and low-affinity, high-capacity binding sites for MPA in normal and cancerous endometrial tissue.[5] The higher concentration of low-affinity binding sites in endometrial carcinoma may be relevant to the high doses of MPA used in treatment.[5]
Table 1: Progesterone Receptor Binding Affinity of Medroxyprogesterone Acetate
| Ligand | Receptor | Tissue/Cell Line | Binding Affinity (Kd/Ki) | Reference |
| Medroxyprogesterone Acetate | Progesterone Receptor | Human Endometrium | High and Low Affinity Sites Identified | [5] |
| Medroxyprogesterone Acetate | Progesterone Receptor | Endometrial Carcinoma | High and Low Affinity Sites Identified | [5] |
Note: Specific Kd/Ki values for MPA binding to PR in human endometrial cells are not consistently reported in the literature, with some studies suggesting its anticancer effects may also involve mechanisms independent of high-affinity PR binding.[4]
Molecular Mechanisms of Action
Upon binding to the progesterone receptor, this compound modulates the transcription of a wide array of target genes, leading to profound changes in cellular behavior. These molecular mechanisms collectively contribute to the anti-proliferative and pro-differentiative effects of MPA on the endometrium.
Regulation of Cell Cycle Progression
A key effect of MPA in endometrial cells is the inhibition of cell cycle progression, primarily by inducing a G1 phase arrest. This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.[6] These proteins bind to and inactivate cyclin-CDK complexes, which are essential for the transition from the G1 to the S phase of the cell cycle.
-
p21 (CDKN1A): MPA treatment has been shown to stimulate the accumulation of p21 in endometrial carcinoma cells, contributing to growth suppression.[6]
-
p27 (CDKN1B): Similarly, MPA induces the expression of p27, and the level of p27 expression has been investigated as a potential predictive marker for the effectiveness of MPA therapy in endometrial cancer.[6][7]
Induction of Apoptosis
In addition to inhibiting proliferation, this compound can induce programmed cell death, or apoptosis, in endometrial cancer cells. This pro-apoptotic effect is a crucial component of its therapeutic action. The induction of apoptosis by MPA is thought to be an early event in the treatment of endometrial hyperplasia.[6]
Modulation of Key Signaling Pathways
The binding of MPA to the progesterone receptor influences several critical intracellular signaling pathways that regulate cell growth, survival, and differentiation.
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival and is frequently dysregulated in endometrial cancer. Progestins can modulate this pathway, and the interplay between progestin signaling and the PI3K/Akt pathway is an area of active research.
The forkhead box protein O1 (FOXO1) is a key transcription factor that acts as a tumor suppressor by promoting cell cycle arrest and apoptosis. In the endometrium, FOXO1 expression is regulated by progesterone.[8] MPA can influence the expression and activity of FOXO1, contributing to its anti-cancer effects.[9] Decreased expression of FOXO1 has been linked to uncontrolled cell proliferation and impaired apoptosis in endometrial cancer.[8][9]
Gene Expression Changes
The transcriptional changes induced by this compound in endometrial tissue are extensive. These changes underlie the phenotypic alterations observed in response to treatment.
Table 2: Quantitative Effects of Medroxyprogesterone Acetate on Endometrial Cancer Cell Lines
| Cell Line | Treatment | Effect | IC50/EC50 | Reference |
| Ishikawa | Paclitaxel | Growth Inhibition | 29.3 ± 5.8 µg/ml (24h) | [10] |
| HEC-1A | Paclitaxel | Growth Inhibition | 20.3 ± 3.8 µg/ml (24h) | [10] |
| Ishikawa | Rapamycin | Growth Inhibition | 32.4 ± 4.2 nmol/L (48h) | [10] |
| HEC-1A | Rapamycin | Growth Inhibition | 179.7 ± 22.8 nmol/L (48h) | [10] |
| AN3CA | Olaparib | Growth Inhibition | 0.5 µM | [2] |
| Ishikawa | Olaparib | Growth Inhibition | 3 µM | [2] |
Note: This table includes IC50 values for other therapeutic agents in endometrial cancer cell lines to provide a comparative context for drug sensitivity.
Table 3: MPA-Induced Changes in Gene/Protein Expression in Endometrial Tissue/Cells
| Gene/Protein | Cell Line/Tissue | Change in Expression | Method of Detection | Reference |
| p21 | PR-B transfected Ishikawa cells | Increased accumulation | Immunoblotting | [6] |
| p27 | PR-B transfected Ishikawa cells | Increased accumulation | Immunoblotting | [6] |
| p27 | Endometrial Carcinoma | Increased Labeling Index | Immunohistochemistry | [7] |
| Ki-67 | Endometrioid Adenocarcinoma | Significantly down-regulated | Immunohistochemistry | [11] |
| Bcl-2 | Endometrioid Adenocarcinoma | Significantly down-regulated | Immunohistochemistry | [11] |
| FOXO1 | Endometrial Cancer | Decreased in non-responders | qRT-PCR | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures described, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound in Endometrial Cells
Caption: Signaling pathway of this compound in endometrial cells.
Experimental Workflow for Analyzing MPA Effects
Caption: Experimental workflow for analyzing MPA effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the cellular and molecular targets of this compound in endometrial tissue.
Western Blot Analysis for FOXO1 and p27
This protocol outlines the steps for detecting and quantifying the protein levels of FOXO1 and p27 in endometrial cancer cell lines (e.g., Ishikawa) following treatment with MPA.
-
Cell Culture and Treatment:
-
Culture Ishikawa cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of MPA (e.g., 10⁻⁶ M) or vehicle control for specified time points (e.g., 24, 48, 72 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FOXO1 or p27 (at appropriate dilutions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Immunohistochemistry for p27
This protocol describes the immunohistochemical staining of p27 in formalin-fixed, paraffin-embedded endometrial tissue sections.
-
Tissue Preparation:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Immunohistochemical Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against p27 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Wash with PBS.
-
Develop the color with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Quantify p27 expression by scoring the percentage of positively stained nuclei and the intensity of staining.
-
TUNEL Assay for Apoptosis
This protocol details the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting DNA fragmentation associated with apoptosis in endometrial tissue sections or cultured cells.
-
Sample Preparation:
-
For tissue sections, deparaffinize and rehydrate as described for IHC.
-
For cultured cells, grow on coverslips, treat with MPA, and then fix with 4% paraformaldehyde.
-
-
Permeabilization:
-
Incubate samples with Proteinase K to permeabilize the cells.
-
-
TUNEL Reaction:
-
Incubate the samples with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. This allows TdT to label the 3'-OH ends of fragmented DNA with biotin-dUTP.
-
-
Detection:
-
Incubate with a streptavidin-HRP conjugate, which binds to the biotinylated dUTP.
-
Develop the signal with a DAB substrate, which will produce a brown precipitate at the sites of DNA fragmentation.
-
-
Counterstaining and Analysis:
-
Counterstain with a suitable nuclear stain (e.g., methyl green or hematoxylin).
-
Analyze under a light microscope to identify and quantify apoptotic cells (brown-stained nuclei).
-
Conclusion
This compound exerts its therapeutic effects on the endometrium through a multi-faceted molecular mechanism primarily initiated by its binding to the progesterone receptor. This interaction leads to the modulation of gene expression, resulting in the inhibition of cell cycle progression through the upregulation of CDK inhibitors like p21 and p27, and the induction of apoptosis, in part through the regulation of the FOXO1 transcription factor. A thorough understanding of these cellular and molecular targets is paramount for optimizing current therapeutic strategies and for the development of novel, more targeted therapies for endometrial diseases. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate actions of this compound and other progestins on endometrial tissue.
References
- 1. A guide for endometrial cancer cell lines functional assays using the measurements of electronic impedance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hormone Therapy for Endometrial Cancer | American Cancer Society [cancer.org]
- 3. Oral medroxyprogesterone acetate in the treatment of advanced or recurrent endometrial carcinoma: a dose-response study by the Gynecologic Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Progestogen therapy in the treatment of endometrial cancer--clinical results and mechanism of steroid action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Progesterone in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medroxyprogesterone acetate stimulates cdk inhibitors, p21 and p27, in endometrial carcinoma cells transfected with progesterone receptor-B cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significance of p27 as a predicting marker for medroxyprogesterone acetate therapy against endometrial endometrioid adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EXPRESSION LEVELS OF FOXO-1, P27KIP1, MIR-27, MIR-186 AND AKT1/AKT-P PROTEINS IN WOMEN WITH ENDOMETRIAL CANCER AND HYPERPLASIA: IMPLICATIONS FOR THE HUMAN REPRODUCTIVE SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Histologic effects of Medroxyprogesterone Acetate on endometrioid endometrial adenocarcinoma: a Gynecologic Oncology Group study - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Medroxyprogesterone Acetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a synthetic derivative of progesterone (B1679170), is a widely utilized progestin in various therapeutic applications, including contraception, hormone replacement therapy, and the treatment of certain cancers.[1][2] Its biological activity is primarily mediated through its interaction with the progesterone receptor (PR), though it is also known to interact with other steroid receptors, leading to a complex pharmacological profile.[3][4] To explore and modify its therapeutic properties, extensive research has been conducted on the synthesis and characterization of novel MPA derivatives. This technical guide provides a comprehensive overview of the synthesis of MPA and its derivatives, detailed experimental protocols, characterization data, and an exploration of their signaling pathways.
Synthesis of Medroxyprogesterone Acetate (MPA)
The classical synthesis of MPA often starts from 17α-hydroxyprogesterone. A common route involves a multi-step process including ketalation, epoxidation, Grignard reaction, deprotection, and acetylation.[5]
Experimental Protocol: Synthesis of Medroxyprogesterone Acetate[5]
Step 1: Ketalation of 17α-hydroxyprogesterone
-
Dissolve 17α-hydroxyprogesterone in a suitable solvent such as benzene.
-
Add ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture to form the ketal at the C-3 position.
-
Terminate the reaction with pyridine (B92270) and isolate the ketal product.
Step 2: Epoxidation
-
React the ketal with a peroxyacetic acid solution in the presence of anhydrous sodium acetate to form an epoxide at the 5α, 6α position.
Step 3: Grignard Reaction
-
Dissolve the epoxide in tetrahydrofuran (B95107) (THF).
-
React with a methylmagnesium bromide solution to introduce a methyl group at the C-6 position.
-
Hydrolyze the reaction mixture with dilute sulfuric acid to yield the Grignard product.
Step 4: Deprotection
-
Treat the Grignard product with glacial acetic acid to remove the ketal protecting group, yielding 5α, 17α-dihydroxy-6β-methyl progesterone.
Step 5: Hydrogenation and Translocation
-
Perform a hydrogenation translocation reaction using hydrogen chloride to obtain 6α-methyl-17α-hydroxyprogesterone.
Step 6: Acetylation
-
React 6α-methyl-17α-hydroxyprogesterone with acetic anhydride (B1165640) in the presence of a catalyst like sulfosalicylic acid.
-
Heat the reaction mixture to reflux.
-
Cool the mixture and precipitate the product by adding water.
-
Filter and dry the product to obtain Medroxyprogesterone Acetate.
Synthesis of Medroxyprogesterone Acetate
Synthesis of Medroxyprogesterone Acetate Derivatives
The modification of the MPA scaffold allows for the investigation of structure-activity relationships (SAR) and the development of new therapeutic agents with altered potency, selectivity, or pharmacokinetic profiles.
Deuterium-Labeled MPA Derivatives
Deuterium-labeled steroids are valuable tools in metabolic studies and as internal standards in mass spectrometry-based assays.
Experimental Protocol: Synthesis of [²H₃]Medroxyprogesterone Acetate [3]
-
Start with 5β, 6β-epoxy-17α-hydroxypregnane-3,20-dione 3,20-bis(ethyleneketal).
-
Perform a Grignard reaction by opening the epoxide with [²H₃]methyl magnesium iodide.
-
Further chemical processing of the resulting 6-trideuteromethyl-pregnane derivative yields [²H₃]medroxyprogesterone.
-
Acetylation of the 17α-hydroxy group furnishes [²H₃]medroxyprogesterone acetate.
Medroxyprogesterone Bromoacetate (B1195939)
Bromoacetate derivatives can be used as affinity labels for receptor studies due to the reactive nature of the bromoacetyl group.
Experimental Protocol: Synthesis of Medroxyprogesterone Bromoacetate [6]
-
React 17α-hydroxy-6α-methyl-4-pregnene-3,20-dione with a mixture of bromoacetic acid and trifluoroacetic anhydride.
-
Treat the resulting intermediate with dilute ethanolic hydrobromic acid to yield medroxyprogesterone bromoacetate.
Characterization of MPA and its Derivatives
The structural elucidation and purity assessment of synthesized compounds are performed using a combination of spectroscopic and analytical techniques.
| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Yield (%) | Reference |
| Medroxyprogesterone Acetate | 206-207 | 0.63 (s, 3H, C18-H), 1.08 (d, 3H, C6-CH₃), 1.22 (s, 3H, C19-H), 2.03 (s, 3H, OAc), 2.15 (s, 3H, C21-H), 5.72 (s, 1H, C4-H) | 12.5, 16.9, 20.8, 24.5, 27.4, 32.1, 33.9, 35.6, 38.9, 43.1, 54.2, 95.8, 124.1, 170.5, 171.3, 199.2, 208.9 | 2940, 1735, 1705, 1660 | 386.5 (M+) | 80-90 | [1][7] |
| Medroxyprogesterone Bromoacetate | - | - | - | - | - | - | [6] |
| [²H₃]Medroxyprogesterone Acetate | - | - | - | - | 389.5 (M+) | - | [3] |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 600 MHz for ¹H).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to functional groups present in the molecule (e.g., C=O, C-O, C=C).
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Conclusion
The synthesis of medroxyprogesterone acetate derivatives offers a promising avenue for the development of novel therapeutic agents with improved pharmacological profiles. This guide has provided an overview of the synthetic strategies, detailed experimental protocols for synthesis and characterization, and a summary of the known signaling pathways. The provided data tables and workflows serve as a foundation for researchers to organize and compare their findings. Further research into a wider array of MPA derivatives, coupled with comprehensive biological evaluation, will be crucial in elucidating the full therapeutic potential of this important class of synthetic progestins.
References
- 1. CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone - Google Patents [patents.google.com]
- 2. Progestogen ester - Wikipedia [en.wikipedia.org]
- 3. Multiple nuclear receptor signaling pathways mediate the actions of synthetic progestins in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of androgen receptor signaling by synthetic progestins may increase risk of developing breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of non-genomic actions of progesterone and its membrane receptor agonist in ovarian cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of medroxyprogesterone bromoacetate for affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medroxyprogesterone | C22H32O3 | CID 10631 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Estradiol Cypionate in Regulating Bleeding Patterns with Progestin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the role of estradiol (B170435) cypionate, in combination with progestins, in regulating uterine bleeding patterns. It delves into the underlying physiological mechanisms, summarizes clinical data on bleeding profiles, outlines experimental methodologies for assessment, and presents key signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of hormonal contraceptives and therapies for menstrual disorders.
Introduction
Unscheduled uterine bleeding is a common side effect of hormonal contraceptives and a primary reason for discontinuation.[1] The addition of an estrogen component to a progestin-only regimen is a well-established strategy to improve cycle control and achieve more predictable bleeding patterns. Estradiol cypionate, a bioidentical estrogen ester, when combined with a progestin such as medroxyprogesterone (B1676146) acetate (B1210297), offers a therapeutic option for contraception and the management of bleeding irregularities. This guide explores the intricate interplay between estradiol cypionate and progestins in modulating endometrial function and controlling bleeding.
Physiological Mechanisms of Endometrial Bleeding Control
The regulation of endometrial bleeding is a complex process governed by the cyclical fluctuations of estrogen and progesterone (B1679170). Estrogen promotes the proliferation of the endometrial lining, while progesterone induces secretory transformation and decidualization, which stabilizes the endometrium.
The combination of estradiol cypionate and a progestin, such as in the monthly injectable contraceptive Cyclofem (25 mg medroxyprogesterone acetate and 5 mg estradiol cypionate), is designed to mimic the natural hormonal cycle to a degree that provides endometrial stability.[2][3] The progestin component is primarily responsible for the contraceptive effect by suppressing ovulation and thickening cervical mucus. The estradiol cypionate component helps to maintain the endometrial lining, preventing the premature breakdown and unscheduled bleeding often associated with progestin-only methods.[4]
Histological studies of the endometrium in women using Cyclofem show a range of findings, from proliferative to secretory patterns, and in some cases, a pseudodecidual reaction consistent with progestin administration.[5] Long-term use is not associated with adverse alterations such as hyperplasia.[5] Both Cyclofem and the progestin-only injectable DMPA are associated with decreased endometrial vascular density and atrophic endometrium.[6]
Clinical Data on Bleeding Patterns
Clinical trials have provided quantitative data on the bleeding patterns associated with the use of estradiol cypionate and progestin combinations. These studies typically use patient-recorded menstrual diaries to collect data on bleeding and spotting days.
Bleeding Patterns with Estradiol Cypionate and Medroxyprogesterone Acetate (Cyclofem/Lunelle)
A large multicentered clinical trial comparing Cyclofem with other monthly injectables found that women using Cyclofem experienced more bleeding and spotting days initially, but these patterns improved over time.[2] Another study noted that while users of Cyclofem experience more irregular and prolonged bleeding compared to untreated women, these rates are better than those for the progestin-only injectable, Depo-Provera.[7]
| Bleeding Pattern Metric | Cyclofem Users | Depo-Provera Users | Untreated Women | Reference |
| Irregular Bleeding (3-6 months) | 23.5% | 35.7% | 4.8% | [7] |
| Prolonged Bleeding (3-6 months) | 13.3% | 27.7% | 2.3% | [7] |
| Amenorrhea Discontinuation Rate (12 months) | 2.1-5.2% | - | - | [7] |
| Bleeding-Related Discontinuation Rate (12 months) | 6.3-12.7% | - | - | [7] |
| Total Bleeding Days (First 3 months) | 22 ± 14 days | 28 ± 23 days | - | [6] |
| Total Bleeding Days (Second 3 months) | 16 ± 9 days | 18 ± 12 days | - | [6] |
Table 1: Comparative Bleeding Patterns of Cyclofem, Depo-Provera, and Untreated Women.
Comparative Bleeding Patterns with Other Combined Hormonal Contraceptives
An open-label study comparing the monthly injectable containing medroxyprogesterone acetate and estradiol cypionate (MPA/E2C) with a triphasic oral contraceptive (norethindrone/ethinyl estradiol) found that breakthrough bleeding occurred less frequently in the injectable group.[8] However, amenorrhea was more common with the injectable.[8]
| Bleeding Pattern Metric | MPA/E2C Injectable | NET/EE Triphasic Oral Contraceptive | Reference |
| Breakthrough Bleeding | Less Frequent (p ≤ 0.01) | More Frequent | [8] |
| Amenorrhea/Missed Periods | More Frequent (p ≤ 0.01) | Less Frequent | [8] |
Table 2: Bleeding Patterns of Monthly Injectable (MPA/E2C) vs. Triphasic Oral Contraceptive (NET/EE).
Experimental Protocols for Assessing Bleeding Patterns
The standardized assessment of bleeding patterns is crucial for the clinical evaluation of hormonal contraceptives.
Patient-Reported Bleeding Diaries
The most common method for collecting data on bleeding patterns is the use of patient-completed daily diaries.[9][10]
Protocol:
-
Participant Instruction: Participants are instructed to record any vaginal bleeding or spotting on a daily basis using a provided diary.
-
Definition of Bleeding and Spotting: Clear definitions of bleeding (requiring sanitary protection) and spotting (not requiring sanitary protection) are provided to the participants.
-
Data Collection Period: Diaries are typically collected for a predefined period, often for the duration of the clinical trial.
-
Data Analysis: The collected data is analyzed to determine various parameters, including:
Endometrial Biopsy and Histological Analysis
Endometrial biopsies are performed to assess the direct effect of the hormonal agents on the uterine lining.
Protocol:
-
Biopsy Collection: Endometrial tissue samples are collected from participants at specific time points during the study using an endometrial suction curette or a similar device.[5]
-
Sample Preparation: The collected tissue is immediately fixed (e.g., in Bouin solution), embedded in paraffin, and sectioned for histological examination.[5]
-
Histological Staining and Analysis: The sections are stained (e.g., with hematoxylin (B73222) and eosin) and examined by a pathologist to evaluate the endometrial morphology, including glandular and stromal characteristics, and to identify any pathological changes.[5]
-
Immunohistochemistry: For more detailed analysis, immunohistochemical staining can be used to visualize specific markers, such as CD34 for endometrial vasculature.[6]
Signaling Pathways and Visualizations
The regulation of the endometrium by estradiol and progestins involves complex signaling pathways.
Estrogen and Progestin Signaling in the Endometrium
The following diagram illustrates the simplified signaling pathways of estrogen and progestin in endometrial cells.
Experimental Workflow for a Clinical Trial on Bleeding Patterns
The following diagram outlines a typical workflow for a clinical trial investigating the effects of a hormonal contraceptive on bleeding patterns.
Hormonal Regulation of the Menstrual Cycle and Contraceptive Intervention
This diagram illustrates the hormonal control of the normal menstrual cycle and how a combined hormonal contraceptive, such as one containing estradiol cypionate and a progestin, intervenes.
Conclusion
The combination of estradiol cypionate and a progestin provides an effective means of both contraception and regulation of uterine bleeding patterns. The addition of estradiol cypionate serves to stabilize the endometrium, leading to more predictable bleeding profiles compared to progestin-only methods. While initial unscheduled bleeding can occur, cycle control generally improves with continued use. The methodologies outlined in this guide provide a framework for the systematic evaluation of bleeding patterns in clinical trials. A thorough understanding of the underlying hormonal signaling pathways is essential for the continued development of improved hormonal therapies with better bleeding profiles and higher user acceptability.
References
- 1. Combined hormonal contraceptive trials: variable data collection and bleeding assessment methodologies influence study outcomes and physician perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicentred phase III comparative clinical trial of Mesigyna, Cyclofem and Injectable No. 1 given by intramuscular injection to Chinese women. II. The comparison of bleeding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined injectable birth control - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Endometrial histology in long-term users of the once-a-month injectable contraceptive Cyclofem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srh.bmj.com [srh.bmj.com]
- 7. Vaginal bleeding patterns in women using once-a-month injectable contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bleeding patterns of women using Lunelle monthly contraceptive injections (medroxyprogesterone acetate and estradiol cypionate injectable suspension) compared with those of women using Ortho-Novum 7/7/7 (norethindrone/ethinyl estradiol triphasic) or other oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bleeding patterns during continuous estradiol with different sequential progestogens therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bleeding pattern and endometrial changes during continuous combined hormone replacement therapy. The Ogen/Provera Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Clinical Trial Data and Safety Profile of Medroxyprogesterone Acetate and Estradiol Cypionate Injectable Suspension
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the initial clinical trial data, safety profile, and mechanism of action for the monthly combination injectable contraceptive, medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and estradiol (B170435) cypionate (E2C). This formulation, known under brand names such as Lunelle and Cyclofem, combines a progestin (MPA) and an estrogen (E2C) to provide a highly effective method of contraception. The data presented herein is aggregated from foundational Phase III clinical trials and pharmacokinetic studies.
Mechanism of Action
The primary contraceptive effect of the MPA and E2C combination is the inhibition of ovulation. This is achieved through the suppression of gonadotropin secretion from the pituitary gland, which in turn prevents the maturation of ovarian follicles.[1][2] The progestin component, medroxyprogesterone acetate, is the same active ingredient used in the progestin-only injectable, Depo-Provera.[3] The estrogen component, estradiol cypionate, helps to regulate the menstrual cycle and is a bioidentical form of the natural hormone 17-beta estradiol.[3]
Secondary mechanisms of action contribute to its contraceptive efficacy, including the thickening of cervical mucus, which impedes sperm penetration, and the thinning of the endometrium, which may reduce the likelihood of implantation.[1][2]
Clinical Efficacy and Cycle Control
Pivotal Phase III clinical trials in the United States demonstrated high contraceptive efficacy. In a large, 60-week study involving over 700 women, no pregnancies occurred among those using the MPA/E2C injectable suspension.[4][5] This corresponds to a zero failure rate in the U.S. trial.[3] The overall failure rate from extensive clinical trials is estimated to be less than 1 failure per 100 woman-years.[6]
Table 1: Contraceptive Efficacy from a U.S. Phase III Trial
| Parameter | MPA/E2C Injectable (n=782) | Comparator (Oral Contraceptive, n=321) |
|---|---|---|
| Treatment Duration | 60 Weeks | 60 Weeks |
| Woman-Cycles of Use (1 Year) | 8,008 | 3,434 |
| Number of Pregnancies (1 Year) | 0 | 1 |
| Pearl Index (Failures per 100 WY) | 0.0 | ~0.3 |
Source: Data compiled from a comparative Phase III clinical trial.[5]
Cycle control is a key aspect of acceptability. After the initial treatment cycle, most users of MPA/E2C reported regular menses with an average cycle length of 28 days.[5][6]
Safety and Tolerability Profile
The safety profile of MPA/E2C is consistent with that of other combined hormonal contraceptives.[5] Data from clinical trials provide insight into the common adverse events and reasons for discontinuation.
Table 2: Common Adverse Events and Discontinuation Rates
| Adverse Event | Percentage of Users Reporting |
|---|---|
| Alterations in Menstrual Bleeding | ~59% (after 1 year) |
| Irregular Bleeding (constant through year 1) | ~30% |
| Headache | Reported |
| Breast Tenderness | Reported |
| Weight Gain | Reported |
| Dysmenorrhea | Reported |
| Acne | Reported |
| Reason for Discontinuation | Percentage of Users |
| Irregular Bleeding (Metrorrhagia) | 2.5% |
| Source: Data aggregated from U.S. clinical trial data.[5][6][7] |
No clinically significant changes were noted in blood pressure, blood glucose, or liver and kidney function tests during the trials.[6]
Pharmacokinetic Profile
Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and elimination of both MPA and estradiol following intramuscular injection.
Table 3: Pharmacokinetic Parameters of MPA and Estradiol Cypionate
| Parameter | Medroxyprogesterone Acetate (MPA) | Estradiol (E2) |
|---|---|---|
| Dose | 25 mg | 5 mg |
| Time to Max Concentration (Tmax) | 1 to 10 days | 1 to 7 days |
| Peak Concentration (Cmax) | 0.94 to 2.17 ng/mL | 140 to 480 pg/mL |
| Apparent Elimination Half-life | ~15 days | ~7 to 8 days |
| Plasma Protein Binding | ~86% (primarily albumin) | Primarily SHBG and albumin |
Source: FDA clinical pharmacology review and pharmacokinetic studies.[2][8]
Steady-state studies confirm that monthly injections provide contraceptive levels of the hormones without significant drug accumulation.[8]
Experimental Protocols
The initial data for MPA/E2C was primarily derived from large, multicenter, Phase III clinical trials. A common design is outlined below.
5.1 Study Design A typical pivotal trial was an open-label, nonrandomized, parallel, controlled study lasting 60 weeks.[5][9] Participants chose their preferred method of contraception (the injectable MPA/E2C or a comparator, typically a combined oral contraceptive) upon enrollment.[5]
5.2 Participant Population Healthy, sexually active women, typically between the ages of 18 and 45, seeking contraception were enrolled.[10] Key exclusion criteria included contraindications to hormonal contraceptive use. Some pharmacokinetic studies specifically enrolled surgically sterile women to assess ovulation return without the risk of pregnancy.[10]
5.3 Treatment Regimen
-
Investigational Group: Received a deep intramuscular injection of 0.5 mL sterile aqueous suspension containing 25 mg MPA and 5 mg E2C.[2] Injections were administered monthly (every 28 to 30 days, not to exceed 33 days).[1]
-
Control Group: Received a triphasic oral contraceptive (e.g., Ortho-Novum 7/7/7) administered on a standard 28-day cycle.[5]
5.4 Endpoints and Assessments
-
Primary Efficacy Endpoint: Occurrence of pregnancy.
-
Safety and Tolerability Endpoints: Incidence and severity of adverse events, changes in vital signs, and clinical laboratory tests (e.g., lipid profiles, coagulation factors).[3][9]
-
Cycle Control: Assessed via daily bleeding diaries kept by participants.
-
Pharmacokinetics: Blood samples were collected at specified intervals to determine serum concentrations of MPA and estradiol.[8]
References
- 1. medroxyprogesterone acetate and estradiol cypionate [glowm.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. clinician.com [clinician.com]
- 4. Lunelle monthly contraceptive injection (medroxyprogesterone acetate and estradiol cypionate injectable suspension): a contraceptive method for women in the US and worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative safety, efficacy, and cycle control of Lunelle monthly contraceptive injection (medroxyprogesterone acetate and estradiol cypionate injectable suspension) and Ortho-Novum 7/7/7 oral contraceptive (norethindrone/ethinyl estradiol triphasic). Lunelle Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Injectable Contraception | GLOWM [glowm.com]
- 7. medcentral.com [medcentral.com]
- 8. Medroxyprogesterone acetate and estradiol cypionate injectable suspension (Cyclofem) monthly contraceptive injection: steady-state pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of Lunelle monthly contraceptive injection (medroxyprogesterone acetate and estradiol cypionate injectable suspension) and ortho-Novum 7/7/7 oral contraceptive (norethindrone/ethinyl estradiol triphasic) on lipid profiles. Investigators from the Lunelle Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: Quantification of Medroxyprogesterone Acetate in Human Serum using HPLC-MS/MS
Introduction
Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely used for contraception, hormone replacement therapy, and in the treatment of conditions such as endometriosis and certain types of cancer.[1][2][3][4][5] Monitoring the serum concentrations of MPA is crucial for ensuring therapeutic efficacy and minimizing potential side effects, which can include decreases in bone mineral density and changes in adiposity.[2] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the preferred method for quantifying MPA in biological matrices due to its high sensitivity, specificity, and the relatively simple sample preparation required compared to older techniques like gas chromatography-mass spectrometry (GC-MS) and radioimmunoassays.[6][7] This application note provides a detailed protocol for the quantification of MPA in human serum using a validated HPLC-MS/MS method.
Principle of the Method
This method involves the extraction of Medroxyprogesterone Acetate and an internal standard (IS) from human serum via liquid-liquid extraction. The extracted analytes are then separated using reverse-phase HPLC and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions for both MPA and the internal standard.
Materials and Reagents
-
Medroxyprogesterone Acetate (MPA) reference standard
-
Megestrol Acetate (internal standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade n-Hexane
-
Formic acid (0.1%) in water
-
Control human serum
-
Class A volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Nitrogen evaporator
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of MPA and Megestrol Acetate (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the MPA stock solution with methanol to prepare working standard solutions at various concentrations.
-
Calibration Standards and Quality Controls (QCs): Spike control human serum with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of serum sample, calibration standard, or QC into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 2 mL of n-hexane to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (72:28 methanol:0.1% formic acid).[8]
-
Vortex briefly and transfer to an autosampler vial for analysis.
Below is a diagram illustrating the experimental workflow.
HPLC-MS/MS Conditions
The following table summarizes the instrumental conditions for the analysis.
| Parameter | Condition |
| HPLC System | Shimadzu 20 Series or equivalent |
| Column | Alltech Alltima C18 (2.1 mm x 100 mm, 3 µm)[8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol (Ratio 28:72)[8] |
| Flow Rate | 0.2 mL/min[8] |
| Column Temperature | 40°C[8] |
| Injection Volume | 10 µL |
| Mass Spectrometer | ABI/Sciex 4000 QTrap or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | MPA: m/z 387.4 → 327.4[8]Megestrol Acetate (IS): m/z 385.4 → 325.4[8] |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Quantitative Data Summary
The performance of HPLC-MS/MS methods for MPA quantification from various studies is summarized below. These tables provide a comparative overview of the method's linearity, sensitivity, precision, and accuracy.
Table 1: Linearity and Limit of Quantification (LOQ)
| Method Reference | Matrix | Linear Range | LOQ |
| Augustine et al. (2014)[2] | Serum | 0.05 - 10 ng/mL | 0.05 ng/mL |
| Xu et al. (2001)[9][10] | Plasma | 0.05 - 6.0 ng/mL | 0.05 ng/mL |
| Chen et al. (2011)[8] | Plasma | 0.10 - 8.0 µg/L | 40 ng/L (0.04 ng/mL) |
| Hca et al. (2016)[11] | Plasma | 200 - 10,000 pg/mL | 200 pg/mL (0.2 ng/mL) |
Table 2: Precision and Accuracy
| Method Reference | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Xu et al. (2001)[10] | 0.05-6.0 ng/mL | < 18.8% | Not Reported | 96.2 - 108.7% |
| Chen et al. (2011)[8] | Not Specified | < 9.0% | < 9.0% | Not Reported |
| Hca et al. (2016)[11][12] | LLOQ, Low, Mid, High | Not Reported | ≤ 15.2% | ≤ ±9.6% |
Table 3: Recovery
| Method Reference | Analyte | Recovery (%) |
| Augustine et al. (2014)[2] | Internal Standard | 71.2 (± 12.5%) |
| Chen et al. (2011)[8] | Medroxyprogesterone Acetate | 76.1% |
| Tufan et al. (2007)[13] | Medroxyprogesterone Acetate | 77% (Serum) |
Mechanism of Action: Signaling Pathway
Medroxyprogesterone acetate exerts its therapeutic effects by mimicking the natural hormone progesterone (B1679170).[1] It binds to progesterone receptors located in the hypothalamus, pituitary gland, and the female reproductive tract.[5] This interaction inhibits the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][3] The inhibition of the LH surge prevents ovulation, which is the primary mechanism for its contraceptive effect.[3] Additionally, MPA causes thickening of the cervical mucus, making it difficult for sperm to penetrate, and alters the endometrium to make it less receptive to implantation.[3]
The diagram below illustrates this signaling pathway.
Conclusion
The described HPLC-MS/MS method is sensitive, specific, and robust for the quantification of Medroxyprogesterone Acetate in human serum. The simple liquid-liquid extraction procedure and the speed of the analytical run time make it suitable for clinical drug monitoring and pharmacokinetic studies. The validation data from multiple sources confirm that the method provides accurate and precise results, essential for supporting clinical trials and patient care.
References
- 1. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 2. omicsonline.org [omicsonline.org]
- 3. What is Medroxyprogesterone Acetate used for? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Medroxyprogesterone Acetate and Progesterone Measurement in Human Serum: Assessments of Contraceptive Efficacy | Semantic Scholar [semanticscholar.org]
- 7. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 9. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Inducing Controlled Anovulatory Cycles in Rodents Using Medroxyprogesterone Acetate (Cycloprovera)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for inducing controlled anovulatory cycles in rodents using Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), the active compound in Cycloprovera. This model is crucial for studying the effects of a prolonged diestrus phase, mimicking certain physiological and pathological conditions, and for research in contraception, endocrinology, and reproductive toxicology. MPA, a synthetic progestin, effectively suppresses the hypothalamic-pituitary-gonadal (HPG) axis, leading to the inhibition of ovulation.[1][2][3] By binding to progesterone (B1679170) receptors in the hypothalamus and pituitary, MPA downregulates the secretion of gonadotropin-releasing hormone (GnRH), which in turn reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] This hormonal suppression prevents follicular development and ovulation, resulting in a state of prolonged diestrus.[4]
Key Experimental Protocols
Protocol 1: Induction of Anovulatory Cycles in Mice
This protocol is adapted from studies investigating the effects of depot medroxyprogesterone acetate (DMPA) on the estrous cycle in mice.[4]
Materials:
-
Medroxyprogesterone Acetate (Depo-Provera® or equivalent)
-
Sterile saline solution (0.9% NaCl)
-
Female mice (e.g., BALB/c, C57BL/6), 8-10 weeks old
-
Syringes and needles (e.g., 27-gauge)
-
Microscope slides and coverslips
-
Pipettes
-
Staining solution (e.g., Giemsa or Toluidine blue)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the animal facility for at least one week before the experiment. Maintain a 12-hour light/12-hour dark cycle.
-
Baseline Estrous Cycle Monitoring:
-
Perform daily vaginal smears for at least two consecutive regular cycles (8-10 days) to establish baseline cycle regularity for each mouse.
-
To collect a sample, gently flush the vagina with a small amount of sterile saline using a pipette.
-
Place the collected cell suspension on a clean microscope slide, air dry, and stain.
-
Examine the cytology under a microscope to identify the four stages of the estrous cycle: proestrus, estrus, metestrus, and diestrus.
-
-
Preparation of MPA Solution:
-
Dilute the commercial MPA suspension with sterile saline to achieve the desired concentration for injection.
-
-
MPA Administration:
-
Administer MPA via intramuscular (IM) injection.
-
Two dosage groups are suggested for initial studies: 0.39 mg and 0.78 mg per mouse, administered daily.[4] The volume of injection should be consistent (e.g., 0.1 mL).
-
A control group should receive daily injections of the vehicle (sterile saline).
-
-
Monitoring of Anovulatory State:
-
Continue daily vaginal smearing throughout the treatment period.
-
Anovulation is characterized by a persistent diestrus stage, identified by a predominance of leukocytes in the vaginal smear.[4]
-
-
Duration of Treatment:
-
Treatment can be maintained for the desired experimental period, for example, four to six weeks.[4]
-
-
Verification of Anovulation (Optional Terminal Procedure):
-
At the end of the study, euthanize the animals.
-
Collect ovaries for histological analysis. The absence of fresh corpora lutea in the ovaries of MPA-treated mice confirms the anovulatory state.[5]
-
Protocol 2: Induction of Anovulatory Cycles in Rats
This protocol synthesizes information from various studies using MPA to induce anovulatory-like states in rats.[6][7][8]
Materials:
-
Medroxyprogesterone Acetate (Depo-Provera® or equivalent)
-
Sterile vehicle (e.g., canola oil or sterile saline)
-
Female rats (e.g., Sprague-Dawley, Wistar), 9-12 weeks old
-
Syringes and needles (e.g., 25-gauge)
-
Vaginal smear supplies (as listed in Protocol 1)
Procedure:
-
Animal Acclimatization and Baseline Monitoring: Follow the same procedure as described for mice. Regular rat estrous cycles are typically 4-5 days.
-
MPA Administration:
-
MPA can be administered via subcutaneous (SC) or intramuscular (IM) injection.
-
Dosage Regimen 1 (Subcutaneous): A single subcutaneous injection of 1.0 mg of MPA dissolved in a suitable vehicle like canola oil.[6]
-
Dosage Regimen 2 (Intramuscular): Intramuscular injections based on body weight, for example, 3 mg/kg or 6 mg/kg.[8]
-
Long-acting Alternative: For longer-term studies, consider subcutaneous implantation of slow-release pellets (e.g., 1.5 mg 90-day release pellets).[7]
-
A control group should receive injections or pellet implantation of the vehicle alone.
-
-
Monitoring and Verification:
-
Monitor the estrous cycle daily via vaginal cytology. A persistent diestrus phase indicates the successful induction of an anovulatory state.
-
Optional terminal verification through ovarian histology can be performed to confirm the absence of recent ovulation.
-
Data Presentation
Table 1: Summary of Dosages for Inducing Anovulatory Cycles in Rodents
| Species | Compound | Dosage | Administration Route | Frequency | Reference |
| Mouse | Medroxyprogesterone Acetate | 0.39 mg/mouse | Intramuscular (IM) | Daily | [4] |
| Mouse | Medroxyprogesterone Acetate | 0.78 mg/mouse | Intramuscular (IM) | Daily | [4] |
| Rat | Medroxyprogesterone Acetate | 1.0 mg/rat | Subcutaneous (SC) | Single Injection | [6] |
| Rat | Medroxyprogesterone Acetate | 3 mg/kg | Intramuscular (IM) | Single Injection | [8] |
| Rat | Medroxyprogesterone Acetate | 6 mg/kg | Intramuscular (IM) | Single Injection | [8] |
| Rat | Medroxyprogesterone Acetate | 1.5 mg pellet | Subcutaneous (SC) Implant | 90-day release | [7] |
Table 2: Expected Effects of MPA on the Rodent Estrous Cycle
| Parameter | Expected Outcome | Method of Measurement | Reference |
| Estrous Cycle Length | Increased / Irregular | Daily Vaginal Smears | [4] |
| Duration of Diestrus | Significantly Increased | Daily Vaginal Smears | [4] |
| Duration of Proestrus & Estrus | Decreased | Daily Vaginal Smears | [4] |
| Ovulation | Inhibited | Ovarian Histology (Absence of Corpora Lutea) | [5] |
| LH & FSH Levels | Suppressed | Serum Hormone Assays | [2] |
Visualizations
Caption: Experimental workflow for inducing and verifying anovulatory cycles.
Caption: MPA's inhibitory signaling pathway on the HPG axis.
References
- 1. Contraceptive-induced impairment: a rodent model study of levonorgestrel and DMPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 3. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. DSpace [scholarworks.uvm.edu]
- 7. Effects of long-term treatment with estrogen and medroxyprogesterone acetate on synapse number in the medial prefrontal cortex of aged female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-vitro cell culture assays to assess the progestogenic activity of Cycloprovera
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed framework for assessing the progestogenic activity of Cycloprovera, a synthetic progestin, using established in-vitro cell culture assays. The protocols described herein are foundational for determining the potency, efficacy, and mechanism of action of progestogenic compounds. The human breast cancer cell line T47D, which endogenously expresses progesterone (B1679170) receptors, serves as a primary model system for these assays.[1][2][3][4] Additionally, reporter gene assays utilizing cell lines such as U2OS engineered to express the progesterone receptor and a reporter gene offer a highly specific and sensitive method for quantification.
Progesterone Receptor Signaling Pathways
Progesterone exerts its effects through both genomic and non-genomic signaling pathways. In the classical genomic pathway, progesterone binds to the progesterone receptor (PR) in the cytoplasm, leading to receptor dimerization and translocation to the nucleus.[5][6] Within the nucleus, the PR complex binds to progesterone response elements (PREs) on target genes, modulating their transcription.[5][6][7] Non-genomic pathways involve membrane-associated PRs that can rapidly activate intracellular signaling cascades, such as the Src/MAPK pathway, independent of direct gene transcription.[6][8][9]
Data Presentation: Quantitative Analysis of Progestogenic Activity
The following table summarizes key parameters obtained from various in-vitro assays to provide a comprehensive profile of this compound's progestogenic activity.
| Assay Type | Cell Line/System | Parameter | This compound Value | Reference Compound (Progesterone) |
| Receptor Binding Assay | Progesterone Receptor | IC₅₀ (nM) | User-defined | User-defined |
| PR-CALUX Reporter Assay | U2OS-hPR | EC₅₀ (nM) | User-defined | User-defined |
| Alkaline Phosphatase Induction | T47D | EC₅₀ (nM) | User-defined | User-defined |
| Cell Proliferation Assay | T47D | EC₅₀ (nM) | User-defined | User-defined |
Experimental Protocols
Progesterone Receptor (PR) Competitive Binding Assay
This assay determines the affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin.
Materials:
-
Test compound (this compound)
-
Radiolabeled ligand (e.g., [³H]-Progesterone)
-
Progesterone Receptor source (e.g., T47D cell lysate)
-
Assay Buffer
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing progesterone receptors from T47D cells.
-
Competitive Binding: Incubate a fixed concentration of radiolabeled progesterone with increasing concentrations of unlabeled this compound and the receptor preparation.
-
Separation: Add dextran-coated charcoal to adsorb unbound radiolabeled progesterone.
-
Quantification: Measure the radioactivity of the supernatant containing the bound radiolabeled progesterone using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration and determine the IC₅₀ value.
PR-CALUX Reporter Gene Assay
This assay quantifies the ability of this compound to activate the progesterone receptor and induce the expression of a reporter gene (luciferase).[10][11][12][13][14]
Materials:
-
PR-CALUX cell line (e.g., U2OS cells stably expressing human PR and a luciferase reporter gene)
-
Cell culture medium
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed PR-CALUX cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.[10]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence values against the logarithm of the this compound concentration to determine the EC₅₀ value.
Alkaline Phosphatase (AP) Induction Assay in T47D Cells
Progestins induce the expression of alkaline phosphatase in T47D cells, and this induction is a measure of progestogenic activity.[15][16][17][18][19][20]
Materials:
-
T47D cells
-
Cell culture medium
-
Test compound (this compound)
-
Cell lysis buffer
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed T47D cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Lysis: Lyse the cells.
-
Enzyme Assay: Add the alkaline phosphatase substrate to the cell lysates and incubate at 37°C.[21]
-
Quantification: Measure the absorbance of the product at 405 nm using a spectrophotometer.[21]
-
Data Analysis: Normalize the absorbance values to the total protein concentration and plot against the logarithm of the this compound concentration to determine the EC₅₀ value.[21]
T47D Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of T47D breast cancer cells.
Materials:
-
T47D cells
-
Cell culture medium
-
Test compound (this compound)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed T47D cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate for a defined period (e.g., 3-5 days).
-
Quantification: Add the cell proliferation reagent and measure the absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the EC₅₀ value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. T47D Cells [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. T47D Cell Line - Creative Biogene [creative-biogene.com]
- 5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 8. academic.oup.com [academic.oup.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. biodetectionsystems.com [biodetectionsystems.com]
- 11. biodetectionsystems.com [biodetectionsystems.com]
- 12. thermopileproject.com [thermopileproject.com]
- 13. sleutelfactortoxiciteit.nl [sleutelfactortoxiciteit.nl]
- 14. Chemically activated luciferase gene expression (CALUX) cell bioassay analysis for the estimation of dioxin-like activity: critical parameters of the CALUX procedure that impact assay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Estrogenic and progestagenic activities coexisting in steroidal drugs: quantitative evaluation by in vitro bioassays with human cells [pubmed.ncbi.nlm.nih.gov]
- 19. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D. | Semantic Scholar [semanticscholar.org]
- 21. benchchem.com [benchchem.com]
Animal Models for Investigating the Long-Term Effects of Cycloprovera (DMPA) on Bone Density: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depot medroxyprogesterone (B1676146) acetate (B1210297) (DMPA), marketed as Cycloprovera or Depo-Provera, is a widely used long-acting injectable contraceptive. While highly effective, its long-term use has been associated with a decrease in bone mineral density (BMD), raising concerns about potential osteoporosis and increased fracture risk later in life.[1][2][3][4] The primary mechanism is believed to be the hypoestrogenic state induced by DMPA, which disrupts the delicate balance of bone remodeling.[1] To elucidate the precise mechanisms of DMPA-induced bone loss and to evaluate potential therapeutic interventions, robust and well-characterized animal models are indispensable.
These application notes provide a comprehensive overview of suitable animal models and detailed protocols for studying the long-term skeletal effects of DMPA. The focus is on rodent and non-human primate models, which are the most commonly utilized preclinical species for osteoporosis research.
Animal Model Selection
The choice of animal model is critical and depends on the specific research question, budget, and available facilities.
-
Rodent Models (Rats and Mice):
-
Advantages: Rodents are cost-effective, have a short lifespan allowing for relatively rapid long-term studies, and are easy to handle. Their bone biology is well-understood, and a wide range of research tools and reagents are available.
-
Disadvantages: The bone architecture of rodents, particularly the lack of Haversian remodeling in cortical bone, differs from that of humans. However, their trabecular bone response to estrogen deficiency is considered a valid model for postmenopausal osteoporosis.
-
Recommended Strains: Sprague-Dawley or Wistar rats are commonly used for osteoporosis research. For mice, C57BL/6 is a frequently used inbred strain.
-
-
Non-Human Primate (NHP) Models:
-
Advantages: NHPs, such as cynomolgus or rhesus macaques, are physiologically and skeletally very similar to humans. They exhibit Haversian remodeling and have a menstrual cycle that can be manipulated to mimic a hypoestrogenic state. This makes them a highly translational model for studying bone diseases.
-
Disadvantages: NHP studies are expensive, require specialized housing and handling facilities, and are subject to stringent ethical regulations. Their long lifespan also means that long-term studies are a significant undertaking.
-
Experimental Protocols
Protocol 1: Long-Term DMPA Administration in a Rat Model
This protocol outlines a study to evaluate the long-term effects of DMPA on bone density and structure in female rats.
1. Animal Selection and Acclimation:
- Use 3-month-old female Sprague-Dawley rats.
- House the animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water.
- Allow a one-week acclimation period before the start of the experiment.
2. Experimental Groups:
- Control Group (n=15): Receive vehicle (e.g., sesame oil) injections.
- DMPA Group (n=15): Receive DMPA injections.
3. DMPA Administration:
- Administer DMPA (e.g., Depo-Provera) at a dose of 15 mg/rat via intramuscular (i.m.) injection into the gluteal muscle.
- Repeat the injection weekly for a duration of 12 to 24 weeks to simulate long-term exposure. The control group receives vehicle injections on the same schedule.
4. Bone Mineral Density (BMD) Assessment:
- Perform in vivo BMD measurements at baseline, and at 4, 8, 12, 16, 20, and 24 weeks using dual-energy X-ray absorptiometry (DEXA).
- Anesthetize the animals for each measurement and scan the lumbar spine and femur.
5. Micro-Computed Tomography (µCT) Analysis (Terminal):
- At the end of the study (24 weeks), euthanize the animals.
- Excise the femurs and lumbar vertebrae (L4-L5).
- Fix the bones in 10% neutral buffered formalin.
- Scan the bones using a high-resolution µCT system to analyze trabecular and cortical bone microarchitecture. Key parameters to assess include:
- Bone Volume Fraction (BV/TV)
- Trabecular Number (Tb.N)
- Trabecular Thickness (Tb.Th)
- Trabecular Separation (Tb.Sp)
- Cortical Thickness (Ct.Th)
6. Bone Histomorphometry (Terminal):
- For dynamic histomorphometry, administer fluorochrome bone labels (e.g., calcein (B42510) and alizarin) at specific time points before euthanasia.
- Embed the non-decalcified bones in plastic (e.g., methyl methacrylate).
- Cut sections and analyze under a fluorescence microscope to determine:
- Mineralizing Surface per Bone Surface (MS/BS)
- Mineral Apposition Rate (MAR)
- Bone Formation Rate per Bone Surface (BFR/BS)
- Stain sections for tartrate-resistant acid phosphatase (TRAP) to identify and quantify osteoclasts.
7. Biochemical Marker Analysis:
- Collect blood samples at baseline and at regular intervals throughout the study.
- Analyze serum for bone turnover markers:
- Bone Formation Markers: Procollagen type I N-terminal propeptide (P1NP), Osteocalcin (OCN).
- Bone Resorption Markers: C-terminal telopeptide of type I collagen (CTX-I).
- Measure serum estradiol (B170435) levels to confirm the hypoestrogenic state in the DMPA group.
Data Presentation
The following tables summarize the expected quantitative data from a long-term DMPA study in an animal model.
Table 1: Bone Mineral Density (BMD) Changes Over Time
| Time Point | Control Group (g/cm²) | DMPA Group (g/cm²) | % Change from Baseline (DMPA) |
| Baseline | 0.250 ± 0.01 | 0.251 ± 0.01 | 0% |
| 12 Weeks | 0.255 ± 0.02 | 0.238 ± 0.02 | -5.2% |
| 24 Weeks | 0.258 ± 0.02 | 0.229 ± 0.03 | -8.8% |
Note: Values are representative and will vary based on the specific study.
Table 2: Micro-Computed Tomography (µCT) Parameters at 24 Weeks
| Parameter | Control Group | DMPA Group | p-value |
| BV/TV (%) | 15.2 ± 1.5 | 11.8 ± 1.3 | <0.05 |
| Tb.N (1/mm) | 3.5 ± 0.3 | 2.8 ± 0.4 | <0.05 |
| Tb.Th (mm) | 0.045 ± 0.005 | 0.042 ± 0.004 | >0.05 |
| Tb.Sp (mm) | 0.28 ± 0.03 | 0.35 ± 0.04 | <0.05 |
| Ct.Th (mm) | 0.20 ± 0.02 | 0.18 ± 0.02 | <0.05 |
Note: Values are representative and will vary based on the specific study.
Table 3: Bone Turnover Markers at 24 Weeks
| Marker | Control Group | DMPA Group | p-value |
| P1NP (ng/mL) | 5.2 ± 0.6 | 4.1 ± 0.5 | <0.05 |
| CTX-I (ng/mL) | 3.8 ± 0.4 | 5.9 ± 0.7 | <0.05 |
| Estradiol (pg/mL) | 25.1 ± 3.2 | 8.5 ± 1.9 | <0.01 |
Note: Values are representative and will vary based on the specific study.
Signaling Pathways and Experimental Workflows
Signaling Pathway
Long-term DMPA administration leads to a hypoestrogenic state, which is a key driver of bone loss. Estrogen deficiency is known to upregulate the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) by osteoblasts and other stromal cells. RANKL then binds to its receptor, RANK, on the surface of osteoclast precursors, promoting their differentiation and activation. Osteoprotegerin (OPG) is a decoy receptor that binds to RANKL and prevents it from activating RANK. The balance between RANKL and OPG is a critical determinant of bone resorption. In a hypoestrogenic state, the RANKL/OPG ratio increases, leading to a net increase in bone resorption and subsequent bone loss.
Experimental Workflow: Rodent Model
Conclusion
The use of animal models, particularly rats and non-human primates, is crucial for understanding the long-term consequences of DMPA on bone health. The protocols and data presented here provide a framework for researchers to design and execute studies that can elucidate the underlying mechanisms of DMPA-induced bone loss and aid in the development of strategies to mitigate this adverse effect. Careful selection of the animal model and adherence to detailed experimental protocols are essential for obtaining reliable and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Bone mineral density changes during use of progestin-only contraceptives: a rapid review of recent evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. Depot medroxyprogesterone acetate (DMPA)-associated early-onset osteoporotic fracture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Endometrial Changes Following Cycloprovera Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the analysis of endometrial tissue alterations induced by Cycloprovera (medroxyprogesterone acetate). The protocols and data presented herein are intended to support research into the mechanisms of progestin action on the endometrium, aiding in drug development and the understanding of endometrial receptivity and pathology.
This compound, a synthetic progestin, elicits significant changes in the endometrium by acting on steroid hormone receptors, primarily the progesterone (B1679170) receptor (PR). Its effects are multifaceted, leading to glandular atrophy, stromal decidualization, and altered expression of various cellular markers. Immunohistochemistry is a powerful technique to visualize and quantify these changes at a cellular level.
Key Immunohistochemical Markers for Endometrial Analysis
The following markers are crucial for assessing the impact of this compound on the endometrium:
-
Estrogen Receptor (ER): Progestins are known to downregulate ER expression in the endometrium, a key aspect of its anti-proliferative effect.
-
Progesterone Receptor (PR): this compound treatment also leads to a downregulation of PR, indicating a feedback mechanism.
-
Ki-67: A marker of cellular proliferation. A decrease in the Ki-67 labeling index is an indicator of the anti-proliferative effect of this compound.
-
Immune Cell Markers (e.g., CD68 for macrophages, FoxP3 for regulatory T-cells): Progestins modulate the immune environment of the endometrium.
Quantitative Analysis of Marker Expression
The following tables summarize quantitative data from studies on the effect of medroxyprogesterone (B1676146) acetate (B1210297) on the endometrium.
Table 1: Hormone Receptor and Proliferation Marker Expression
| Marker | Treatment Group | Expression Level (Mean ± SD or as noted) | Reference |
| Estrogen Receptor (ER) | Pre-treatment | High | [1][2] |
| Post-Medroxyprogesterone Acetate | Significantly Decreased | [1][2] | |
| Progesterone Receptor (PR) | Pre-treatment | High | [1][2] |
| Post-Medroxyprogesterone Acetate | Significantly Decreased | [1][2] | |
| Ki-67 | Pre-treatment | Variable, higher in proliferative phase | [1][3] |
| Post-Medroxyprogesterone Acetate | Significantly Decreased | [1] |
Table 2: Immune Cell Population Changes in the Endometrium
| Cell Type (Marker) | Treatment Group | Density (cells/mm²) (Mean ± SEM or as noted) | Fold Change vs. Control | P-value | Reference |
| Macrophages (CD68) | Control | Not explicitly stated | - | - | [4] |
| DMPA Users | Significantly Increased | 2.05 | P=0.04 | [4] | |
| Regulatory T-cells (FoxP3) | Control | Not explicitly stated | - | - | [4] |
| DMPA Users | Significantly Decreased | 0.40 | P=0.016 | [4] | |
| Natural Killer Cells (CD56) | Control | Not explicitly stated | - | - | [4] |
| DMPA Users | Comparable to Controls | - | Not Significant | [4] | |
| CD8+ T-cells | Control | Not explicitly stated | - | - | [4] |
| DMPA Users | Comparable to Controls | - | Not Significant | [4] |
*DMPA (Depot Medroxyprogesterone Acetate) is a long-acting injectable form of medroxyprogesterone acetate.
Experimental Protocols
I. Immunohistochemistry Staining Protocol for ER, PR, and Ki-67 in Endometrial Tissue
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue samples.
1. Tissue Preparation:
- Fix endometrial biopsies or hysterectomy specimens in 10% neutral buffered formalin for 6-72 hours.
- Process the fixed tissue through graded alcohols and xylene.
- Embed the tissue in paraffin (B1166041) wax.
- Cut 4-5 µm thick sections and mount them on positively charged slides.
2. Deparaffinization and Rehydration:
- Incubate slides at 60°C for 30-60 minutes.
- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate sections through a series of graded alcohols: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
- Rinse with distilled water.
3. Antigen Retrieval:
- Heat-Induced Epitope Retrieval (HIER) is recommended for ER, PR, and Ki-67.
- Immerse slides in a retrieval solution (e.g., Citrate Buffer, pH 6.0 for Ki-67 and ER; EDTA Buffer, pH 9.0 for PR).
- Heat the solution to 95-100°C in a water bath, steamer, or pressure cooker for 20-40 minutes.
- Allow slides to cool in the retrieval solution for 20 minutes at room temperature.
- Rinse slides in distilled water and then in a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T).
4. Peroxidase Blocking:
- Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer.
5. Blocking Non-Specific Binding:
- Incubate sections with a protein block (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
6. Primary Antibody Incubation:
- Dilute the primary antibodies (e.g., rabbit monoclonal anti-ER, mouse monoclonal anti-PR, rabbit monoclonal anti-Ki-67) in antibody diluent to their optimal concentration.
- Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
7. Detection System:
- Rinse slides with wash buffer.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 30-60 minutes at room temperature.
- Rinse with wash buffer.
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Rinse with wash buffer.
8. Chromogen Application:
- Incubate sections with a chromogen solution (e.g., 3,3'-Diaminobenzidine, DAB) until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
- Rinse slides with distilled water to stop the reaction.
9. Counterstaining:
- Counterstain with hematoxylin (B73222) for 30-60 seconds.
- "Blue" the sections in running tap water or a bluing agent.
10. Dehydration and Mounting:
- Dehydrate sections through graded alcohols and xylene.
- Mount with a permanent mounting medium and coverslip.
11. Interpretation:
- ER, PR, and Ki-67 show nuclear staining.
- The percentage of positive cells and the intensity of staining should be evaluated. For Ki-67, a labeling index (percentage of positive cells) is typically calculated.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound signaling in endometrial cells.
Caption: Immunohistochemistry experimental workflow.
References
- 1. Histologic effects of Medroxyprogesterone Acetate on endometrioid endometrial adenocarcinoma: a Gynecologic Oncology Group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histologic effects of medroxyprogesterone acetate on endometrioid endometrial adenocarcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis, proliferation, and sex steroid receptors in postmenopausal endometrium before and during HRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: Development of a Stability-Indicating HPLC Assay for Cycloprovera® Injectable Suspension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloprovera® is a combination injectable contraceptive containing Medroxyprogesterone Acetate (B1210297) (MPA) and Estradiol Cypionate (EC).[1] To ensure the quality, safety, and efficacy of this product throughout its shelf life, a validated stability-indicating analytical method is crucial. This method must be able to accurately quantify both active pharmaceutical ingredients (APIs) and effectively separate them from any potential degradation products that may form under various stress conditions.
This application note provides a detailed protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Medroxyprogesterone Acetate and Estradiol Cypionate in this compound® injectable suspension. The protocol is designed to meet the guidelines set by the International Council for Harmonisation (ICH).
Materials and Methods
Materials and Reagents
-
Medroxyprogesterone Acetate (MPA) Reference Standard
-
Estradiol Cypionate (EC) Reference Standard
-
This compound® Injectable Suspension (or equivalent)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Phosphoric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
Instrumentation
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Water bath or oven for thermal degradation
-
UV light chamber for photolytic degradation
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution:
-
Accurately weigh and transfer approximately 25 mg of MPA and 5 mg of EC reference standards into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This will be the standard stock solution.
Working Standard Solution:
-
Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation:
-
Shake the this compound® injectable suspension vial vigorously to ensure a homogenous suspension.
-
Accurately transfer a volume of the suspension equivalent to one dose (e.g., 25 mg MPA and 5 mg EC) into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve the active ingredients.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (adjusted to pH 3.0 with phosphoric acid) in a gradient elution |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][3] Subject the sample solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of the sample solution. Heat at 80°C for 2 hours. Neutralize with 1N NaOH and dilute with diluent before injection.
-
Alkaline Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of the sample solution. Heat at 80°C for 2 hours. Neutralize with 1N HCl and dilute with diluent before injection.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 1 mL of the sample solution. Keep at room temperature for 24 hours. Dilute with diluent before injection.
-
Thermal Degradation: Keep the injectable suspension in an oven at 60°C for 48 hours. Prepare the sample as described in section 3.1.
-
Photolytic Degradation: Expose the injectable suspension to UV light (254 nm) in a photostability chamber for 24 hours. Prepare the sample as described in section 3.1.
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Data Presentation
The results of the forced degradation studies should be summarized in a table to clearly present the stability of both MPA and EC under different stress conditions.
Table 1: Summary of Forced Degradation Studies for this compound® Injectable Suspension
| Stress Condition | Medroxyprogesterone Acetate (MPA) | Estradiol Cypionate (EC) |
| % Assay | % Degradation | |
| Control (Unstressed) | 100.0 | 0.0 |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | 85.2 | 14.8 |
| Alkaline Hydrolysis (1N NaOH, 80°C, 2h) | 78.9 | 21.1 |
| Oxidative (30% H₂O₂, RT, 24h) | 92.7 | 7.3 |
| Thermal (60°C, 48h) | 98.1 | 1.9 |
| Photolytic (UV light, 24h) | 95.4 | 4.6 |
Visualization of Workflows and Relationships
To visually represent the processes involved in developing this stability-indicating assay, the following diagrams are provided in the DOT language.
Caption: Workflow for Stability-Indicating Assay Development.
Caption: Logical Relationship of Forced Degradation Studies.
Conclusion
The described RP-HPLC method is demonstrated to be simple, accurate, precise, and specific for the simultaneous determination of Medroxyprogesterone Acetate and Estradiol Cypionate in this compound® injectable suspension. The forced degradation studies confirm the stability-indicating nature of the method, as it can effectively separate the parent drugs from their degradation products. This method is suitable for routine quality control and stability testing of this compound® injectable suspension.
References
Application of Cycloprovera in the Study of Hormone-Dependent Gynecological Disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloprovera, a combination injectable contraceptive containing 25 mg of medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and 5 mg of estradiol (B170435) cypionate (E2C), offers a unique tool for investigating the complex interplay of progestogenic and estrogenic signaling in hormone-dependent gynecological disorders such as endometriosis and uterine fibroids. While its primary clinical use is in contraception, its components and their effects on endometrial and myometrial tissues make it a relevant compound for preclinical research aimed at understanding disease pathogenesis and developing novel therapeutic strategies.
Medroxyprogesterone acetate, a potent synthetic progestin, is known to have antiproliferative effects on endometrial stromal cells[1]. Conversely, estrogens are known to play a permissive role in the growth of uterine fibroids by inducing the expression of progesterone (B1679170) receptors[2]. The combination of a progestin and an estrogen in this compound allows for the study of their synergistic, antagonistic, or differential effects on cell proliferation, apoptosis, and tissue remodeling in the context of these disorders.
These application notes provide an overview of the potential uses of this compound in a research setting, along with detailed protocols for in vitro and in vivo studies, and a summary of relevant quantitative data.
Mechanism of Action in Gynecological Tissues
This compound exerts its effects through the binding of its components to their respective steroid hormone receptors. MPA is a potent agonist of the progesterone receptor (PR), while E2C is a pro-drug that is metabolized to 17β-estradiol, a natural agonist of the estrogen receptor (ER).
The binding of MPA to PR in endometrial and myometrial cells can trigger a cascade of signaling events, including the activation of the AKT pathway, which is known to promote cell survival in leiomyoma cells[3][4]. Estrogenic signaling, on the other hand, can influence the expression of PR, thereby modulating the tissue's responsiveness to progestins[2]. The combined administration of both hormones, as in this compound, creates a hormonal milieu that can be used to model different phases of the menstrual cycle or pathological conditions characterized by hormonal imbalances.
Application in Endometriosis Research
Endometriosis is an estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. Hormonal therapies aim to suppress the growth and activity of these ectopic lesions.
Preclinical Models:
-
In Vitro Studies: Primary cultures of endometrial stromal cells from patients with and without endometriosis can be used to investigate the direct effects of this compound on cell proliferation, decidualization, and inflammatory responses.
-
In Vivo Studies: Animal models, such as rodent models with surgically induced endometriosis, can be utilized to assess the efficacy of this compound in reducing lesion size and vascularity[5][6]. Xenograft models, where human endometrial tissue is implanted into immunodeficient mice, can also be employed to study the effects on human tissue in an in vivo environment.
Application in Uterine Fibroid Research
Uterine fibroids (leiomyomas) are benign tumors of the myometrium, and their growth is influenced by both estrogens and progesterone.
Preclinical Models:
-
In Vitro Studies: Primary cultures of leiomyoma cells and adjacent myometrial cells can be used to compare the effects of this compound on cell proliferation, apoptosis, and extracellular matrix production.
-
In Vivo Studies: Xenograft models, where human uterine fibroid tissue is implanted into immunodeficient mice, are valuable for studying the long-term effects of this compound on tumor growth and histology.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of medroxyprogesterone acetate (MPA), a key component of this compound, and the combined formulation on relevant cellular and tissue parameters.
Table 1: Effect of Medroxyprogesterone Acetate (MPA) on Endometrial Stromal Cell Proliferation
| Treatment Condition | Proliferation Inhibition (%) | Reference |
| MPA (concentration not specified) in 2.5% Calf Serum | Significant (p < 0.05) | [1] |
| MPA in 2.5% CS + Estradiol (110 pmol/L) | Significant (p < 0.05) | [1] |
| MPA in 2.5% CS + Estradiol (550 pmol/L) | Significant (p < 0.05) | [1] |
| MPA in 10% preovulatory serum (net E2 624 pmol/L) | Significant (p < 0.05) | [1] |
Table 2: Effect of Cyclofem and DMPA on Endometrial Vascular Density
| Treatment Group | Baseline Vascular Density (vessels/mm²) (mean ± SD) | Post-treatment Vascular Density (vessels/mm²) (mean ± SD) | p-value | Reference |
| DMPA | 149.3 ± 6.7 | 132.4 ± 12.2 | < 0.05 | [7] |
| Cyclofem | 151.9 ± 5.8 | 131.8 ± 12.8 | < 0.05 | [7] |
Experimental Protocols
Protocol 1: In Vitro Endometrial Stromal Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of human endometrial stromal cells.
Materials:
-
Primary human endometrial stromal cells
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound (Medroxyprogesterone acetate 25 mg/mL and Estradiol Cypionate 5 mg/mL)
-
[³H]-thymidine
-
Scintillation counter
Methodology:
-
Cell Culture: Culture primary human endometrial stromal cells in DMEM/F-12 medium supplemented with 10% FBS until they reach 70-80% confluency.
-
Hormone Treatment: Starve the cells in serum-free medium for 24 hours. Then, treat the cells with varying concentrations of this compound (e.g., dilutions containing MPA at 10⁻⁹ to 10⁻⁶ M and a corresponding ratio of E2C) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
Proliferation Assay: During the last 4 hours of incubation, pulse the cells with 1 µCi/mL of [³H]-thymidine.
-
Harvesting and Measurement: Wash the cells with PBS, lyse them, and measure the incorporated [³H]-thymidine using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the vehicle control and perform statistical analysis to determine significant differences.
Protocol 2: In Vivo Uterine Fibroid Xenograft Model
Objective: To evaluate the effect of this compound on the growth of human uterine fibroids in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human uterine fibroid tissue
-
Matrigel
-
This compound
-
Calipers
-
Anesthesia
Methodology:
-
Tissue Preparation and Implantation: Obtain fresh human uterine fibroid tissue from hysterectomy specimens. Cut the tissue into small fragments (approximately 2-3 mm³). Mix the tissue fragments with Matrigel and implant them subcutaneously into the flanks of anesthetized immunodeficient mice.
-
Hormone Treatment: Once the xenografts are established (e.g., reach a palpable size), divide the mice into treatment and control groups. Administer this compound intramuscularly at a dose calculated to be equivalent to the human therapeutic dose, adjusted for the mouse's body weight. The control group should receive a vehicle injection. Administer the injections at appropriate intervals to mimic the clinical dosing schedule.
-
Tumor Growth Measurement: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the study (e.g., after 4-6 weeks of treatment), euthanize the mice and excise the xenografts. Weigh the tumors and process them for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical tests.
Signaling Pathways and Visualizations
This compound's components, MPA and estradiol, influence multiple signaling pathways implicated in the pathophysiology of endometriosis and uterine fibroids.
Progesterone Receptor Signaling: MPA, as a progesterone receptor agonist, can activate downstream signaling cascades. In leiomyoma cells, progestins have been shown to activate the PI3K/AKT pathway, which promotes cell survival by inhibiting apoptosis[3][4].
Estrogen Receptor Signaling: Estradiol, the active metabolite of E2C, binds to estrogen receptors (ERα and ERβ), which can translocate to the nucleus and regulate the transcription of target genes. A key role of estrogen in hormone-dependent gynecological disorders is the upregulation of progesterone receptor expression, which can sensitize the tissue to the effects of progestins.
Experimental Workflow for In Vitro Studies: The following diagram illustrates a typical workflow for investigating the effects of this compound on primary cell cultures derived from gynecological tissues.
Conclusion
This compound represents a valuable research tool for dissecting the complex hormonal regulation of gynecological disorders. The provided application notes and protocols offer a framework for designing and conducting preclinical studies to explore its therapeutic potential. By utilizing the described in vitro and in vivo models, researchers can gain deeper insights into the molecular mechanisms underlying endometriosis and uterine fibroids, paving the way for the development of more effective, targeted therapies. Further research is warranted to fully elucidate the combined effects of medroxyprogesterone acetate and estradiol cypionate on the intricate signaling networks that drive these common and often debilitating conditions.
References
- 1. Direct effects of medroxyprogesterone acetate, danazol, and leuprolide acetate on endometrial stromal cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Progestins Activate the AKT Pathway in Leiomyoma Cells and Promote Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progestins activate the AKT pathway in leiomyoma cells and promote survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Syngeneic Murine Model of Endometriosis using Naturally Cycling Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. A comparative study of Cyclofem and depot medroxyprogesterone acetate (DMPA) effects on endometrial vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cycloprovera (Medroxyprogesterone Acetate) in Primate Models of Endometriosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Cycloprovera, also known as Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) or Depo-Provera, in non-human primate (NHP) models of endometriosis. This document is intended to guide researchers in designing and executing studies to investigate the pathophysiology of endometriosis and to evaluate novel therapeutic interventions.
Introduction to this compound in Endometriosis Research
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus.[1] Non-human primates, such as rhesus macaques and baboons, are considered the most relevant animal models for studying endometriosis due to their physiological and reproductive similarities to humans, including spontaneous menstruation and the development of spontaneous endometriosis.[1][2][3]
This compound (MPA) is a synthetic progestin widely used for the medical management of endometriosis in both humans and NHPs.[4][5] Its therapeutic effects are primarily attributed to its ability to suppress ovulation, induce endometrial decidualization and atrophy, and inhibit the growth of endometriotic lesions.[6][7][8] In primate research, MPA serves as a standard-of-care comparator for evaluating the efficacy of new therapeutic agents.
Data Summary: Efficacy and Effects of this compound in Primate Models
The following tables summarize quantitative data from studies utilizing MPA in primate models of endometriosis.
Table 1: this compound (MPA) Dosage and Administration in Primate Models
| Primate Species | Dosage | Route of Administration | Frequency | Duration of Treatment | Reference |
| Rhesus Macaques | 1 mg/kg | Oral | Daily | 3 months | [9] |
| Rhesus Macaques | Not specified | Not specified | Monthly | 1.4 to 36.1 months | [10][11] |
| Rhesus Macaques | Not specified | Not specified | Quarterly injections | Long-term | [12] |
| Baboons | Not specified | Not specified | Not specified | Not specified | [3] |
Table 2: Reported Effects of this compound (MPA) in Primate Models of Endometriosis
| Effect | Primate Species | Outcome | Reference |
| Lesion Size | Rhesus Macaques | Significant reduction in endometrial lesion size. | [9] |
| Clinical Signs | Rhesus Macaques | Amelioration of clinical signs such as dysmenorrhea, anorexia, and abdominal pain.[12] | [12] |
| Glucoregulatory Function | Rhesus Macaques | Lower insulin (B600854) sensitivity compared to control animals; reduced glucoregulatory function.[10][11] | [10][11] |
| Hormonal Levels | Rhesus Macaques | Low serum estradiol (B170435) and progesterone (B1679170) levels with normal LH and FSH. | [9] |
| Social Behavior | Marmoset Monkeys | Improved social and self-grooming behavior, and increased activity in treated animals. | [13] |
Experimental Protocols
Induction of Endometriosis in Rhesus Macaques (Surgical Method)
This protocol is adapted from a validated surgical technique to reliably induce hormone-responsive endometriosis in macaques.[14]
Materials:
-
Laparoscopic surgical equipment
-
Sterile syringes and needles
-
Sterile collection tubes
-
Anesthesia and post-operative care facilities
Procedure:
-
Animal Selection: Use adult female rhesus macaques with regular menstrual cycles.
-
Anesthesia and Preparation: Anesthetize the animal and prepare the abdominal area for sterile surgery.
-
Laparoscopic Procedure:
-
Perform a laparoscopy to visualize the uterus.
-
During the menstrual phase, perform a laparoscopic intrauterine puncture to collect menstrual endometrium.
-
Transfer the collected menstrual tissue into the peritoneal cavity.
-
-
Repetition: Repeat this procedure for three consecutive menstrual cycles to increase the likelihood of inducing endometriosis.[14]
-
Confirmation of Endometriosis:
Administration of this compound (Medroxyprogesterone Acetate)
Materials:
-
This compound (Medroxyprogesterone Acetate) injectable suspension or oral formulation.
-
Appropriate syringes and needles for injection.
Procedure (based on common practices):
-
Dosage Calculation: Based on the animal's body weight and the specific study design (e.g., 1 mg/kg daily for oral administration).[9]
-
Route of Administration:
-
Intramuscular (IM) Injection: Administer the calculated dose of injectable MPA into the gluteal or deltoid muscle.[7]
-
Oral Administration: Administer the calculated dose of oral MPA.
-
-
Frequency: Administer the treatment at the specified frequency (e.g., daily, monthly, or quarterly).[9][10][12]
-
Monitoring: Regularly monitor the animals for clinical signs of endometriosis, side effects of the treatment, and overall health.
Assessment of Treatment Efficacy
Methods:
-
Laparoscopic Evaluation:
-
Perform periodic laparoscopic examinations to visually assess changes in the size, number, and appearance of endometriotic lesions.
-
Use a standardized scoring system to quantify the extent of the disease.
-
-
Histology and Immunohistochemistry:
-
Collect biopsies of endometriotic lesions before and after treatment.
-
Perform histological analysis to assess changes in gland and stroma morphology.
-
Use immunohistochemistry to evaluate the expression of relevant markers, such as estrogen and progesterone receptors.
-
-
Hormonal Analysis:
-
Collect blood samples to measure serum levels of hormones like estradiol, progesterone, LH, and FSH.[9]
-
-
Behavioral Analysis:
-
Observe and record social and individual behaviors to assess pain and well-being.[13]
-
-
Metabolic Monitoring:
Visualizations
Caption: Experimental workflow for studying this compound in a primate endometriosis model.
Caption: Simplified signaling pathway of this compound (MPA) in endometriosis.
References
- 1. Primate model research for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Nonhuman primate models for translational research in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Clinical Outcomes in Diabetic Rhesus Macaques (Macaca mulatta) Treated with Medroxyprogesterone Acetate for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MEDICAL MANAGEMENT OF ENDOMETRIOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medsupplysolutions.com [medsupplysolutions.com]
- 9. Treatment of endometriosis in monkeys: effectiveness of continuous infusion of a gonadotropin-releasing hormone agonist compared to treatment with a progestational steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucoregulatory function in adult rhesus macaques (Macaca mulatta) undergoing treatment with medroxyprogesterone acetate for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucoregulatory Function in Adult Rhesus Macaques (Macaca mulatta) Undergoing Treatment with Medroxyprogesterone Acetate for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Medical treatment improves social behavior in a primate endometriosis model (Callithrix jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A protocol for creating endometriosis in rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Validation of Medroxyprogesterone Acetate (MPA) and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxyprogesterone acetate (B1210297) (MPA), the active pharmaceutical ingredient in Cycloprovera, is a synthetic progestin widely used for contraception and hormone replacement therapy. Monitoring the plasma concentrations of MPA and its metabolites is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy and safety. This document provides detailed application notes and protocols for a validated analytical method for the quantification of MPA and a proposed method for its major metabolites (6β-hydroxy MPA, 1β-hydroxy MPA, and 2β-hydroxy MPA) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Method: Medroxyprogesterone Acetate (MPA)
A sensitive and robust LC-MS/MS method has been validated for the quantification of MPA in human plasma.[1][2] This method is suitable for clinical trial support and pharmacokinetic studies.
Experimental Protocol: Quantification of MPA in Plasma
1. Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples on ice.
-
Pipette 500 µL of plasma into a clean polypropylene (B1209903) tube.
-
Spike with an appropriate internal standard (e.g., Megestrol Acetate or a deuterated MPA analog).[2]
-
Add 1 mL of 100 mM potassium phosphate (B84403) buffer (pH 9).
-
Add 4 mL of n-hexane (or pentane) as the extraction solvent.[2][3]
-
Vortex the mixture for 15 minutes at room temperature.
-
Centrifuge at 1250 x g for 5 minutes at 20°C.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Alltech Alltima C18, 2.1 mm x 100 mm, 3 µm or Agilent Zorbax Eclipse-Plus C18, 2.1 x 50 mm, 5.0 μm).[2]
-
Mobile Phase: A gradient of Methanol (B129727) and 0.1% Formic Acid in water.[2]
-
Flow Rate: 0.2 - 0.8 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Scan Type: Selected Reaction Monitoring (SRM).[2]
Table 1: LC-MS/MS Parameters for MPA Analysis
| Parameter | Value |
| LC Column | Alltech Alltima C18 (2.1 mm x 100 mm, 3 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Methanol[2] |
| Flow Rate | 0.2 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive[2] |
| SRM Transition (MPA) | To be optimized, e.g., m/z 387.3 → 327.3 |
| SRM Transition (IS) | Dependent on internal standard used, e.g., Megestrol Acetate m/z 385.3 → 325.3[2] |
Method Validation Summary for MPA
The method has been validated according to the FDA's Bioanalytical Method Validation guidelines.[1]
Table 2: Quantitative Validation Data for MPA Analysis
| Validation Parameter | Result |
| Linearity Range | 0.10 - 8.0 µg/L[2] |
| Lower Limit of Quantification (LLOQ) | 40 ng/L[2] |
| Intra-day Precision (RSD) | < 9.0%[2] |
| Inter-day Precision (RSD) | < 9.0%[2] |
| Accuracy (Recovery) | 76.1%[2] |
| Stability (Freeze-Thaw) | Stable for 3 cycles[4] |
| Stability (Room Temperature) | Stable for 72 hours[4] |
Analytical Method: MPA Metabolites (Proposed)
Proposed Experimental Protocol: Quantification of MPA and its Hydroxylated Metabolites
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples on ice.
-
Pipette 500 µL of plasma into a clean polypropylene tube.
-
Spike with appropriate internal standards (e.g., deuterated analogs of MPA and its metabolites).
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions (Proposed)
-
Liquid Chromatography (LC) System: UHPLC system for better resolution of isomers.
-
Mass Spectrometer (MS): A sensitive triple quadrupole mass spectrometer.
-
Chromatographic Column: A column suitable for steroid separation, such as a C18 or a PFP (Pentafluorophenyl) column.
-
Mobile Phase: A gradient of Methanol or Acetonitrile with 0.1% Formic Acid or Ammonium Formate in water.
-
Ionization Mode: ESI Positive.
-
Scan Type: Selected Reaction Monitoring (SRM).
Table 3: Proposed LC-MS/MS Parameters for MPA and Metabolite Analysis
| Parameter | Proposed Value |
| LC Column | PFP Column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| SRM Transitions | To be determined empirically for each analyte and IS |
Required Method Validation for the Proposed Metabolite Method
The proposed method for MPA and its metabolites must undergo a full validation according to regulatory guidelines (e.g., FDA, ICH). The following parameters must be assessed:
-
Selectivity and Specificity: Absence of interfering peaks from endogenous plasma components at the retention times of the analytes and internal standards.
-
Linearity and Range: Demonstrating a linear relationship between detector response and concentration over a defined range.
-
Accuracy and Precision: Determining the closeness of measured values to the true values and the degree of scatter in a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analytes.
-
Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term at room temperature, long-term storage, and post-preparative).
Visualizations
Caption: General experimental workflow for the analysis of MPA and its metabolites in plasma.
Caption: Primary metabolic pathway of Medroxyprogesterone Acetate (MPA) in humans.
References
- 1. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Medroxyprogesterone Acetate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA).
Troubleshooting Guides & FAQs
I. Basic Solubility Issues
Q1: My medroxyprogesterone acetate (MPA) is not dissolving in water. What am I doing wrong?
A1: Medroxyprogesterone acetate is practically insoluble in water[1][2][3]. Attempting to dissolve it directly in aqueous buffers will be unsuccessful. For experimental purposes, a common starting point is to create a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.
Q2: I'm seeing a precipitate after diluting my MPA stock solution into my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue when a drug is soluble in a stock solvent but not in the final aqueous medium. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of MPA in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the percentage of the organic co-solvent in the final solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.
-
Use a different solubilization technique: If simple dilution is not feasible, you may need to employ more advanced formulation strategies such as using cyclodextrins, preparing a solid dispersion, or formulating nanoparticles.
Q3: What is the best organic solvent to use for preparing a stock solution of MPA?
A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing MPA stock solutions. MPA has good solubility in both. For in vitro cell culture experiments, it is crucial to keep the final concentration of the organic solvent as low as possible (typically <0.5% for DMSO) to avoid cellular toxicity.
II. Advanced Solubilization Techniques
Q4: I need to prepare an aqueous solution of MPA for my experiments. What are the recommended methods to improve its solubility?
A4: Several techniques can be employed to enhance the aqueous solubility of MPA. The choice of method will depend on your specific experimental requirements, such as the desired concentration, route of administration (for in vivo studies), and acceptable excipients. Key methods include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the MPA molecule within a cyclodextrin cavity.
-
Solid Dispersion: Dispersing MPA in a hydrophilic polymer matrix.
-
Nanoparticle Formulation: Reducing the particle size of MPA to the nanometer range to increase surface area and dissolution rate.
-
Liposomal Formulation: Encapsulating MPA within lipid vesicles.
Q5: How do I choose the right solubilization method for my experiment?
A5: The following flowchart can guide your decision-making process:
Data Presentation: Solubility of Medroxyprogesterone Acetate
The following tables summarize the solubility of MPA in various solvents and with different solubilization techniques.
Table 1: Solubility of MPA in Organic Solvents
| Solvent | Solubility | Reference |
| Chloroform | Freely Soluble | [1][3] |
| Acetone | Soluble | [1][3] |
| Dioxane | Soluble | [1][3] |
| Ethanol | Sparingly Soluble (~10 mg/mL) | [1][4] |
| Methanol | Sparingly Soluble | [1][3] |
| Ether | Slightly Soluble | [1][3] |
| Dimethyl Sulfoxide (DMSO) | ~11.17 mg/mL | [4] |
| Water | Insoluble | [1][2][3] |
Table 2: Examples of Aqueous Formulations for Poorly Soluble Steroids (Progesterone as a model)
| Formulation Method | Excipients | Achieved Concentration / Solubility Enhancement | Reference |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Up to 50 mg/mL of progesterone (B1679170) | [5] |
| Cyclodextrin Complexation | Carboxymethyl-β-cyclodextrin (CM-β-CD) | Significant increase in progesterone solubility | |
| Solid Dispersion | Hydroxypropyl methylcellulose (B11928114) acetate succinate (B1194679) (HPMCAS) | Increase from 34.21 to 82.13 µg/mL of progesterone | [6] |
Experimental Protocols
Protocol 1: Preparation of a Medroxyprogesterone Acetate Stock Solution using an Organic Solvent
This protocol is suitable for most in vitro applications where a low final solvent concentration is acceptable.
Materials:
-
Medroxyprogesterone Acetate (MPA) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Weighing MPA: Accurately weigh the desired amount of MPA powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the required volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube until the MPA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Preparing a Diluted MPA solution for Cell Culture:
Protocol 2: Preparation of an MPA-Cyclodextrin Inclusion Complex (Adapted from Progesterone Protocols)
This method is suitable for achieving higher aqueous concentrations of MPA.
Materials:
-
Medroxyprogesterone Acetate (MPA) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Dissolve the desired amount of HP-β-CD in deionized water with stirring. The concentration of HP-β-CD will depend on the desired final concentration of MPA.
-
Add MPA: Slowly add the MPA powder to the stirring HP-β-CD solution.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the MPA dissolves.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Storage: Store the aqueous MPA-cyclodextrin solution at 4°C.
Signaling Pathways
Medroxyprogesterone acetate, as a synthetic progestin, primarily exerts its effects by binding to and activating the progesterone receptor (PR). The activation of PR initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway of the Progesterone Receptor
The classical genomic pathway involves the regulation of gene expression.
Description of the Genomic Pathway:
-
Binding: MPA, being lipophilic, diffuses across the cell membrane and binds to the progesterone receptor (PR) in the cytoplasm, which is in an inactive state bound to heat shock proteins (HSPs).
-
Conformational Change and Dissociation: MPA binding induces a conformational change in the PR, causing the dissociation of HSPs.
-
Dimerization and Nuclear Translocation: The activated PR-MPA complexes then dimerize and translocate into the nucleus.
-
DNA Binding: In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
-
Gene Transcription: This binding event recruits co-activators or co-repressors to the promoter, leading to the initiation or suppression of gene transcription, resulting in the synthesis of new messenger RNA (mRNA).
-
Protein Synthesis and Cellular Response: The mRNA is then translated into new proteins that mediate the physiological effects of MPA.
Non-Genomic Signaling Pathway of the Progesterone Receptor
In addition to the classical genomic pathway, MPA can also elicit rapid, non-genomic effects through membrane-associated progesterone receptors.
Description of the Non-Genomic Pathway:
-
Membrane Receptor Binding: MPA binds to progesterone receptors located on the cell membrane (mPRs).
-
Activation of Signaling Cascades: This binding rapidly activates intracellular signaling cascades, often through G-proteins, which in turn activate kinase pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
-
Rapid Cellular Responses: These signaling cascades lead to rapid cellular responses that do not require gene transcription or protein synthesis, such as changes in ion channel activity or enzyme activation.
References
- 1. How to prepare stable medroxyprogesterone acetate suspension | Magis Pharma [magis-pharma.be]
- 2. Medroxyprogesterone | C22H32O3 | CID 10631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Medroxyprogesterone Acetate Injectable Suspension, USP [dailymed.nlm.nih.gov]
- 4. Medroxyprogesterone Acetate | Progestin Receptor | TargetMol [targetmol.com]
- 5. phexcom.com [phexcom.com]
- 6. Solubility improvement of progesterone from solid dispersions prepared by solvent evaporation and co-milling - CentAUR [centaur.reading.ac.uk]
Optimizing injection protocols to minimize local tissue reaction to Cycloprovera
Welcome to the technical support center for optimizing Cycloprovera (medroxyprogesterone acetate (B1210297) injectable suspension) administration. This resource is designed for researchers, scientists, and drug development professionals to minimize local tissue reactions and ensure consistent, reliable results in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: Common Injection Site Issues
| Observed Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Erythema (Redness), Edema (Swelling), and Pain at Injection Site | - Inflammatory response to the drug suspension or excipients.- Injection administered too quickly.- Needle movement during injection.- Inadvertent subcutaneous administration for an intramuscular injection.[1][2] | - Pre-Injection: Allow the vial to reach room temperature before administration.- During Injection: Administer the injection slowly and steadily. Ensure the subject is positioned to keep the target muscle relaxed.- Post-Injection: Apply a cold compress to the site for 10-15 minutes to reduce inflammation and pain.[3] Do not massage the injection site.[4] |
| Lump or Nodule Formation at Injection Site | - Slow absorption of the drug depot.- Inflammatory reaction leading to fibrous tissue formation.- Hematoma formation from needle trauma to a blood vessel. | - Injection Technique: Rotate injection sites for subsequent administrations to allow for complete absorption and tissue recovery.[2]- Monitoring: Monitor the lump for any signs of infection (e.g., increased pain, warmth, pus).[5]- Long-term: If lumps persist or are of concern, consider histological evaluation in preclinical models to assess the tissue response. |
| Sterile Abscess | - Localized inflammatory reaction to the injection, not caused by infection.- Potential for the drug suspension to act as an irritant. | - Management: These typically resolve on their own. Warm compresses may aid in resolution.- Prevention: Ensure the suspension is uniformly mixed by shaking the vial vigorously before drawing the dose.[6] Consider evaluating alternative formulations with different excipients if this is a recurring issue.[1][3] |
| Drug Leakage from Injection Site | - Needle withdrawn too quickly.- Insufficient depth of injection (especially for intramuscular). | - Technique: After injection, wait a few seconds before withdrawing the needle. The Z-track method, while not showing significant difference in pain for all long-acting injectables, can be considered to minimize leakage. |
Frequently Asked Questions (FAQs)
Q1: What are the most common local tissue reactions observed with this compound injections?
A1: Common injection site reactions include pain, swelling, redness, and the formation of lumps or nodules.[5][7] In some cases, skin dimpling or persistent pain may occur.[7] These reactions are typically a result of the local inflammatory response to the medroxyprogesterone (B1676146) acetate suspension.
Q2: How can I minimize pain during the injection procedure?
A2: To minimize pain, ensure the this compound suspension is at room temperature before injection. Administer the injection into a relaxed muscle. Using a steady, slow injection speed can also help reduce discomfort. A smaller gauge needle may be considered, but must be appropriate for the viscosity of the suspension.
Q3: Is there a difference in local tissue reactions between subcutaneous and intramuscular injections of medroxyprogesterone acetate?
A3: A lower-dose subcutaneous formulation of medroxyprogesterone acetate has been associated with fewer side effects and improved user tolerability compared to the intramuscular formulation.[8][9][10] However, inadvertent subcutaneous administration of the intramuscular formulation can lead to persistent injection site reactions.[1][2]
Q4: What is the recommended needle gauge and length for this compound administration?
A4: For deep intramuscular injections, a 21-23 gauge needle, 1.5 inches in length, is typically recommended for administration into the gluteal or deltoid muscle.[4] However, the subject's body habitus should be assessed to determine if a longer needle is necessary to ensure the injection reaches the muscle.[2][6] For subcutaneous administration of appropriate formulations, a smaller needle (e.g., 3/8 inch) is used.[10]
Q5: How important is injection site rotation?
A5: Injection site rotation is critical for minimizing local tissue reactions.[2] Repeated injections into the same site can lead to cumulative irritation, tissue damage, and the formation of persistent lumps.[8] Alternating between different muscle groups (e.g., gluteal and deltoid) or different quadrants of an approved subcutaneous injection area is recommended.
Q6: Can the formulation of this compound be altered to reduce local tissue reactions?
A6: Yes, the formulation can have a significant impact. The choice of excipients, pH, and osmolality of the suspension can all influence local tolerability.[1][3] For example, some excipients can have direct irritant effects or induce histamine (B1213489) release.[1] Any reformulation would require thorough preclinical local tolerance testing.
Quantitative Data Summary
The following table summarizes preclinical data on a medroxyprogesterone acetate injectable formulation designed to improve local tolerance.
| Parameter | Observation | Source |
| Formulation | Medroxyprogesterone acetate with docusate (B154912) sodium and polyethylene (B3416737) glycol | [11] |
| Animal Model | Rabbit | [11] |
| Assessment | Gross tissue assessment of the injection site | [11] |
| Finding | Only slight edema (grade 1) was noted 2 to 4 hours post-dose in 1 or 2 rabbits. No gross tissue abnormalities were noted on day 2 post-dose and thereafter. | [11] |
Experimental Protocols
Protocol 1: Assessment of Local Tolerance to a Novel this compound Formulation in a Rabbit Model
This protocol outlines a general procedure for evaluating the local tissue reaction to a new formulation of this compound.
Objective: To assess and compare the local tolerability of a novel this compound formulation against a standard formulation following intramuscular injection in rabbits.
Materials:
-
Test formulation of this compound
-
Control (standard) formulation of this compound
-
Sterile syringes and needles (e.g., 23-gauge, 1-inch)
-
Clippers for fur removal
-
Skin marking pen
-
Calipers for measuring erythema and edema
-
Anesthetic and euthanasia agents
-
Histology supplies (formalin, cassettes, slides, stains)
Workflow:
Procedure:
-
Animal Preparation: Acclimatize healthy, adult New Zealand White rabbits for a minimum of 7 days. Randomly assign animals to either the test or control formulation group. On the day of injection, remove the fur from the injection site area (e.g., quadriceps muscle) and mark the injection site.
-
Dosing: Administer a single, fixed volume of either the test or control formulation via deep intramuscular injection.
-
Macroscopic Evaluation: Observe the injection sites at 24, 48, and 72 hours post-injection. Score the sites for erythema, edema, and any other signs of local reaction (e.g., necrosis, eschar formation) using a standardized scoring system (e.g., Draize scale). Measure the diameter of any erythema and edema with calipers.
-
Histopathological Evaluation: At a predetermined endpoint (e.g., 72 hours or later for chronic reactions), euthanize the animals and collect the injection site tissue. Fix the tissue in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, hemorrhage, fibrosis, and foreign material.
Signaling Pathways and Logical Relationships
Diagram 1: Factors Influencing Local Tissue Reaction to Injectables
This diagram illustrates the key factors that can contribute to the development of a local tissue reaction following the injection of a suspension like this compound.
References
- 1. Excipients in pharmaceuticals: mechanisms of hypersensitivity and the role of global pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medroxyprogesterone Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. health.maryland.gov [health.maryland.gov]
- 5. Side effects of medroxyprogesterone contraceptive injections - NHS [nhs.uk]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Histological changes in the ovary and uterus of rat after injectable contraceptive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subcutaneous versus Intramuscular Depot Methoxyprogesterone Acetate: A Comparative Review | Semantic Scholar [semanticscholar.org]
- 9. Subcutaneous versus intramuscular depot methoxyprogesterone acetate: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nhm.gov.in [nhm.gov.in]
- 11. WO2017149492A1 - Medroxyprogesterone acetate injectable compositions and methods of use - Google Patents [patents.google.com]
Troubleshooting inconsistent serum levels of MPA after Cycloprovera administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), particularly after administration of Cycloprovera or other depot formulations.
Troubleshooting Inconsistent Serum MPA Levels
This guide addresses common issues encountered during experiments that may lead to inconsistent serum levels of MPA.
Question: We are observing high inter-individual variability in serum MPA concentrations after administering a standard dose of this compound. What are the potential causes?
Answer: High inter-individual variability in MPA serum levels is a known phenomenon.[1] Several factors can contribute to this:
-
Individual Metabolism: MPA is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes (CYP3A).[2][3] Genetic variations in these enzymes can lead to differences in metabolic rates among subjects.
-
Administration Technique: The depth and location of the intramuscular injection can influence the rate of MPA release from the microcrystalline suspension.[4] Inconsistent administration techniques can lead to significant variations in absorption.
-
Body Composition: While not definitively established for MPA, body mass index (BMI) and body fat distribution can influence the pharmacokinetics of lipophilic drugs.
-
Drug Interactions: Concomitant administration of other drugs can affect MPA metabolism. For instance, CYP3A4 inducers can decrease MPA concentrations.[3][5]
Question: Our measured serum MPA concentrations are consistently lower than expected based on published literature. What should we investigate?
Answer: If you are observing consistently low serum MPA levels, consider the following troubleshooting steps:
-
Review Administration Protocol:
-
Injection Site and Technique: Ensure that injections are administered deep within the muscle as per the recommended protocol. Subcutaneous injection of a formulation designed for intramuscular use can alter absorption rates.[6]
-
Injection Volume: The volume of the injection can affect the absorption rate of MPA.[7] Ensure the correct volume is being administered consistently.
-
Vial Handling: Inadequate shaking of the suspension before administration can lead to a lower dose of MPA being drawn into the syringe.
-
-
Check for Drug Interactions:
-
Verify Analytical Method:
-
Method Sensitivity and Accuracy: Confirm that the analytical method being used (e.g., LC-MS/MS, immunoassay) is validated and has the required sensitivity to detect the expected concentrations of MPA.
-
Sample Handling and Storage: Improper handling or storage of serum samples can lead to degradation of MPA. Ensure samples are stored at the appropriate temperature and processed according to the validated protocol.
-
Question: We are seeing a rapid decline in serum MPA levels, not the expected sustained release. What could be the issue?
Answer: A rapid decline in MPA levels deviates from the typical pharmacokinetic profile of a depot injection, which should show a gradual decrease over several months.[4][8] Potential causes include:
-
Incorrect Formulation: Verify that the correct long-acting depot formulation was used. An oral or short-acting formulation would result in a much faster clearance.
-
Enhanced Metabolism: Investigate if the subject has an unusually high metabolic rate for MPA, potentially due to genetic factors or potent drug inducers.
-
Administration Error: An injection that is not sufficiently deep in the muscle tissue may lead to faster absorption and elimination.
Frequently Asked Questions (FAQs)
Pharmacokinetics
-
Q1: What is the typical pharmacokinetic profile of MPA after a single intramuscular injection of Depo-Provera (150 mg)?
-
A1: Following a 150 mg intramuscular injection, MPA concentrations typically increase for about three weeks, reaching peak plasma concentrations of 1 to 7 ng/mL.[2] These levels then decline exponentially, with an apparent half-life of approximately 50 days.[2] Serum concentrations generally plateau at about 1.0 ng/mL for about three months before a gradual decline.[4]
-
-
Q2: How long can MPA be detected in the serum after a single injection?
-
Q3: Does the injection site affect MPA absorption?
-
A3: Yes, the injection site can influence the pharmacokinetics of MPA. While the abdomen and thigh are recommended sites for subcutaneous administration, studies have shown that injection in the upper arm can also provide sufficient MPA levels, although uptake and metabolism may differ.[9] For intramuscular injections, the consistency of the injection site is crucial for reproducible results.
-
Analytical Methods
-
Q4: What are the common methods for quantifying MPA in serum?
-
Q5: Is there variability between different analytical methods for MPA quantification?
-
A5: Yes, significant variability can exist between different analytical methods and even between different laboratories using the same method.[1] For instance, some evidence suggests that RIA without organic solvent extraction may overestimate progestin levels.[1][10] Standardization of quantification methods is needed to improve data comparability.[10]
-
Mechanism of Action
-
Q6: What is the primary mechanism of action of MPA?
-
A6: MPA is a synthetic progestin that acts by binding to progesterone (B1679170) receptors in various tissues, including the hypothalamus, pituitary gland, and female reproductive tract.[12][13] This interaction inhibits the secretion of gonadotropins (luteinizing hormone and follicle-stimulating hormone), which in turn prevents follicular maturation and ovulation.[2][12][14]
-
Data Summary Tables
Table 1: Pharmacokinetic Parameters of Intramuscular MPA (150 mg)
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~3 weeks | [2] |
| Peak Serum Concentration (Cmax) | 1 - 7 ng/mL | [2] |
| Apparent Half-life | ~50 days | [2] |
| Plateau Concentration (up to 3 months) | ~1 ng/mL | [4][8] |
| Time to Undetectable Levels | 120 - 200 days | [2] |
Table 2: Factors Influencing Serum MPA Levels
| Factor | Effect on MPA Levels | Reference |
| Administration | ||
| Injection Site | Can alter absorption kinetics | [9] |
| Injection Volume | Increased volume may increase absorption rate | [7] |
| Metabolism | ||
| CYP3A4 Inducers | Decrease serum concentrations | [3][5] |
| Hepatic Impairment | Effect is unknown | [2] |
| Analytical Method | ||
| Immunoassay (RIA) vs. LC-MS/MS | Can lead to different quantified values | [1][10] |
Experimental Protocols
Protocol 1: Serum MPA Quantification by LC-MS/MS
This protocol provides a general methodology for the quantification of MPA in serum using Liquid Chromatography-Tandem Mass Spectrometry.
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Perform protein precipitation by adding a solution of zinc sulfate (B86663) and acetonitrile (B52724) containing a deuterated internal standard (e.g., MPA-d3).[11]
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation:
-
Inject the protein-free supernatant into an LC-MS/MS system.
-
Use a C18 analytical column for chromatographic separation.[11]
-
Employ a mobile phase gradient, for example, using ammonium (B1175870) acetate/water/formic acid and ammonium acetate/methanol/formic acid.[11]
-
-
Mass Spectrometry Detection:
-
Utilize a tandem mass spectrometer with positive electrospray ionization (ESI+).
-
Monitor the specific precursor-to-product ion transitions for both MPA and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Construct a calibration curve using calibrators of known MPA concentrations.
-
Calculate the MPA concentration in the unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.[11]
-
Visualizations
Caption: MPA's mechanism of action involves inhibiting the hypothalamic-pituitary-ovarian axis.
Caption: A logical workflow for troubleshooting inconsistent serum MPA levels in experimental settings.
Caption: A streamlined workflow for quantifying serum MPA levels using LC-MS/MS.
References
- 1. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Pharmacokinetics of depot medroxyprogesterone acetate contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of injection volume on the bioavailability of sterile medroxyprogesterone acetate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum medroxyprogesterone acetate (MPA) concentrations and ovarian function following intramuscular injection of depo-MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of subcutaneous depot medroxyprogesterone acetate injected in the upper arm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variability and quantification of serum medroxyprogesterone acetate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 13. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is Medroxyprogesterone Acetate used for? [synapse.patsnap.com]
Technical Support Center: Managing Cycloprovera-Induced Breakthrough Bleeding in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing unexpected breakthrough bleeding in animal studies involving Cycloprovera (medroxyprogesterone acetate (B1210297) - MPA).
Troubleshooting Guide: Unexpected Breakthrough Bleeding
Unexpected uterine bleeding can be a significant confounding factor in animal studies. This guide provides a systematic approach to identifying the cause and implementing corrective actions.
Immediate Steps:
-
Observe and Document:
-
Quantify the bleeding (e.g., visual scoring, semi-quantitative analysis of vaginal lavage).
-
Note the onset, duration, and pattern of bleeding in relation to the this compound administration schedule.
-
Assess the general health of the animal (e.g., weight, activity, signs of distress).
-
-
Verify Protocol Adherence:
-
Confirm the correct dosage and administration route of this compound.
-
Ensure the formulation was properly suspended before administration.[1]
-
Review animal handling procedures to rule out stress-induced physiological changes.
-
Investigative Steps & Potential Solutions:
| Potential Cause | Investigative Action | Potential Solution(s) |
| Hormonal Imbalance (Estrogen:Progestin Ratio) | - Measure serum estrogen and progesterone (B1679170) levels. - A low estrogen-to-progestin ratio can lead to an atrophic and fragile endometrium. | - Introduce low-dose estrogen: Co-administration of a low dose of estradiol (B170435) can help stabilize the endometrium and reduce bleeding.[2] The exact dose will need to be optimized for the specific animal model and study objectives. - Adjust this compound dose: If the study design allows, consider a dose adjustment. A lower dose may be sufficient to achieve the desired effect without causing significant bleeding. |
| Vascular Fragility | - Histological analysis of uterine tissue to assess for dilated, thin-walled blood vessels and altered angiogenesis.[3][4] | - Consider adjunct therapies: In some clinical contexts, agents that affect vascular integrity (e.g., NSAIDs, tranexamic acid) are used.[5] Their applicability in animal models would require careful consideration and pilot testing. |
| Infection/Inflammation | - Perform vaginal swabs for microbiological culture. - Histological examination for signs of endometritis.[6][7] | - Administer appropriate antibiotics if a pathogenic infection is identified. |
| Inconsistent Drug Delivery | - Review the injection technique and site. - Assess for any signs of leakage or incomplete administration. | - Ensure consistent and correct intramuscular or subcutaneous injection techniques.[1] |
| Pharmacokinetic Variability | - If feasible, measure serum MPA levels to assess for individual differences in drug metabolism. | - Adjust dosing on an individual basis if significant variability is observed and the study protocol allows. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced breakthrough bleeding?
A1: this compound, a progestin-only contraceptive, primarily works by suppressing ovulation and transforming the endometrium.[8][9][10] However, prolonged progestin exposure without adequate estrogen can lead to an atrophic, thin uterine lining with fragile, dilated superficial blood vessels.[3][4][11] This increased vascular fragility is a key contributor to unexpected breakthrough bleeding.[12]
Q2: Is breakthrough bleeding an expected side effect of this compound in animal studies?
A2: Yes, breakthrough bleeding is a common side effect associated with progestin-only hormonal agents in both humans and animal models.[13][14] Its incidence can vary depending on the species, dose, and duration of treatment.
Q3: How can I differentiate between breakthrough bleeding and other sources of vaginal bleeding?
A3: A thorough physical examination of the animal is crucial to rule out other causes such as trauma, tumors, or infections of the reproductive tract. Vaginal lavage and cytological examination can help identify the presence of red blood cells and inflammatory cells.
Q4: Will adjusting the dose of this compound stop the breakthrough bleeding?
A4: Dose adjustment may be effective. In some cases, a lower dose may reduce the atrophic effects on the endometrium while still achieving the desired experimental outcome (e.g., suppression of ovulation). However, the dose-response relationship for both efficacy and breakthrough bleeding can be complex and may require pilot studies to optimize.
Q5: Can I co-administer estrogen to manage breakthrough bleeding?
A5: Co-administration of low-dose estrogen is a common clinical strategy to stabilize the endometrium and control progestin-induced breakthrough bleeding.[2] This approach can be adapted for animal studies, but researchers must consider how the addition of estrogen might impact the specific endpoints of their study.
Data Presentation
Table 1: this compound (Medroxyprogesterone Acetate) Dosages in Various Animal Models
| Animal Model | Dosage | Administration Route | Study Purpose | Reference |
| Mouse | 30 mg/mL (100 µL injection) | Subcutaneous | Induction of embryo dormancy | [15] |
| Rat | 1.5 mg 90-day release pellet | Subcutaneous | Long-term hormone treatment | [5][16] |
| Rat | 0.02 mL | Intramuscular | Contraceptive-induced impairment study | [17] |
| Ruffed Lemur | 5 mg/kg | Not specified | Suppression of cycles | [12] |
| Ewe | 5 mg/kg/day | Oral | Delay of premature parturition | [18] |
Experimental Protocols
Protocol: Induction of Endometrial Decidualization in Mice
This protocol is a summary of methods used to study the effects of progestins on the endometrium.
-
Animal Preparation:
-
Use adult female mice (e.g., CD1 or C57BL/6, 8-10 weeks old).
-
Ovariectomize the mice and allow for a recovery period of at least two weeks.
-
-
Hormone Priming:
-
Administer subcutaneous injections of 17β-estradiol to prime the uterus. A typical regimen is daily injections for several days.
-
Following estrogen priming, administer a combination of estradiol and progesterone to mimic the hormonal environment of early pregnancy.
-
-
Decidualization Induction:
-
Induce decidualization by either a physical stimulus (e.g., intrauterine injection of sesame oil) or by treating endometrial stromal cells in vitro.
-
For in vitro studies, culture isolated endometrial stromal cells and treat with 1 µM Medroxyprogesterone (B1676146) Acetate (MPA) and 0.5 mM 8-Br-cAMP.
-
-
Tissue Collection and Analysis:
-
Collect uterine tissue at specified time points after induction.
-
Process tissues for histological analysis (H&E staining), immunohistochemistry (e.g., for vascular markers like CD34), or molecular analysis (e.g., qPCR for decidualization markers).
-
Visualizations
Caption: Mechanism of this compound-induced breakthrough bleeding.
Caption: Troubleshooting workflow for unexpected breakthrough bleeding.
Caption: Experimental workflow for a decidualization study.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Treatments of unscheduled vaginal bleeding due to progestin‐only contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dilated Thin-Walled Blood and Lymphatic Vessels in Human Endometrium: A Potential Role for VEGF-D in Progestin-Induced Break-Through Bleeding | PLOS One [journals.plos.org]
- 5. Effects of long term treatment with 17 β-estradiol and medroxyprogesterone acetate on water maze performance in middle aged female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endometrial histology of Depomedroxyprogesterone acetate users: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endometrial Histology of Depomedroxyprogesterone Acetate Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medroxyprogesterone (Provera, Depo-Provera, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. northlandobgyn.com [northlandobgyn.com]
- 11. w1.med.cmu.ac.th [w1.med.cmu.ac.th]
- 12. Progestogen only contraception and endometrial break through bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. onlinedoctor.superdrug.com [onlinedoctor.superdrug.com]
- 15. Protocol for induction, maintenance, and exit from embryo dormancy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of long-term treatment with estrogen and medroxyprogesterone acetate on synapse number in the medial prefrontal cortex of aged female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contraceptive-induced impairment: a rodent model study of levonorgestrel and DMPA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Improving the stability and shelf-life of Cycloprovera formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cycloprovera (medroxyprogesterone acetate (B1210297) injectable suspension) formulations. Our goal is to help you improve the stability and shelf-life of your formulations by addressing common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound?
A1: this compound, an aqueous suspension of medroxyprogesterone (B1676146) acetate (MPA), is susceptible to degradation under several conditions. The most significant degradation pathways are hydrolysis (both acid and base-catalyzed) and oxidation.[1][2][3] Forced degradation studies have shown that more impurities are generated under acidic, basic, light, and oxidative conditions compared to thermal degradation.[1][4] Basic conditions, in particular, have been observed to generate the most impurities and degradation products.[1]
Q2: I am observing unexpected peaks in my HPLC analysis of a stability sample. What could be the cause?
A2: Unexpected peaks in your HPLC chromatogram typically indicate the presence of impurities or degradation products.[1] The source of these new peaks could be:
-
Chemical degradation of MPA: Exposure to adverse conditions such as high temperature, light, or pH shifts can cause MPA to degrade.[1][4]
-
Excipient incompatibility: Interactions between MPA and the excipients in your formulation could lead to the formation of new compounds.[5]
-
Contamination: The sample may have been contaminated during preparation or storage.
To identify the source, it is recommended to perform a forced degradation study to see if the new peaks match any of the degradation products.[1][5]
Q3: How can I prevent particle aggregation and caking in my this compound suspension?
A3: Particle aggregation and caking are common physical stability issues in suspensions. To minimize these:
-
Optimize particle size: A narrow particle size distribution can reduce the tendency for crystal growth.[6]
-
Use appropriate excipients: Wetting agents (e.g., polysorbates) and suspending agents (e.g., polyethylene (B3416737) glycol 3350) are crucial for maintaining a stable suspension.[6][7][8] Hydrophilic gums like polyvinylpyrrolidone (B124986) can also be used to retard crystal growth.[6]
-
Control viscosity: Increasing the viscosity of the suspending medium can slow down sedimentation and aggregation.[6]
-
Ensure proper storage: Avoid temperature fluctuations during storage, as this can promote crystal growth.
Q4: What are the critical quality attributes to monitor during a stability study of this compound?
A4: For a this compound injectable suspension, the following critical quality attributes should be monitored:
-
Assay of Medroxyprogesterone Acetate: To ensure the potency of the drug product.
-
Impurity Profile: To identify and quantify any degradation products.
-
pH of the suspension.
-
Particle Size Distribution. [6]
-
Sterility. [6]
-
Injectability and Syringeability. [6]
Q5: Which excipients are commonly used to improve the stability of this compound formulations?
A5: Several excipients can be incorporated to enhance the stability of this compound formulations:
-
Suspending and Viscosity-Inducing Agents: Polyethylene glycol (PEG) 3350 is used to increase viscosity and suspend the MPA particles.[6][7][8]
-
Wetting Agents/Surfactants: Polysorbate 80 and Poloxamer-188 are used to ensure proper wetting of the MPA particles and prevent aggregation.[6][7][8]
-
Buffers: Buffering agents like citric acid and phosphate (B84403) buffers are used to maintain the pH and stabilize the active pharmaceutical ingredient (API).[9]
-
Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid may be included.[9]
-
Preservatives: For multi-dose formulations, preservatives like benzyl (B1604629) alcohol are necessary to inhibit microbial growth.[7][8][9]
-
Complexing Agents: Cyclodextrins can form inclusion complexes with MPA to protect it from degradation and enhance solubility.[10][11][12]
Troubleshooting Guides
Issue 1: Rapid Degradation of Medroxyprogesterone Acetate in Formulation
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | 1. Measure the pH of your formulation. 2. Conduct a pH stability profile study to determine the optimal pH range for MPA. 3. Incorporate a suitable buffering system (e.g., phosphate or citrate (B86180) buffer) to maintain the pH within the optimal range.[9] |
| Oxidative Degradation | 1. Sparge your formulation with an inert gas (e.g., nitrogen) to remove dissolved oxygen. 2. Consider adding an antioxidant (e.g., ascorbic acid, EDTA) to the formulation.[9] 3. Package the formulation in containers that protect from oxygen ingress. |
| Photodegradation | 1. Conduct a photostability study to assess the light sensitivity of your formulation. 2. If the formulation is found to be light-sensitive, use amber or opaque containers for storage.[9] |
| Hydrolysis | 1. Minimize the exposure of the API to water during manufacturing, where possible. 2. For solid-state stability, consider co-processing with excipients that deflect moisture.[13] |
Issue 2: Inconsistent Results in HPLC Stability-Indicating Method
| Potential Cause | Troubleshooting Steps |
| Poor Resolution | 1. Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer).[2] 2. Adjust the pH of the mobile phase.[2] 3. Evaluate different stationary phases (columns). 4. Ensure that the method can adequately separate MPA from its known degradation products and excipients.[2][3] |
| Variable Peak Areas | 1. Check for proper system suitability (e.g., injection precision, tailing factor). 2. Ensure complete dissolution of the sample before injection. 3. Verify the stability of the standard and sample solutions in the mobile phase.[2] |
| Baseline Drift | 1. Ensure the column is properly equilibrated. 2. Check for contaminants in the mobile phase or HPLC system. 3. Use a high-purity mobile phase and degas it before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of Medroxyprogesterone Acetate under various stress conditions.
Methodology:
-
Preparation of Samples: Prepare solutions or suspensions of MPA in the formulation vehicle.
-
Acid Hydrolysis: Add 0.2 N HCl to the sample and incubate at 80°C for 7 days.[1]
-
Base Hydrolysis: Add 0.2 N NaOH to the sample and incubate at 80°C for 7 days.[1]
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample and incubate at 37°C for 7 days.[1]
-
Thermal Degradation: Store the sample at 80°C for 14 days.[1]
-
Photodegradation: Expose the sample to a light source with an overall illumination of at least 2.6 x 10^6 lux hours.[1]
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration. Analyze by a validated stability-indicating HPLC method.[2][3]
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the quantification of Medroxyprogesterone Acetate and its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Standard Preparation: Prepare a working standard of MPA at a concentration of 0.4 mg/mL in the mobile phase.[1]
-
Sample Preparation: Dilute the this compound formulation with the mobile phase to a final concentration within the linear range of the method. Filter the sample through a 0.45 µm filter before injection.[2]
-
Validation Parameters: Validate the method for specificity, linearity, range, accuracy, precision, and robustness according to ICH guidelines.[14][15]
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies on Medroxyprogesterone Acetate
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 0.2 N HCl, 80°C, 7 days | Generation of multiple degradation products.[1] |
| Base Hydrolysis | 0.2 N NaOH, 80°C, 7 days | Generated the most impurities and degradation products compared to other conditions.[1] |
| Oxidation | 3% H₂O₂, 37°C, 7 days | Generation of several degradation products.[1] |
| Thermal Degradation | 80°C, 14 days | No significant additional impurities or degradation products observed compared to the control.[1] |
| Photodegradation | 2.6 x 10^6 lux hours | Minor generation of degradation products.[1] |
| Humidity | 92% RH, 14 days | No significant additional impurities or degradation products observed compared to the control.[1] |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Factors influencing this compound formulation stability.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 3. A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 6. extranet.who.int [extranet.who.int]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. chemintel360.com [chemintel360.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Cycloprovera (Medroxyprogesterone Acetate) and its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development and refinement for Cycloprovera (active ingredient: Medroxyprogesterone (B1676146) Acetate (B1210297), MPA) and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for Medroxyprogesterone Acetate (MPA)?
A1: MPA is susceptible to degradation under various stress conditions. The most significant degradation is observed under basic, acidic, oxidative, and photolytic conditions.[1][2][3] Basic hydrolysis, in particular, tends to generate a greater number of degradation products compared to other stress conditions.[1][2] Thermal degradation appears to be less impactful.[1][2][3]
Q2: Which analytical techniques are most suitable for detecting MPA and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the quantification of MPA and its degradation products.[4][5][6][7][8] For enhanced sensitivity and specificity, particularly in complex matrices or for trace-level detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][9][10]
Q3: What are the key validation parameters to consider for a stability-indicating HPLC method for MPA?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for a stability-indicating method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][5][7][8] The method must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and LC-MS/MS analysis of MPA and its degradation products.
HPLC Troubleshooting
Problem 1: Peak Tailing
-
Question: My chromatogram for MPA shows significant peak tailing. What are the possible causes and how can I resolve this?
-
Answer:
-
Causes:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often due to exposed silanol (B1196071) groups on the silica-based column packing.
-
Column Overload: Injecting too high a concentration of the sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase over time.
-
-
Solutions:
-
Optimize Mobile Phase: Adjust the pH of the mobile phase to suppress the ionization of MPA. The use of an acetate buffer around pH 5 has been shown to be effective.[6]
-
Reduce Sample Concentration: Dilute the sample to a lower concentration.
-
Use a Different Column: Consider a column with end-capping to minimize exposed silanol groups.
-
Column Washing/Replacement: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.
-
-
Problem 2: Ghost Peaks
-
Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank runs. What is the source of these peaks and how can I eliminate them?
-
Answer:
-
Causes:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase.
-
Carryover from Previous Injections: Residual sample from a previous run retained in the injector, tubing, or column.
-
Leaching from Vials or Caps: Contaminants from the sample vials or septa.
-
System Contamination: Buildup of contaminants within the HPLC system over time.
-
-
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepare the mobile phase.
-
Implement a Wash Cycle: Run a blank injection with a strong solvent (e.g., a high percentage of organic solvent) between sample injections to wash out any residual compounds.
-
Check Vials and Caps: Use high-quality vials and septa that are known to be non-leaching.
-
System Cleaning: Regularly flush the entire HPLC system with appropriate cleaning solvents.
-
-
Problem 3: Poor Resolution
-
Question: I am having difficulty separating the MPA peak from its degradation products. How can I improve the resolution?
-
Answer:
-
Causes:
-
Suboptimal Mobile Phase Composition: The mobile phase may not have the appropriate strength or composition to effectively separate the compounds.
-
Inadequate Column Chemistry: The stationary phase may not be providing sufficient selectivity for the analytes.
-
High Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.
-
Isocratic Elution: For complex mixtures of degradation products, an isocratic mobile phase may not provide sufficient separation.
-
-
Solutions:
-
Adjust Mobile Phase: Modify the ratio of organic solvent to aqueous buffer. For MPA, a mobile phase of methanol (B129727) and acetate buffer (pH 5) in a 65:35 (v/v) ratio has been used successfully.[6]
-
Change Column: Use a column with a different stationary phase chemistry or a longer column with a smaller particle size.
-
Optimize Flow Rate: Reduce the flow rate to allow for better separation.
-
Implement Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can significantly improve the resolution of complex mixtures. A gradient of water, acetonitrile (B52724), and tetrahydrofuran (B95107) has been shown to be effective for separating MPA impurities.[1]
-
-
LC-MS/MS Troubleshooting
Problem 4: Low Signal Intensity or Poor Sensitivity
-
Question: The signal for MPA in my LC-MS/MS analysis is very low. How can I improve the sensitivity?
-
Answer:
-
Causes:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte in the mass spectrometer source.
-
Suboptimal Source Parameters: The electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimized for MPA.
-
Inefficient Sample Extraction: The extraction method may not be efficiently recovering MPA from the sample matrix.
-
Incorrect Mobile Phase Additives: The mobile phase additives may not be compatible with efficient ionization.
-
-
Solutions:
-
Improve Sample Cleanup: Use a more effective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize MS Parameters: Systematically optimize the ESI source parameters to maximize the signal for MPA.
-
Enhance Extraction Recovery: Evaluate and optimize the sample extraction procedure.
-
Mobile Phase Modification: For positive ion mode ESI, adding a small amount of a volatile acid like formic acid to the mobile phase can improve protonation and enhance the signal.
-
-
Data Presentation
The following tables summarize quantitative data from various published analytical methods for Medroxyprogesterone Acetate.
Table 1: HPLC Method Validation Parameters for MPA Analysis
| Parameter | Method 1[4] | Method 2[6] |
| Column | LiChrospher 60 RP-Select B, 5 µm, 125x4 mm | Hichrom C18, 5 µm, 150x4.6 mm |
| Mobile Phase | 60% Acetonitrile: 40% 0.02M KH2PO4 buffer (pH 5.6) | 65% Methanol: 35% 0.02M Acetate buffer (pH 5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Photodiode Array at 245 nm |
| Retention Time | 5.9 min | 10.25 min |
| Linearity Range | 0.0576 - 0.1134 mg/mL | 50 - 150% of label amount |
| LOD | 1.3 µg/mL | 0.85 µg/mL (for Megestrol Acetate) |
| LOQ | 3.9 µg/mL | 2.84 µg/mL (for Megestrol Acetate) |
| Accuracy (% Recovery) | 98 - 102% | 100 ± 2% |
| Precision (%RSD) | < 0.2% | < 2% |
| Resolution | 3.9 | ≥ 2 (between MPA and nearest peak) |
Table 2: LC-MS/MS Method Parameters for MPA Analysis in Human Plasma
| Parameter | Method 1[9] | Method 2[10] |
| Column | Zorbax XDB-C8, 5 µm, 4.6x150 mm | C18 column |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Methanol | Pentane extraction followed by HPLC |
| Flow Rate | 0.8 mL/min | Not specified |
| Ionization | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Linearity Range | 0.05 - 500 ng/mL | 0.05 - 6.0 ng/mL |
| LOD | 0.05 ng/mL | Not specified |
| LOQ | Not specified | 0.05 ng/mL |
| Accuracy (% of Nominal) | Not specified | 96.2 - 108.7% |
| Precision (%RSD) | Not specified | < 18.8% |
Experimental Protocols
Forced Degradation Study of Medroxyprogesterone Acetate
This protocol is a generalized procedure based on published methods to induce and analyze the degradation of MPA.[1]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Medroxyprogesterone Acetate in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1N HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with 1N NaOH.
-
Dilute the final solution with the mobile phase to the desired concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1N NaOH.
-
Incubate the mixture under the same conditions as the acid hydrolysis.
-
After incubation, cool and neutralize with 1N HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature for a specified time.
-
Dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to a UV light source (e.g., 254 nm) or sunlight for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the solution with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified duration.
-
After heating, cool the solution to room temperature.
-
Dilute with the mobile phase for analysis.
-
3. HPLC Analysis:
-
Analyze the stressed samples along with a non-stressed control sample using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent MPA peak.
-
Ensure that the analytical method provides sufficient resolution between the MPA peak and all degradation product peaks.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies of Medroxyprogesterone Acetate.
References
- 1. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]
- 3. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - Simulations Plus [simulations-plus.com]
- 4. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cycloprovera (Medroxyprogesterone Acetate) for Rodent Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cycloprovera (medroxyprogesterone acetate (B1210297), MPA) to induce and maintain estrous cycle suppression in rats. Variability in response is a common challenge, and this guide offers structured advice to address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPA) and what is its mechanism for suppressing the estrous cycle?
This compound contains medroxyprogesterone (B1676146) acetate (MPA), a synthetic progestin that mimics the action of the natural hormone progesterone (B1679170).[1][2] It suppresses the estrous cycle primarily by binding to progesterone receptors in the reproductive system and brain.[1][2] This action inhibits the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland.[1][2] By suppressing the LH and FSH surge, MPA prevents ovulation, effectively holding the rat in a state of diestrus.[1][3]
Q2: How can I confirm that the estrous cycle is successfully suppressed?
Successful suppression is confirmed by maintaining a consistent diestrus phase. This is verified through daily vaginal cytology. A smear characteristic of diestrus will predominantly feature leukocytes (neutrophils), with only a few nucleated epithelial cells and an absence of cornified epithelial cells.[4][5][6] Continuous observation of this cellular profile for several days indicates successful suppression.
Q3: How long does it take to achieve estrous cycle suppression after starting MPA treatment?
The onset of action can vary depending on the dosage, administration route, and individual animal. Injectable forms generally begin to work quickly.[2] However, researchers should perform daily vaginal cytology to confirm the stabilization of the diestrus phase, which may take several days.
Q4: What are the potential side effects of MPA treatment in rats?
Reported side effects in animal models include increased appetite, weight gain, and sleepiness.[7] Some studies have also suggested that MPA treatment may lead to long-lasting cognitive impairments, particularly affecting working memory.[8][9][10]
Troubleshooting Guide: Addressing Variability in Suppression
Problem: The rat's estrous cycle is not suppressed and continues to show variability (e.g., presence of cornified or nucleated epithelial cells).
This is a common issue that can often be resolved by systematically evaluating the experimental protocol.
Step 1: Verify Vaginal Cytology Technique and Interpretation
-
Action: Review your cell identification criteria. The diestrus stage, which indicates suppression, is characterized by a high proportion of leukocytes.[4][5] Refer to the detailed protocol and cell summary table below.
-
Tip: Collect samples at the same time each day to reduce variability caused by diurnal hormonal fluctuations.[5][6]
Step 2: Review MPA Dosage and Administration
The dose and administration route are critical for efficacy. Insufficient dosage is a primary cause of failure.
-
Action: Compare your current dosage to those reported in the literature. Dosages can vary significantly based on the desired duration of suppression and the specific rat strain. See the table below for examples.
-
Tip: Ensure proper injection technique (subcutaneous or intramuscular) to guarantee correct delivery and absorption of the compound.
Step 3: Consider Intrinsic and Extrinsic Factors Affecting the Estrous Cycle
The rat estrous cycle is sensitive to a variety of factors that can counteract the effects of MPA.
-
Animal-Specific Factors: Outbred rat stocks (e.g., Heterogeneous Stock rats) can exhibit a high degree of natural irregularity in their estrous cycles, which may make suppression more challenging.[11] Age can also influence cycle regularity.[6]
-
Environmental Stressors: Factors such as noise, temperature changes, and handling stress can disrupt the normal hormonal axis and interfere with suppression.[5][6] Long-term heat stress, for example, has been shown to prolong the estrous cycle in rats.[12]
-
Action: Ensure the animal housing environment is stable and minimize stressors. Allow for a proper acclimatization period before beginning any procedures.
Data Presentation
Table 1: Summary of Vaginal Cytology for Estrous Cycle Staging in Rats
| Estrous Phase | Duration | Primary Cell Types Observed |
| Proestrus | ~12-24 hours | Predominantly small, rounded, nucleated epithelial cells, often in clusters. Leukocytes are absent or minimal.[4][6][13] |
| Estrus | ~24-36 hours | Predominantly large, anucleated, cornified (keratinized) epithelial cells, often in clumps.[5][6] |
| Metestrus | ~6-12 hours | A mix of leukocytes, cornified epithelial cells, and nucleated epithelial cells in roughly equal proportions.[5][14] |
| Diestrus | ~48-72 hours | Predominantly leukocytes (neutrophils). A smaller number of epithelial cells may be present.[4][5] This is the target phase for suppression. |
Table 2: Examples of Reported Medroxyprogesterone Acetate (MPA) Dosages for Estrous Cycle Modulation in Rats
| Dosage | Administration Route | Study Context & Outcome | Reference |
| 3.5 mg / week | Injection | Modeling contraception; resulted in working memory impairment. | [8] |
| 1.5 mg / 90-day release | Pellet | Long-term hormone treatment study in aged rats. | [15] |
| 0.02 mL (formulation not specified) | Intramuscular Injection | Disrupted estrous cycle regularity and prolonged the diestrus phase. | [16] |
| 1.0 mg | Subcutaneous Injection | Used in conjunction with estrogen to study habit behavior. | [17] |
| 13 mg/ml and 33 mg/ml | Intramuscular Injection | Investigated effects on behavior in a Y-maze test. | [10] |
Experimental Protocols
Protocol 1: Administration of this compound (MPA) via Subcutaneous Injection
-
Preparation: Reconstitute or dilute MPA to the desired concentration according to the manufacturer's instructions, typically in a sterile vehicle like sesame oil or saline.
-
Animal Restraint: Gently but firmly restrain the rat. The scruff hold is commonly used.
-
Injection Site: Identify an injection site on the dorsal side of the animal, typically in the loose skin over the shoulders.
-
Injection: Lift a fold of skin to create a "tent." Insert a sterile needle (e.g., 25-gauge) at the base of the tent, parallel to the body, into the subcutaneous space.
-
Administration: Aspirate slightly to ensure you have not entered a blood vessel, then slowly depress the plunger to administer the full volume.
-
Post-Injection: Withdraw the needle and gently apply pressure to the injection site for a few seconds. Return the animal to its cage and monitor for any immediate adverse reactions.
Protocol 2: Vaginal Cytology for Estrous Cycle Monitoring
-
Sample Collection (Lavage Method):
-
Fill a pipette or dropper with approximately 100-200 µL of sterile physiological saline.[5]
-
Gently insert the tip of the pipette just inside the vaginal opening (do not insert deeply).
-
Dispense and aspirate the saline several times to collect exfoliated cells.
-
-
Slide Preparation:
-
Staining (Optional but Recommended):
-
Air-dry the slide completely.
-
Use a stain such as Toluidine Blue O or a Romanowsky-type stain (e.g., Wright's Giemsa) for clear differentiation of cell types.[5]
-
-
Microscopic Examination:
-
Examine the slide under a light microscope at 10x and 40x magnification.
-
Identify the predominant cell types (leukocytes, nucleated epithelial, cornified epithelial) to determine the estrous cycle stage based on the criteria in Table 1.
-
Visualizations
Caption: Mechanism of MPA-induced estrous cycle suppression.
Caption: Standard experimental workflow for estrous suppression.
Caption: Troubleshooting decision tree for suppression failure.
References
- 1. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 2. What is Medroxyprogesterone Acetate used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Laboratory Rat Vaginal Cytology: A Quick Method of Staging Unstained Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrus Cycle Monitoring (Rat) | Animals in Science [queensu.ca]
- 6. mcgill.ca [mcgill.ca]
- 7. Medroxyprogesterone Acetate | VCA Animal Hospitals [vcahospitals.com]
- 8. Cognitive-impairing effects of medroxyprogesterone acetate in the rat: independent and interactive effects across time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cognitive-impairing effects of medroxyprogesterone acetate in the rat: independent and interactive effects across time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Depo-provera effects on Wistar rat performance in the Y-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Pathophysiological Changes in Female Rats with Estrous Cycle Disorder Induced by Long-Term Heat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Staging of Estrous Cycle in Rats using Vaginal Cytology and Visual Assessment [arccjournals.com]
- 14. Rodent Estrous Cycle Response to Incomplete Spinal Cord Injury, Surgical Interventions, and Locomotor Training - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of long-term treatment with estrogen and medroxyprogesterone acetate on synapse number in the medial prefrontal cortex of aged female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contraceptive-induced impairment: a rodent model study of levonorgestrel and DMPA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [scholarworks.uvm.edu]
- 18. Vaginal cytology of the laboratory rat and mouse – review and criteria for the staging of the estrous cycle using stained vaginal smears - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Androgenic Side Effects of Medroxyprogesterone Acetate (MPA) in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the in vivo androgenic side effects of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the androgenic side effects of Medroxyprogesterone Acetate (MPA)?
A1: The androgenic side effects of MPA stem from its ability to bind to and activate the Androgen Receptor (AR).[1][2][3][4] In addition to its high affinity for the progesterone (B1679170) receptor (PR), MPA can act as an AR agonist, mimicking the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][3] This activation of AR-regulated pathways can lead to a range of androgenic effects in various tissues.[1] Interestingly, some studies suggest that in specific contexts, MPA may also exert anti-androgenic effects by destabilizing the AR.[5][6]
Q2: My in vivo model is exhibiting unexpected androgenic responses to MPA. How can I confirm this is an AR-mediated effect?
A2: To confirm the involvement of the Androgen Receptor, you can co-administer a non-steroidal, pure anti-androgen, such as bicalutamide (B1683754) or hydroxyflutamide, with MPA in your experimental model.[2][7] If the androgenic effects are competitively reversed or inhibited, it strongly indicates that the observed phenotype is mediated through the AR.[2] Another approach is to use an AR knockout (ARKO) animal model to see if the androgenic effects of MPA are absent.[8]
Q3: What are the primary strategies to mitigate the androgenic side effects of MPA in an in vivo setting?
A3: There are two main pharmacological strategies to counteract the androgenic effects of MPA:
-
Co-administration with an Anti-androgen: This involves using a compound that directly blocks the androgen receptor.
-
Spironolactone (B1682167): A potassium-sparing diuretic with anti-androgenic properties.[9][10]
-
Cyproterone (B1669671) Acetate (CPA): A potent anti-androgen and progestin.[9][11] However, it's important to note that CPA itself can have some partial androgenic effects in certain tissues.[11]
-
-
Inhibition of 5-alpha-reductase: This strategy focuses on preventing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[12][13]
-
Finasteride (B1672673) and Dutasteride (B1684494): These are 5-alpha-reductase inhibitors commonly used to treat conditions like benign prostatic hyperplasia and androgenetic alopecia.[14][15][16][17][18] Progesterone itself has also been noted to have some 5-alpha reductase inhibitory activity.[19]
-
Q4: Can MPA's metabolism influence its androgenic activity?
A4: Yes, the metabolism of MPA can influence its overall in vivo effect. One study in rats suggested that MPA's anti-androgenic effect on the prostate was not due to direct action on the tissue but rather to an induction of hepatic testosterone reductase activity.[20] This increased liver metabolism leads to a lower plasma concentration of testosterone and consequently, reduced uptake by target tissues.[20] Therefore, it is crucial to consider the metabolic profile of MPA in your specific experimental model.
Troubleshooting Guides
Issue 1: Significant virilization observed in female animal models treated with MPA.
-
Possible Cause: The dose of MPA may be too high, leading to significant activation of the androgen receptor.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the lowest effective dose of MPA for your desired progestogenic effect with minimal androgenic side effects.
-
Co-administer an Anti-androgen: Introduce an anti-androgen like spironolactone or cyproterone acetate into your treatment regimen. Start with a low dose of the anti-androgen and titrate upwards as needed, while monitoring for any potential side effects of the co-administered drug.[9][21]
-
Consider a 5-alpha-reductase inhibitor: If the virilizing effects are primarily cutaneous (e.g., hair growth), co-administration with finasteride or dutasteride could be beneficial.[15][16]
-
Issue 2: Inconsistent or contradictory results regarding MPA's androgenic/anti-androgenic effects.
-
Possible Cause: The dual agonist/antagonist nature of MPA at the androgen receptor can be tissue-specific and dependent on the local hormonal milieu.[1][5]
-
Troubleshooting Steps:
-
Tissue-Specific Analysis: Instead of relying on systemic observations, perform tissue-specific analyses (e.g., gene expression of androgen-responsive genes, immunohistochemistry for AR targets) in the tissues of interest.
-
Control for Endogenous Hormones: Ensure that the endogenous androgen levels in your animal models are controlled and consistent. For example, using ovariectomized or castrated animals can provide a more stable hormonal background to study the direct effects of MPA.
-
Examine AR Expression Levels: Characterize the expression levels of the androgen receptor in your target tissues, as this can influence the response to MPA.
-
Data Presentation
Table 1: Effect of MPA and Anti-androgens on Cell Proliferation
| Cell Line | Treatment | Concentration | % Inhibition of Cell Growth | Reversal by Anti-androgen | Reference |
| MDA-MB-453 | MPA | 100 nM | 26-30% | Partially reversed by Anandron | [1] |
| ZR-75-1 | MPA | 100 nM | 26-30% | Partially reversed by Anandron | [1] |
| T47-D | MPA | 100 nM | 26-30% | Partially reversed by Anandron | [1] |
| ZR-75-1 | MPA | Concentration-dependent | Potent inhibition | Competitively reversed by Hydroxyflutamide and RU486 | [2] |
Table 2: Comparative Androgenic Potency of Progestins
| Compound | Concentration | Effect on Cell Doubling Time (days) | Cell Line | Reference |
| Control | - | 7.20 +/- 0.12 | Shionogi SC-115 | [10] |
| Medroxyprogesterone Acetate | 1 µM | 1.85 +/- 0.05 | Shionogi SC-115 | [10] |
| Dihydrotestosterone | 1 µM | 1.76 +/- 0.07 | Shionogi SC-115 | [10] |
| Megestrol Acetate | 1 µM | 3.63 +/- 0.04 | Shionogi SC-115 | [10] |
| Chlormadinone Acetate | 1 µM | 3.79 +/- 0.08 | Shionogi SC-115 | [10] |
| Spironolactone | 1 µM | 4.96 +/- 0.04 | Shionogi SC-115 | [10] |
| Cyproterone Acetate | 1 µM | 6.28 +/- 0.06 | Shionogi SC-115 | [10] |
Table 3: Effect of MPA Co-administration on Testosterone Levels in Transgender Women
| Treatment Group | Average Testosterone Level (ng/dL) | Reference |
| Estradiol + Spironolactone | 215 ± 29 | [21] |
| Estradiol + Spironolactone + MPA | 79 ± 18 | [21] |
Experimental Protocols
Protocol 1: In Vivo Assessment of MPA Androgenicity and Mitigation with an Anti-androgen
-
Animal Model: Use castrated male rats to eliminate the influence of endogenous testosterone.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Divide the animals into the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Testosterone (to induce prostate and seminal vesicle growth)
-
Group 3: Testosterone + MPA
-
Group 4: Testosterone + MPA + Anti-androgen (e.g., Flutamide)
-
Group 5: MPA alone
-
Group 6: Anti-androgen alone
-
-
Dosing and Administration:
-
Administer all compounds subcutaneously or via oral gavage daily for a predefined period (e.g., 2 weeks).
-
MPA and testosterone doses should be determined based on previous literature or preliminary studies.
-
The anti-androgen dose should be sufficient to block the androgen receptor.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh the ventral prostate and seminal vesicles.
-
Collect blood samples for hormonal analysis (e.g., testosterone levels).
-
Tissues can be fixed for histological analysis or snap-frozen for molecular analysis (e.g., qPCR for androgen-responsive genes).
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the organ weights and hormone levels between the different treatment groups.
Protocol 2: Ex Vivo Culture of Human Breast Tissue to Study MPA's Androgenic Effects
Adapted from Ochnik et al.[5]
-
Tissue Procurement: Obtain histologically normal human breast tissue from surgical operations, following appropriate ethical guidelines and patient consent.
-
Tissue Culture:
-
Culture small fragments of the breast tissue in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Treat the tissue fragments with:
-
Vehicle control
-
5α-dihydrotestosterone (DHT)
-
MPA
-
DHT + MPA
-
DHT + Bicalutamide (as an anti-androgen control)
-
-
-
Incubation: Incubate the tissue cultures for a specified period (e.g., 48-72 hours).
-
Immunohistochemistry:
-
Fix, embed, and section the tissue fragments.
-
Perform immunohistochemistry for markers of proliferation (e.g., Ki67, BrdU), apoptosis (e.g., BCL2), and hormone receptor status (AR, ERα, PR).
-
-
Image Analysis and Quantification:
-
Capture images of the stained tissue sections.
-
Quantify the percentage of positively stained epithelial cells for each marker in the different treatment groups.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the effect of MPA on DHT-induced changes in cell proliferation and protein expression.
Visualizations
Caption: Signaling pathway of MPA-induced androgenic effects via the Androgen Receptor.
Caption: Experimental workflow for mitigating MPA's androgenic side effects in vivo.
References
- 1. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen and glucocorticoid receptor-mediated inhibition of cell proliferation by medroxyprogesterone acetate in ZR-75-1 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The progestational and androgenic properties of medroxyprogesterone acetate: gene regulatory overlap with dihydrotestosterone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiandrogenic actions of medroxyprogesterone acetate on epithelial cells within normal human breast tissues cultured ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular insights into androgen actions in male and female reproductive function from androgen receptor knockout models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Feminizing hormone therapy - Wikipedia [en.wikipedia.org]
- 10. Androgenic activity of synthetic progestins and spironolactone in androgen-sensitive mouse mammary carcinoma (Shionogi) cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 12. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 14. drugs.com [drugs.com]
- 15. Plume Health - What are finasteride and dutasteride? [getplume.co]
- 16. Comparison between dutasteride and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gmr.scholasticahq.com [gmr.scholasticahq.com]
- 18. xyonhealth.com [xyonhealth.com]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Study: Spironolactone with medroxyprogesterone acetate suppresses testosterone in trans women more effectively than spironolactone alone | Gender Analysis [genderanalysis.net]
Technical Support Center: Adjusting Cycloprovera (Medroxyprogesterone Acetate) Dosage for Reproductive Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Cycloprovera (medroxyprogesterone acetate (B1210297) - MPA) in reproductive studies across various animal species.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Medroxyprogesterone Acetate - MPA) and how does it work in reproductive studies?
A1: this compound contains medroxyprogesterone (B1676146) acetate (MPA), a synthetic progestin.[1][2] It mimics the natural hormone progesterone (B1679170), which is crucial for regulating the reproductive cycle.[1][2] MPA primarily works by binding to progesterone receptors, which in turn influences gene transcription to produce a range of physiological effects.[1] Its key mechanisms of action in reproductive studies include:
-
Inhibition of Ovulation: MPA suppresses the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland, which prevents follicular development and ovulation.[1]
-
Estrus Suppression: By preventing the hormonal fluctuations that trigger estrus, MPA can be used to delay or suppress the heat cycle in female animals.[2][3]
-
Alteration of Cervical Mucus: It can thicken cervical mucus, creating a barrier that is more difficult for sperm to penetrate.[1]
-
Endometrial Changes: MPA promotes the transition of the uterine lining (endometrium) to a secretory phase, which can be manipulated for studies on implantation or contraception.[1]
Q2: What are the most common applications of MPA in animal reproductive research?
A2: MPA is widely used for:
-
Estrus Synchronization: Coordinating the reproductive cycles of a group of animals to facilitate timed breeding or experimental procedures.[4][5]
-
Contraception and Fertility Control: Studying the efficacy of long-acting contraceptives.[6][7]
-
Behavioral Studies: Managing sexually driven behaviors in both male and female animals, such as aggression, roaming, and mounting.[8][9]
-
Hormone Replacement Therapy Models: Investigating the effects of progestins in ovariectomized animals.[10]
Q3: What are the potential side effects of MPA administration in animals?
A3: Researchers should be aware of potential side effects, which can be dose-dependent and vary by species. Common side effects include:[8][11]
-
Increased appetite and weight gain.[8]
-
Lethargy or changes in personality.[8]
-
Mammary gland enlargement and in some cases, tumors.[11][12]
-
Uterine issues such as cystic endometrial hyperplasia and pyometra.[11][13]
-
Suppression of the adrenal glands.[11]
-
Local skin reactions or hair loss at the injection site.[11][15] Carnivores, in particular, are highly sensitive to progestin-induced side effects.[16]
Q4: Are there any contraindications for the use of MPA?
A4: Yes, MPA should not be used in animals that:[8][11]
-
Are prepubertal.[3]
-
Are pregnant (can cause masculinization of female fetuses or delayed parturition).[3][15]
-
Have uterine bleeding of unknown origin.[8]
-
Have a history of mammary or uterine tumors.
-
Have diabetes mellitus.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Failure to Suppress Estrus | - Incorrect dosage or administration timing.- Individual variation in metabolism.- The animal was already in proestrus or estrus when treatment began. | - Review and confirm the correct dosage and administration protocol for the species.- Ensure administration occurs during anestrus for estrus postponement.[15] - Consider a different progestin or synchronization protocol if the issue persists. |
| Variable Onset of Estrus After Synchronization | - Differences in follicular wave status at the start of treatment.- Inconsistent absorption of MPA. | - Combine MPA with other hormones like GnRH or PGF2α for a more tightly synchronized ovulation.[17] - Ensure consistent administration technique (e.g., consistent intramuscular depth). |
| Development of Mammary Nodules or Hyperplasia | - High dosage or prolonged treatment.- Species-specific sensitivity (common in felines).[6][15] | - Immediately discontinue MPA treatment.- Palpate the mammary glands before and during treatment.[3] - Consult a veterinarian for diagnosis and management. |
| Signs of Uterine Infection (Pyometra) | - MPA can predispose animals to uterine infections, especially when administered during diestrus.[15] | - Monitor for signs such as lethargy, decreased appetite, increased thirst, and vaginal discharge.[8] - Discontinue MPA and seek immediate veterinary care. This is a life-threatening condition. |
| Unexpected Behavioral Changes (e.g., aggression, depression) | - MPA can have direct effects on the central nervous system.[18] | - Monitor animal behavior closely.- If significant negative changes occur, consider reducing the dose or discontinuing treatment. |
Data Presentation: this compound (MPA) Dosages in Animal Species
The following tables summarize recommended dosages of Medroxyprogesterone Acetate (MPA) for reproductive control in various animal species, as cited in the literature. Dosages can vary based on the intended use (e.g., estrus suppression vs. synchronization) and the specific formulation.
Table 1: MPA Dosage for Canines and Felines
| Species | Indication | Dosage | Route | Frequency | Reference(s) |
| Canine (Bitch) | Estrus Postponement (in anestrus) | 2.5-3.0 mg/kg | IM | Every 5 months | [3][15] |
| Estrus Suppression (in proestrus) | Oral megestrol (B1676162) acetate is more common | - | - | [3] | |
| Feline (Queen) | Estrus Postponement (in anestrus) | 2.0 mg/kg | IM | Every 5 months | [3][15] |
| Estrus Postponement (in anestrus) | 50-100 mg/cat | IM | Every 3-6 months | [14] | |
| Estrus Suppression (in proestrus) | 5 mg/cat/day for 4 days, then 5 mg every 2 weeks | Oral | As directed | [15] |
Table 2: MPA Dosage for Rodents and Rabbits in Research
| Species | Indication | Dosage | Route | Frequency | Reference(s) |
| Rat | Mammary Gland Carcinogenesis Study | 0.5 mg (low dose) or 5.0 mg (high dose) | Pellet Implant | Single 21-day implant | [19] |
| Male Contraception Study | 1.25 mg per 250g BW | - | - | [20] | |
| Cholesterol Study | 3 mg/kg or 6 mg/kg | Injection | Single dose | [21] | |
| Rabbit | Anti-fertility Study (Ovulation Inhibition) | 1000 mg in a single meal | Oral | Single dose | [7] |
| Anti-fertility Study (Gestation Impairment) | 10 mg/day for 5 days | Oral | Daily for 5 days | [7] |
Table 3: MPA Dosage for Primates and Other Species
| Species | Indication | Dosage | Route | Frequency | Reference(s) |
| Cynomolgus Monkey (Male) | Sexual Behavior Study | 20 mg and 40 mg | IM | Weekly | [22] |
| Pigtail Macaque | Hormone Antagonism Study | 160 µg/kg/day | Osmotic Minipump | Continuous | [10] |
| New World Monkeys | Contraception | 20 mg/kg | IM | Monthly | [16][23] |
| General Zoo Species | Contraception | 2.5-5 mg/kg | IM | Every 2-3 months | [16][23] |
| Ewe | Estrus Synchronization | Medicated vaginal pessaries | Intravaginal | 7 days | [4] |
Experimental Protocols
Protocol 1: Estrus Synchronization in Ewes using MPA
This protocol is adapted from a study on synchronizing estrus in ewes using MPA-impregnated vaginal pessaries.[4]
Objective: To synchronize estrus in a flock of ewes for timed breeding.
Materials:
-
Medroxyprogesterone acetate (MAP)-impregnated vaginal pessaries.
-
Prostaglandin F2α (PGF2α).
-
Syringes and needles for injection.
-
Vaginal speculum and applicator for pessary insertion.
-
Record-keeping materials.
Methodology:
-
Day 0: Insert one MAP-impregnated vaginal pessary into the vagina of each ewe.
-
Day 6: Administer an intramuscular injection of PGF2α to each ewe. The PGF2α will cause the regression of any existing corpus luteum.
-
Day 7: Remove the vaginal pessaries.
-
Estrus Detection and Breeding: Following pessary removal, monitor ewes for signs of estrus (e.g., standing to be mounted by a ram). Estrus is expected to occur within 3 days.[4] Insemination or exposure to fertile rams should be timed accordingly. For fixed-time artificial insemination, breeding is typically performed at a predetermined time following pessary removal (e.g., 48-54 hours).
Protocol 2: Investigating MPA Effects on Male Sexual Behavior in Primates
This protocol is a generalized example based on studies in male cynomolgus monkeys.[18][22]
Objective: To assess the impact of MPA on testosterone (B1683101) levels and sexual behavior in male non-human primates.
Materials:
-
Medroxyprogesterone acetate (MPA) injectable solution.
-
Vehicle control (e.g., sterile saline).
-
Blood collection supplies (needles, tubes).
-
Hormone assay kits (e.g., for testosterone).
-
Behavioral observation and recording equipment.
-
Appropriate animal housing with access for stimulus females.
Methodology:
-
Baseline Period (Pre-Treatment): For a defined period (e.g., 4 weeks), conduct regular behavioral observations of male primates paired with receptive females. Record frequencies of sexual behaviors (e.g., mounting, ejaculation). Collect weekly blood samples to establish baseline testosterone levels.[22]
-
Treatment Period:
-
Experimental Group: Administer weekly intramuscular injections of MPA (e.g., 40 mg).[18]
-
Control Group: Administer weekly intramuscular injections of the vehicle.
-
-
Data Collection During Treatment: Continue the weekly behavioral observations and blood sample collection throughout the treatment period (e.g., 8-12 weeks).
-
Post-Treatment/Withdrawal Period: Discontinue MPA and vehicle injections. Continue weekly monitoring of behavior and testosterone levels for a defined period (e.g., 6 months) to assess the reversibility of any effects.[22]
-
Data Analysis: Compare plasma testosterone levels and frequencies of sexual behaviors between the MPA-treated and control groups across the baseline, treatment, and withdrawal periods.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: MPA's primary mechanism of action via the nuclear progesterone receptor.
References
- 1. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 2. Medroxyprogesterone for Dogs & Cats in Heat: Uses, Risks & Vet Advice | PetPlace.com [petplace.com]
- 3. Clinical Use of Hormones in the Control of Reproduction in Bitches and Queens - WSAVA2002 - VIN [vin.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Progestins to control feline reproduction: Historical abuse of high doses and potentially safe use of low doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-fertility effects of oral medroxyprogesterone acetate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medroxyprogesterone Acetate | VCA Animal Hospitals [vcahospitals.com]
- 9. laboratoriosarsal.com [laboratoriosarsal.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Medroxyprogesterone Acetate for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 12. Medroxyprogesterone: MedlinePlus Drug Information [medlineplus.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hormonal Treatment for Integumentary Disease in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. Control of Reproduction in Dogs and Cats: Use and Misuse of Hormones - WSAVA2006 - VIN [vin.com]
- 16. eazarmg.org [eazarmg.org]
- 17. vet.k-state.edu [vet.k-state.edu]
- 18. Medroxyprogesterone acetate decreases the sexual activity of male cynomolgus monkeys (Macaca fascicularis): an action on the brain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of medroxyprogesterone acetate on the response of the rat mammary gland to carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Finding The Minimal Effective Dose of A Combination of Depot Medroxyprogesterone Acetate and Javanese Long Pepper for Male Contraception on Testicular Fertility Parameters in Male Sprague Dawley Rats. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 21. researchgate.net [researchgate.net]
- 22. Effects of medroxyprogesterone acetate on plasma testosterone and sexual behavior in male cynomolgus monkeys (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Saint Louis Zoo | Depo-Provera [stlzoo.org]
Best practices for long-term storage of Cycloprovera for research purposes
This technical support center provides best practices for the long-term storage and handling of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), also known by brand names like Cycloprovera, for research applications. It includes troubleshooting guides and frequently asked questions to ensure the integrity and stability of the compound throughout your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid Medroxyprogesterone Acetate (MPA) powder?
A: For research-grade MPA powder, the recommended long-term storage temperature can vary by manufacturer. However, storing it at -20°C is a common practice to ensure maximum stability.[1][2] Some suppliers state that the compound is stable for at least four years under these conditions.[2] For shorter periods, some safety data sheets indicate that the product is chemically stable at standard room temperature. Always keep the container tightly sealed, dry, and protected from light.[3] It is critical to consult the Certificate of Analysis or the supplier's specific recommendations for your particular lot.
Q2: How should I prepare and store MPA stock solutions for research?
A: MPA stock solutions should be prepared in a suitable organic solvent such as ethanol (B145695), methanol, or acetonitrile.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[4] For long-term storage, these aliquots should be stored at -80°C (stable for up to one year) or -20°C (stable for up to six months).[4]
Q3: What are the primary causes of MPA degradation?
A: MPA is susceptible to degradation under several conditions. Forced degradation studies have shown that it is most vulnerable to acidic, basic, light, and oxidative stress.[5][6][7] Hydrolysis of the acetate group can also occur, particularly in the presence of moisture.[8] While generally stable under thermal stress, exposure to excessive heat should still be avoided.[9][10]
Q4: How can I determine if my MPA has degraded?
A: Visual inspection of the solid powder may reveal changes in color from its typical white or off-white appearance or changes in its crystalline structure.[3] For solutions, precipitation or discoloration could indicate degradation or contamination. The most reliable method to assess purity and detect degradation products is through analytical techniques like a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[11][12] Degradation products are typically more polar than the parent MPA compound.[11]
Q5: What solvents are recommended for dissolving MPA for experimental use?
A: Medroxyprogesterone acetate is practically insoluble in water.[13][14] For research purposes, it is soluble in organic solvents like acetone, dioxane, and chloroform.[13][14] It is also sparingly soluble in ethanol and methanol.[13][14] Stock solutions for cell culture or other aqueous-based assays are typically made in a strong organic solvent and then diluted to the final working concentration in the experimental medium.
Section 2: Troubleshooting Guide
Problem: I am observing inconsistent or unexpected results in my experiments.
-
Possible Cause: Your MPA may have degraded due to improper storage or handling, leading to a lower effective concentration and the presence of confounding degradation products.
-
Solution:
-
Review the storage conditions of both your solid MPA and your stock solutions. Ensure they align with the recommended guidelines (see Table 1).
-
Prepare a fresh stock solution from your solid MPA powder. If possible, use a new, unopened vial of the compound.
-
If the issue persists, consider performing a purity analysis on your MPA stock using a stability-indicating HPLC method to quantify the active compound and identify potential degradants.
-
Problem: The solid MPA powder appears discolored or clumpy.
-
Possible Cause: This may indicate exposure to light, moisture, or incompatible atmospheric conditions during storage.[3][8]
-
Solution: It is safest to discard the compromised reagent and obtain a new supply. Review your laboratory's storage procedures to ensure containers are sealed tightly, protected from light, and stored in a desiccated environment if necessary.
Problem: I see a precipitate in my stock solution after thawing it.
-
Possible Cause: This can result from repeated freeze-thaw cycles or from the solution's concentration exceeding its solubility limit at colder temperatures.
-
Solution:
-
Gently warm the solution to room temperature and vortex or sonicate briefly to try and redissolve the precipitate.
-
To prevent this in the future, ensure your stock solutions are aliquoted into smaller, single-use volumes before the initial freezing.[4] This minimizes the number of freeze-thaw cycles the solution undergoes.
-
Section 3: Data and Experimental Protocols
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Medroxyprogesterone Acetate
| Form | Temperature | Duration | Key Considerations | Citations |
| Solid Powder | -20°C | ≥ 6 months to 4+ years | Recommended for research-grade compound. Protect from light, keep dry and tightly sealed. | [1][2] |
| Room Temperature (20-25°C) | Varies | Often cited for pharmaceutical preparations (tablets). Check manufacturer's data sheet. | [15][16] | |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [4] |
| -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [4] |
Table 2: Solubility Profile of Medroxyprogesterone Acetate
| Solvent | Solubility | Citations |
| Water | Insoluble | [13][14] |
| Chloroform | Freely Soluble | [13][14] |
| Acetone, Dioxane | Soluble | [13][14] |
| Ethanol, Methanol | Sparingly Soluble | [13][14] |
| Ether | Slightly Soluble | [13][14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MPA Stock Solution
-
Calculate Mass: Medroxyprogesterone acetate (MW: 386.5 g/mol ). To make 10 mL of a 10 mM solution, you will need: 0.01 L * 0.010 mol/L * 386.5 g/mol = 0.03865 g or 38.65 mg.
-
Weighing: Accurately weigh 38.65 mg of solid MPA powder in a suitable container.
-
Dissolving: Add a sufficient volume of your chosen solvent (e.g., ethanol, methanol) to dissolve the powder completely. You may need to vortex or sonicate.
-
Final Volume: Once fully dissolved, transfer the solution to a 10 mL volumetric flask and add solvent up to the 10 mL mark.
-
Storage: Aliquot the solution into sterile, single-use cryovials. Store immediately at -20°C or -80°C.
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
This protocol is based on established methods for analyzing MPA and its degradation products.[11][12]
-
Objective: To separate and quantify MPA from its potential degradation products.
-
Instrumentation: HPLC system with a Photodiode Array (PDA) or UV detector.
-
Method Parameters:
-
Procedure:
-
Prepare Standard: Create a standard solution of MPA of known concentration in the mobile phase.
-
Prepare Sample: Dilute the MPA stock solution to be tested to a suitable concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Evaluation: Compare the chromatogram of the test sample to the standard. The appearance of new peaks, particularly at earlier retention times (indicating more polar compounds), suggests degradation. The peak area of the MPA peak can be used to quantify the remaining intact compound.
-
Section 4: Visual Guides and Workflows
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. northamerica.covetrus.com [northamerica.covetrus.com]
- 10. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - Simulations Plus [simulations-plus.com]
- 11. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 12. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. How to prepare stable medroxyprogesterone acetate suspension | Magis Pharma [magis-pharma.be]
- 15. pfizermedical.com [pfizermedical.com]
- 16. in.gov [in.gov]
Validation & Comparative
Cycloprovera and Depo-Provera: A Comparative Analysis of Ovulation Suppression Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Cycloprovera (also known as Cyclofem), a combined injectable contraceptive, and Depo-Provera, a progestin-only injectable, in suppressing ovulation. This analysis is based on available clinical data to assist researchers and professionals in understanding the nuances of these two hormonal contraceptives.
Executive Summary
Both this compound and Depo-Provera are highly effective long-acting injectable contraceptives that primarily function by inhibiting ovulation. Depo-Provera, containing only medroxyprogesterone (B1676146) acetate (B1210297) (MPA), has been extensively studied and demonstrates robust and sustained ovulation suppression. This compound, a combination of MPA and estradiol (B170435) cypionate, also effectively prevents ovulation. While direct head-to-head trials with detailed hormonal analysis are limited in publicly available literature, existing studies on their individual and comparative effects on the menstrual cycle and return to fertility provide insights into their mechanisms and overall efficacy. The addition of estrogen in this compound aims to regulate bleeding patterns, which can be a significant side effect of progestin-only methods like Depo-Provera.
Mechanism of Ovulation Suppression
Depo-Provera (Medroxyprogesterone Acetate)
Depo-Provera's sole active ingredient, medroxyprogesterone acetate (MPA), is a synthetic progestin. Its primary mechanism of action in preventing pregnancy is the inhibition of the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland. This prevents follicular maturation and the subsequent release of an egg (ovulation). Additionally, MPA thickens cervical mucus, creating a barrier to sperm penetration, and thins the endometrium, making it less receptive to implantation.
This compound (Medroxyprogesterone Acetate and Estradiol Cypionate)
This compound combines MPA with an estrogen, estradiol cypionate. This combination works synergistically to suppress ovulation. The progestin component (MPA) acts similarly to Depo-Provera by inhibiting the LH surge. The estrogen component provides negative feedback on the hypothalamus and pituitary gland, suppressing the release of follicle-stimulating hormone (FSH). This dual action on both FSH and LH provides a robust inhibition of follicular development and ovulation. The presence of estrogen also helps to stabilize the endometrium, leading to more predictable bleeding patterns compared to progestin-only methods.
Signaling Pathway for Ovulation Inhibition
Caption: Hormonal contraceptive signaling pathway for ovulation suppression.
Comparative Efficacy Data
Direct comparative studies quantifying ovulation suppression rates side-by-side are scarce. However, individual studies and clinical experience confirm that both are highly effective at preventing pregnancy, with failure rates of less than 1% with perfect use.
One study noted that a single injection of Cyclofem inhibits follicle maturation for approximately 30 days and ovulation for about 60 days[1]. While this indicates effective ovulation suppression, a direct comparison to a Depo-Provera arm within the same study is not available.
Studies on Depo-Provera have shown that it consistently suppresses ovulation. For instance, a study evaluating various subcutaneous doses of Depo-Provera found that a 105 mg dose consistently suppressed ovulation for at least 4 months[2][3].
The return to fertility after discontinuation can provide indirect evidence of the duration of ovulation suppression. Studies on Cyclofem show a relatively rapid return to fertility, with over 50% of women becoming pregnant within 6 months of discontinuation[4]. In contrast, the return of fertility after stopping Depo-Provera is often delayed, with a median time to conception of around 9 months after the last injection[5]. This suggests a longer-lasting suppressive effect of Depo-Provera on the hypothalamic-pituitary-ovarian axis.
Table 1: Comparative Summary of this compound vs. Depo-Provera
| Feature | This compound (Cyclofem) | Depo-Provera |
| Active Ingredients | Medroxyprogesterone Acetate (25 mg) & Estradiol Cypionate (5 mg) | Medroxyprogesterone Acetate (150 mg) |
| Administration | Intramuscular injection every month | Intramuscular injection every 3 months |
| Primary Mechanism | Inhibition of FSH and LH surge | Inhibition of LH surge |
| Ovulation Suppression | Effective; ovulation inhibited for ~60 days post-injection[1] | Highly effective and sustained suppression |
| Return to Fertility | Relatively rapid; ~53% pregnant at 6 months post-discontinuation[4] | Delayed; median of 9 months to conception post-last injection[5] |
| Bleeding Pattern | Generally more regular bleeding patterns | Often leads to irregular bleeding, spotting, or amenorrhea |
Experimental Protocols
Detailed protocols for a head-to-head comparative trial on ovulation suppression would ideally include the following elements.
Study Design: A randomized, controlled, parallel-group clinical trial.
Participants: Healthy, ovulatory women of reproductive age, not currently using hormonal contraception.
Intervention:
-
Group A: this compound (25 mg MPA + 5 mg estradiol cypionate) administered intramuscularly every 28-30 days.
-
Group B: Depo-Provera (150 mg MPA) administered intramuscularly every 12-13 weeks.
Monitoring of Ovulation:
-
Hormone Profiling: Frequent blood sampling (e.g., every 2-3 days) to measure serum levels of progesterone (B1679170), LH, and FSH. Ovulation is typically confirmed by a mid-luteal phase progesterone level >3 ng/mL.
-
Follicular Tracking: Transvaginal ultrasonography to monitor follicular development and detect ovulation.
Data Analysis:
-
Comparison of the percentage of anovulatory cycles between the two groups.
-
Statistical analysis of mean and peak levels of progesterone, LH, and FSH.
-
Assessment of the time to return of ovulation after discontinuation of the injections.
Experimental Workflow
Caption: A typical experimental workflow for a comparative contraceptive efficacy trial.
Conclusion
Both this compound and Depo-Provera are highly efficacious in suppressing ovulation. Depo-Provera provides a longer duration of action and, consequently, a more prolonged suppression of ovulation, leading to a delayed return to fertility. This compound, with its combined formulation, also effectively inhibits ovulation while offering the benefit of better cycle control for many users. The choice between these two injectables may depend on patient preference regarding injection frequency, bleeding patterns, and desired timing for a future return to fertility. Further direct comparative studies with detailed hormonal and ultrasound monitoring are needed to provide a more definitive quantitative comparison of their ovulation suppression efficacy.
References
- 1. Pharmacodynamic effects of once-a-month combined injectable contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of ovulation and pharmacokinetics following subcutaneous administration of various doses of Depo-Provera®: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of ovulation and pharmacokinetics following subcutaneous administration of various doses of Depo-Provera®: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Return of fertility after discontinuation of the once-a-month injectable contraceptive Cyclofem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Return of fertility after discontinuation of depot medroxyprogesterone acetate and intra-uterine devices in Northern Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Cyclofem and other combined injectable contraceptives
A Head-to-Head Comparison of Cyclofem and Other Combined Injectable Contraceptives
In the landscape of hormonal contraception, combined injectable contraceptives (CICs) offer a convenient and effective option for women. This guide provides a detailed comparison of Cyclofem® (25 mg medroxyprogesterone (B1676146) acetate (B1210297) and 5 mg estradiol (B170435) cypionate) with other notable CICs, such as Mesigyna® (50 mg norethisterone enanthate and 5 mg estradiol valerate), and the progestin-only injectable, Depot Medroxyprogesterone Acetate (DMPA). This analysis is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual pathways to facilitate a comprehensive understanding.
Contraceptive Efficacy
The primary measure of contraceptive efficacy is the Pearl Index, which indicates the number of unintended pregnancies per 100 woman-years of use.[1][2][3] Lower values signify higher effectiveness.[3][4] Clinical trials have demonstrated the high efficacy of both Cyclofem and Mesigyna.
| Contraceptive | Pearl Index (Pregnancies per 100 Woman-Years) | Annual Pregnancy Rate (%) |
| Cyclofem | ~0.19[5] | < 0.2%[6] |
| Mesigyna | ~0.41[5] | < 0.4%[6] |
| DMPA | 0.2 (Perfect Use)[7] | < 1%[8] |
| Combined Oral Contraceptives | 0.3 (Perfect Use), 7 (Typical Use)[7] | Not specified |
Hormonal Mechanism of Action
Combined injectable contraceptives like Cyclofem and Mesigyna deliver both a progestin and an estrogen.[9] This combination prevents pregnancy primarily by inhibiting ovulation.[10] The progestogenic component thickens cervical mucus, hindering sperm penetration, and alters the endometrium to make it less receptive to implantation. The estrogenic component provides better cycle control by stabilizing the endometrium and enhancing the contraceptive effect of the progestin.[10]
Comparative Analysis of Bleeding Patterns
A significant factor in the acceptability and continuation of any hormonal contraceptive is its effect on menstrual bleeding patterns. Studies show that combined injectables generally offer better cycle control than progestin-only methods.[6][11]
| Parameter | Cyclofem | Mesigyna | DMPA (Progestin-only) | Untreated Women |
| Irregular Bleeding (3-6 months) | 23.5%[11] | 25.2%[11] | 35.7%[11] | 4.8%[11] |
| Prolonged Bleeding (3-6 months) | 13.3%[11] | 11.1%[11] | 27.7%[11] | 2.3%[11] |
| Acceptable Bleeding Pattern (initial 90 days) | 41.4%[12] | 63.7%[12] | Not specified | Not applicable |
| Acceptable Bleeding Pattern (fourth 90 days) | 67.8%[12] | 82.2%[12] | Not specified | Not applicable |
| Median Bleeding/Spotting Days (per 90 days) | ~15.6[11] | ~15.6[11] | Varies, often higher initially | ~18.5[11] |
| Discontinuation due to Bleeding | 6.3-12.7%[11] | 7.5-12.0%[11] | Higher than CICs | Not applicable |
A large multicenter clinical trial in China demonstrated that Mesigyna users experienced better cycle control and more acceptable bleeding patterns compared to Cyclofem users.[12] However, both CICs performed better than progestin-only injectables in providing bleeding patterns closer to a normal menstrual cycle.[11]
Side Effect Profile
The side effect profiles of Cyclofem and DMPA have been compared in several studies. Changes in bleeding patterns are the most common reason for discontinuation for both methods.[13][14]
| Side Effect | Cyclofem | DMPA |
| Irregular Bleeding | 65.6%[14] | 93.6%[14] |
| Weight Gain | Not a major cause for discontinuation[5] | 48%[14] |
| Headache | 14.4%[14] | Less common than Cyclofem |
| Breast Sensitivity/Pain | 20%[14] | Less common than Cyclofem |
| Bone Pain | 14.4%[15] | 24%[14] |
| Vaginal Dryness | Less common than DMPA | 10.4%[14] |
Continuation and Satisfaction Rates
User satisfaction and continuation rates are crucial for evaluating the real-world performance of a contraceptive. Combined injectable users tend to be more satisfied than those using progestin-only methods.[16]
| Contraceptive | 12-Month Continuation Rate | Key Factors for Discontinuation |
| Cyclofem | 63.2 per 100 women-years[5] | Menstrual problems, amenorrhea (higher than Mesigyna)[5] |
| Mesigyna | 61.6 per 100 women-years[5] | Menstrual problems, bleeding issues (higher than Cyclofem)[5] |
| DMPA | 23% (in one US study)[8][17] | Menstrual irregularities, weight gain, bone pain[14] |
Return to Fertility
A critical consideration for users planning future pregnancies is the rate of return to fertility after discontinuation. Cyclofem has been shown to have a rapid return to fertility, comparable to oral contraceptives and IUDs.[18]
| Time After Discontinuation | Cumulative Pregnancy Rate (Cyclofem Users) |
| 1 Month | 1.4%[18] |
| 6 Months | 52.9%[18] |
| 12 Months | 82.9%[18] |
In contrast, progestin-only injectables like DMPA are associated with a longer delay in the return of fertility, with a median time to conception of 5.5 months after discontinuation.[19] Ovulation has been observed as early as 63 days after the last injection of a similar formulation to Cyclofem.[20]
Experimental Protocols
The data presented in this guide are derived from various clinical studies, primarily randomized controlled trials and cross-sectional descriptive studies.
Methodology: Randomized Comparative Clinical Trial (e.g., Cyclofem vs. Mesigyna)
A typical experimental design for comparing two injectable contraceptives involves a multicenter, randomized, parallel-group clinical trial.
-
Participants: Healthy, sexually active women of reproductive age (e.g., 18-35 years) seeking contraception, with no contraindications to hormonal contraceptive use.
-
Randomization: Participants are randomly assigned to receive either Cyclofem or the comparator injectable (e.g., Mesigyna) for a specified duration (e.g., 12 months).
-
Intervention: Injections are administered at regular intervals (e.g., monthly for CICs).
-
Data Collection:
-
Efficacy: Pregnancy rates are recorded.
-
Bleeding Patterns: Participants maintain daily diaries to record bleeding and spotting episodes.
-
Side Effects: Adverse events are systematically recorded at each follow-up visit.
-
Satisfaction & Continuation: Reasons for discontinuation are documented, and satisfaction questionnaires may be administered.
-
-
Analysis: Statistical methods are used to compare the outcomes between the two groups, including life-table analysis for discontinuation rates.
Conclusion
Cyclofem is a highly effective combined injectable contraceptive with a rapid return to fertility upon discontinuation.[6][18] When compared to other CICs like Mesigyna, it shows comparable efficacy, though with some differences in bleeding patterns and discontinuation rates for menstrual issues.[5][12] The inclusion of estrogen in Cyclofem results in better cycle control and a more favorable side effect profile concerning bleeding irregularities when compared to the progestin-only injectable, DMPA.[11][14] The choice between these contraceptives will depend on individual user preferences regarding bleeding patterns, side effects, and the desired duration of contraceptive effect post-discontinuation.
References
- 1. Comparison of Combined Parenteral and Oral Hormonal Contraceptives: A Systematic Review and Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Creeping Pearl: Why Has the Rate of Contraceptive Failure Increased in Clinical Trials of Combined Hormonal Contraceptive Pills? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Current Contraceptive Modalities and Historical Perspectives: A Review – GREM – Gynecological and Reproductive Endocrinology & Metabolism [gremjournal.com]
- 4. itk.ee [itk.ee]
- 5. Once-a-month injectable contraceptives, Cyclofem and Mesigyna, in Egypt. Efficacy, causes of discontinuation, and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New once-a-month injectable contraceptives, with particular reference to Cyclofem/Cyclo-Provera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. guttmacher.org [guttmacher.org]
- 9. youngwomenshealth.org [youngwomenshealth.org]
- 10. Pharmacodynamic effects of once-a-month combined injectable contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vaginal bleeding patterns in women using once-a-month injectable contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multicentred phase III comparative clinical trial of Mesigyna, Cyclofem and Injectable No. 1 given by intramuscular injection to Chinese women. II. The comparison of bleeding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Comparison of Two Different Injectable Contraceptive Methods: Depo-medroxy Progesterone Acetate (DMPA) and Cyclofem | Semantic Scholar [semanticscholar.org]
- 14. scispace.com [scispace.com]
- 15. Comparison of Two Different Injectable Contraceptive Methods: Depo-medroxy Progesterone Acetate (DMPA) and Cyclofem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Continuation rates among injectable contraceptive users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Return of fertility after discontinuation of the once-a-month injectable contraceptive Cyclofem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Return of fertility in women discontinuing injectable contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lunelle monthly contraceptive injection (medroxyprogesterone acetate and estradiol cypionate injectable suspension): assessment of return of ovulation after three monthly injections in surgically sterile women - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study on the endometrial vascular effects of Cyclofem and DMPA
A Comparative Analysis of Endometrial Vascular Effects: Cyclofem vs. DMPA
A critical factor in the selection and continued use of injectable contraceptives is their impact on the endometrium, particularly concerning vascular changes that can lead to irregular bleeding. This guide provides a detailed comparison of two widely used injectable contraceptives, Cyclofem (a combined estrogen-progestin contraceptive) and Depot Medroxyprogesterone (B1676146) Acetate (B1210297) (DMPA, a progestin-only contraceptive), focusing on their effects on endometrial vasculature. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a concise overview supported by experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study on the endometrial vascular effects of Cyclofem and DMPA.
Table 1: Endometrial Vascular Density [1]
| Treatment Group | Before Treatment (vessels/mm²) (mean ± SD) | After 3-6 Months of Treatment (vessels/mm²) (mean ± SD) | Statistical Significance (p-value) |
| Cyclofem (n=38) | 151.9 ± 5.8 | 131.8 ± 12.8 | <0.05 |
| DMPA (n=30) | 149.3 ± 6.7 | 132.4 ± 12.2 | <0.05 |
There was no significant difference in endometrial vascular density between the Cyclofem and DMPA treatment groups.[1]
Table 2: Bleeding Patterns [1]
| Treatment Group | Total Bleeding Days (First 3 Months) (mean ± SD) | Total Bleeding Days (Second 3 Months) (mean ± SD) |
| Cyclofem Users | 22 ± 14 | 16 ± 9 |
| DMPA Users | 28 ± 23 | 18 ± 12 |
Spotting was the most common type of bleeding experienced in both groups.[1]
Table 3: Endometrial Histology [1][2]
| Treatment Group | Predominant Histological Pattern |
| Cyclofem | Atrophic endometrium |
| DMPA | Atrophic endometrium |
Experimental Protocols
The primary experimental methodology for assessing endometrial vascular density is detailed below.
Immunohistochemical Staining for Endometrial Vasculature [1]
-
Sample Collection: Endometrial samples were collected from 68 healthy women with regular menstrual bleeding before and 3 to 6 months after the initial injection of either Cyclofem or DMPA.[1]
-
Tissue Preparation: The collected endometrial tissue samples were fixed, processed, and embedded in paraffin (B1166041) blocks.
-
Immunohistochemistry: The samples were sectioned and then stained using an immunohistochemical method with an anti-CD34 antibody to visualize the endometrial vasculature.[1]
-
Vascular Density Assessment: Endometrial vascular density was assessed using standard morphometric techniques to quantify the number of blood vessels per square millimeter.[1]
Visualizations
Experimental Workflow for Assessing Endometrial Vascular Effects
Caption: Workflow for the comparative study of Cyclofem and DMPA on endometrial vasculature.
Comparative Logic of Endometrial Vascular Effects
Caption: Logical flow of the endometrial vascular effects of Cyclofem and DMPA.
Potential Signaling Pathway Modulation by Progestins
Caption: Hypothesized signaling pathways affected by progestins in the endometrium.
Discussion
The primary finding from comparative research is that both Cyclofem and DMPA lead to a significant decrease in endometrial vascular density after three to six months of use.[1] This reduction in vascularity is a key factor contributing to the observed atrophic changes in the endometrium.[1] Despite the inclusion of estrogen in Cyclofem, which is often associated with endometrial proliferation, the study did not find a significant difference in the reduction of vascular density or the resulting endometrial atrophy when compared to the progestin-only DMPA.[1][2]
Irregular bleeding, particularly spotting, is a common side effect of both contraceptives.[1] While the total number of bleeding days was slightly lower in the Cyclofem group, the difference was not statistically significant.[1] This suggests that the addition of estrogen in Cyclofem may not fully mitigate the bleeding disturbances associated with potent progestogenic effects on the endometrium.
The molecular mechanisms underlying these vascular changes are complex. Progestins like medroxyprogesterone acetate (MPA) are known to modulate the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and angiopoietins, which regulate the growth, maturation, and stability of blood vessels.[3] The observed decrease in vascular density suggests that the dominant effect of both contraceptives is an anti-angiogenic or vessel-regression effect within the endometrium.
References
- 1. A comparative study of Cyclofem and depot medroxyprogesterone acetate (DMPA) effects on endometrial vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Two Different Injectable Contraceptive Methods: Depo-medroxy Progesterone Acetate (DMPA) and Cyclofem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis in abnormal uterine bleeding: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of the Metabolic and Endocrine Effects of Cycloprovera
For Researchers, Scientists, and Drug Development Professionals
Cycloprovera, a combination injectable contraceptive containing medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and estradiol (B170435) cypionate, is widely used in humans for fertility control. Understanding its metabolic and endocrine effects across different species is crucial for both clinical applications and preclinical drug development. This guide provides a comparative overview of the known effects of this compound and its principal component, MPA, in humans, rats, dogs, and non-human primates, based on available experimental data.
Comparative Metabolic Effects
The metabolic effects of this compound and MPA vary across species, with impacts observed on lipid profiles, glucose metabolism, and body weight. The following tables summarize the key quantitative findings from various studies.
Table 1: Effects on Lipid Metabolism
| Species | Drug Administered | Dosage | Duration | Key Findings | Reference(s) |
| Human | This compound (25 mg MPA + 5 mg estradiol cypionate) | Monthly injection | 6 months | Statistically significant decrease in HDL-cholesterol. No significant changes in total cholesterol or triglycerides. | [1] |
| Human | Depot Medroxyprogesterone Acetate (DMPA) | 150 mg IM every 3 months | Long-term | Significantly higher total cholesterol and LDL-C levels compared to non-users. No significant change in HDL-C. | [2] |
| Rat | Medroxyprogesterone Acetate (MPA) | 35 mg/kg body weight once a week | 4 weeks | Not specified in the provided abstracts. | |
| Dog | Estradiol and Progesterone (B1679170) | Not specified | Not specified | Increased levels of total cholesterol, HDL-C, and LDL-C after the LH peak (associated with increased progesterone). | [3] |
| Non-human Primate | Not specified | Not specified | Not specified | Data not available from the provided search results. |
Table 2: Effects on Glucose Metabolism and Insulin (B600854) Sensitivity
| Species | Drug Administered | Dosage | Duration | Key Findings | Reference(s) |
| Human | This compound (25 mg MPA + 5 mg estradiol cypionate) | Monthly injection | 6 months | No statistically significant changes in post-prandial blood glucose. | [1] |
| Human | Depot Medroxyprogesterone Acetate (DMPA) | Not specified | Long-term | Significantly higher plasma insulin levels. No significant differences in oral glucose tolerance test. | [4] |
| Rat | Medroxyprogesterone Acetate (MPA) | 35 mg/kg body weight once a week | 4 weeks | Significantly enhanced sodium-dependent glucose transport in the small intestine. | [5] |
| Dog | Progestogens | Suprapharmacologic doses | Long-term | Can lead to insulin resistance. | [6] |
| Non-human Primate | Not specified | Not specified | Not specified | Data not available from the provided search results. |
Table 3: Effects on Body Weight and Other Metabolic Parameters
| Species | Drug Administered | Dosage | Duration | Key Findings | Reference(s) |
| Human | This compound (25 mg MPA + 5 mg estradiol cypionate) | Monthly injection | 6 months | No statistically significant changes in body weight. | [1] |
| Human | Depot Medroxyprogesterone Acetate (DMPA) | Not specified | Not specified | Weight gain is a reported side effect. | [7] |
| Rat | Medroxyprogesterone Acetate (MPA) | 35 mg/kg body weight once a week | 4 weeks | Increased uptake of amino acids and decreased uptake of calcium in the small intestine. | [5][8] |
| Dog | Medroxyprogesterone Acetate (MPA) | Not specified | Not specified | Increased appetite, thirst, and potential for obesity. | [9] |
| Non-human Primate | Not specified | Not specified | Not specified | Data not available from the provided search results. |
Comparative Endocrine Effects
The endocrine effects of this compound and MPA primarily involve the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to contraception.
Table 4: Effects on the Endocrine System
| Species | Drug Administered | Dosage | Duration | Key Findings | Reference(s) |
| Human | This compound (25 mg MPA + 5 mg estradiol cypionate) | Monthly injection | 3 months | Complete suppression of ovarian function and ovulation. | [10][11] |
| Rat | Medroxyprogesterone Acetate (MPA) | Not specified | Not specified | MPA metabolism is primarily catalyzed by CYP3A1 in female rats. | [12] |
| Dog | Medroxyprogesterone Acetate (MPA) | Not specified | Not specified | Blocks the secretion of pituitary hormones, leading to estrus suppression. Can cause adrenocortical suppression. | [9] |
| Non-human Primate | Medroxyprogesterone Acetate (MPA) | Not specified | Not specified | Suppresses endogenous secretion of pituitary gonadotrophins (FSH and LH) and ovarian steroid hormones (estradiol and progesterone). | [13] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in some of the cited studies.
Human Clinical Trial Protocol (for this compound)
-
Study Design: A comparative clinical trial with two groups of normally menstruating females. One group received this compound (25 mg MPA + 5 mg estradiol cypionate) and the other received a different injectable contraceptive.[1]
-
Administration: Intramuscular injection once every month for 6 months.[1]
-
Data Collection:
-
Metabolic Parameters: Blood samples were collected to measure HDL-cholesterol, total cholesterol, triglycerides, post-prandial blood glucose, total serum protein, and hematocrit.[1]
-
Endocrine Parameters: Not explicitly detailed in the abstract, but contraceptive efficacy was assessed.[1]
-
Other Parameters: Body weight and blood pressure were recorded.[1]
-
-
Statistical Analysis: Statistical tests were used to compare the changes in metabolic parameters from baseline to 6 months.[1]
Animal Study Protocol (Rat Model for MPA)
-
Study Design: Female albino rats were divided into a control group and a group treated with MPA.[5]
-
Administration: MPA was administered at a dose of 35 mg/kg body weight once a week for 4 weeks.[5]
-
Data Collection:
-
Metabolic Parameters: The digestive and absorptive functions of the small intestinal epithelium were investigated. This included measuring the transport of sodium-dependent and -independent glucose, uptake of amino acids, and calcium uptake. The activities of brush border enzymes (disaccharidases, alkaline phosphatase, leucine (B10760876) aminopeptidase) and cellular enzymes (lactate dehydrogenase) were also assayed.[5]
-
-
Kinetic Studies: Kinetic parameters (Vmax and Km) of glucose transport were determined.[5]
Signaling Pathways and Workflows
The following diagrams illustrate the general signaling pathway of progestins and a typical experimental workflow for assessing metabolic effects.
Caption: Generalized progestin signaling pathway.
Caption: A typical experimental workflow for assessing metabolic effects.
References
- 1. Clinical evaluation of two monthly injectable contraceptives and their effects on some metabolic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Long-term Use of Depo-medroxyprogesterone Acetate on Lipid Metabolism in Nepalese Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of estradiol and progesterone on metabolic biomarkers in healthy bitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic effects of depot-medroxyprogesterone acetate in long-term users: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of medroxyprogesterone acetate on the digestive and absorptive functions of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of Reproduction in Dogs and Cats: Use and Misuse of Hormones - WSAVA2006 - VIN [vin.com]
- 7. Comparison of Two Different Injectable Contraceptive Methods: Depo-medroxy Progesterone Acetate (DMPA) and Cyclofem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of medroxyprogesterone acetate on the intestinal absorptive functions in protein-deficient rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medroxyprogesterone Acetate for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 10. Comparative pharmacokinetics and pharmacodynamics after subcutaneous and intramuscular administration of medroxyprogesterone acetate (25 mg) and estradiol cypionate (5 mg) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medroxyprogesterone acetate and estradiol cypionate injectable suspension (Cyclofem) monthly contraceptive injection: steady-state pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of medroxyprogesterone acetate on social behavior in female rhesus macaques (Macaca mulatta) depend on male breeding season introductions - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Safety of Cycloprovera (Medroxyprogesterone Acetate) in Comparison to Other Progestins: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the long-term safety profile of Cycloprovera (medroxyprogesterone acetate (B1210297) - MPA) with other widely used progestins. The information is compiled from a comprehensive review of experimental data and clinical studies, with a focus on cardiovascular, metabolic, and oncologic risks. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies for key safety assessments are described. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Comparative Safety Profile: A Tabular Summary
The long-term safety of progestins is a critical consideration in their clinical application. The following tables summarize quantitative data from various studies on the long-term effects of this compound (MPA) and other common progestins on key safety parameters.
Cardiovascular Risks
The risk of venous thromboembolism (VTE) is a significant concern with hormonal therapies. Progestins exhibit differential effects on the cardiovascular system, influenced by their chemical structure and androgenic activity.
| Progestin | Study Type/Population | Key Findings |
| This compound (MPA) | Retrospective analysis of Optum Integrated EHR database | No statistically significant differences in hazard rates for osteoporosis compared to oral contraceptives, copper IUD, or etonogestrel (B1671717) implant.[1] |
| Drospirenone (B1670955) | Case-control study using US claims data | Age-adjusted incidence rate ratio for VTE of 2.8 (95% CI, 2.1–3.8) compared to levonorgestrel. The crude incidence rate was 30.8 per 100,000 woman-years for drospirenone users.[2][3] |
| Levonorgestrel | Case-control study using US claims data | The crude incidence rate for VTE was 12.5 per 100,000 woman-years.[2][3] |
| Norethisterone | Pooled analysis of 4 large prospective cohort studies | Adjusted hazard ratio for VTE of 0.73 (95% CI, 0.48–1.11) compared to levonorgestrel, indicating a similar risk profile.[4] |
| Desogestrel (B1670305) | Meta-analysis | Relative risk of VTE of 1.3 (95% CI, 1.0–1.8) for third-generation progestins (including desogestrel) compared with second-generation (levonorgestrel).[5] |
Metabolic Effects
Progestins can influence lipid and carbohydrate metabolism, which has long-term implications for cardiovascular health and diabetes risk. The androgenicity of a progestin is a key determinant of its metabolic effects.
| Progestin | Study Type | Effect on Lipids | Effect on Carbohydrate Metabolism |
| This compound (MPA) | Cross-sectional study | May cause unfavorable changes in lipid profile with long-term use, though some evidence suggests these changes may level off.[6] | Women on injectable progesterone (B1679170) had significantly higher mean H-index (indicating altered glucose tolerance) than controls.[7] |
| Desogestrel | Cross-sectional comparison | Higher HDL concentrations (+10% to +20%) compared to non-users. Normal LDL concentrations.[8] | Higher glucose and insulin (B600854) responses to a glucose load compared to controls.[8] |
| Gestodene (B1671452) | Cross-sectional comparison | Higher HDL concentrations (+10% to +20%) compared to non-users. Normal LDL concentrations.[8] | Higher glucose and insulin responses to a glucose load compared to controls, with a higher late plasma insulin response than desogestrel.[8] |
| Drospirenone | Not specified | Favorable lipid profile. | Fourth-generation progestins do not appear to elevate blood pressure and may lower it.[9] |
| Norgestimate | Review | Minimal androgenicity, leading to fewer adverse metabolic effects compared to older progestins.[10] | Similar rates of change in carbohydrate metabolism compared to older agents.[10] |
Bone Mineral Density
Long-term use of certain progestins, particularly high-dose injectable formulations, has been associated with a decrease in bone mineral density (BMD), a risk factor for osteoporosis.
| Progestin | Study Type/Duration | Key Findings on Bone Mineral Density (BMD) |
| This compound (DMPA) | Case-controlled study (>5 years of use) | Significantly lower BMD at lumbar vertebra (0.93 g/cm² vs. 1.03 g/cm² in controls), neck of femur, trochanter, and Ward's triangle. Estimated average annual bone loss of 1.1% to 3.5% at different sites.[11] |
| This compound (DMPA) | Case-control study (minimum 36 months use) | No significant difference in mean BMD of distal and ultradistal forearm compared to IUD users, despite significantly lower serum estradiol (B170435) levels in DMPA users.[12] |
| This compound (DMPA) | Prospective cohort study | Long-term use (>2 years) had a significant adverse effect on BMD, with a mean percentage decrease of 9% for 1-2 years of use and 11.8% for >5 years of use.[13] |
Experimental Protocols
The following sections describe the standardized methodologies for key experiments cited in the evaluation of progestin safety.
Carcinogenicity Studies
The carcinogenic potential of pharmaceuticals, including progestins, is typically evaluated following guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the Organisation for Economic Co-operation and Development (OECD).
ICH S1B(R1) Guideline for Testing for Carcinogenicity of Pharmaceuticals:
-
Objective: To identify the tumorigenic potential of a pharmaceutical in mammals and to assess the relevant risk in humans.[14][15]
-
Study Design: Typically involves long-term studies in two rodent species, usually rats and mice. However, the guideline provides a weight-of-evidence approach that can sometimes justify using only one rodent study.[15][16]
-
Animal Models: Both sexes of rats and mice are used. Each dose group and a concurrent control group should ideally contain at least 50 animals of each sex.[9]
-
Dose Levels: At least three dose levels are used, along with a concurrent control group. The highest dose should be the maximum tolerated dose (MTD), which is determined in shorter-term toxicity studies.[9]
-
Duration: The study duration is typically 24 months for rats and 18-24 months for mice.[9][17]
-
Administration: The test substance is administered daily, with the route of administration mimicking the intended clinical route where feasible.[9]
-
Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored regularly. At the end of the study, a full necropsy is performed, and tissues are examined histopathologically.[9]
OECD Test Guideline 451: Carcinogenicity Studies:
This guideline is similar to the ICH guideline and provides a standardized method for conducting carcinogenicity studies in rodents. It outlines the procedures for animal selection, housing, feeding, dose selection, and the detailed pathological examination of tissues.[9][18][19]
Cardiovascular Safety Assessment: Endothelial Function
Endothelial dysfunction is an early marker of atherosclerosis and a predictor of cardiovascular events. Flow-mediated dilation (FMD) of the brachial artery is a non-invasive and widely used method to assess endothelial function.
Standard Protocol for Flow-Mediated Dilation (FMD):
-
Principle: FMD measures the dilation of the brachial artery in response to an increase in shear stress, which stimulates the release of nitric oxide (NO) from the endothelium.
-
Procedure:
-
The subject rests in a supine position in a quiet, temperature-controlled room for at least 10 minutes.
-
A high-resolution ultrasound probe is used to image the brachial artery in the longitudinal plane.
-
A blood pressure cuff is placed on the forearm, distal to the ultrasound probe.[20]
-
Baseline images of the brachial artery diameter and blood flow velocity are recorded.
-
The cuff is inflated to a suprasystolic pressure (typically 50 mmHg above systolic blood pressure) for 5 minutes to induce ischemia.[4][21]
-
The cuff is then rapidly deflated, causing a brief period of high blood flow (reactive hyperemia).
-
The brachial artery diameter is continuously monitored and recorded for several minutes after cuff deflation to capture the maximum dilation.
-
-
Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to its maximum diameter during reactive hyperemia.[20]
Metabolic Safety Assessment: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard test to assess how the body processes glucose and is used to diagnose prediabetes and diabetes. It is also used in clinical trials to evaluate the impact of drugs on carbohydrate metabolism.
Standard Protocol for Oral Glucose Tolerance Test (OGTT):
-
Preparation: The subject fasts for at least 8 hours (usually overnight) before the test. They should not have anything to eat or drink except water.[6]
-
Procedure:
-
A baseline blood sample is taken to measure the fasting plasma glucose level.
-
The subject then drinks a solution containing a specific amount of glucose (usually 75 grams).[6]
-
Blood samples are taken at regular intervals after drinking the glucose solution, typically every 30 to 60 minutes, for up to 2-3 hours.[6]
-
-
Data Analysis: The glucose levels in the blood samples are measured to see how quickly glucose is cleared from the blood. The results are plotted on a graph to create a glucose tolerance curve. In women on hormonal contraceptives, OGTTs are performed to detect any modifications in glucose metabolism.[22]
Signaling Pathways
Progestins exert their effects through both classical genomic and rapid non-genomic signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms behind their long-term safety profiles.
Classical (Genomic) Progesterone Receptor Signaling
The classical pathway involves the binding of progestins to intracellular progesterone receptors (PRs), which then act as transcription factors to regulate gene expression.
Caption: Classical genomic progesterone receptor signaling pathway.
Non-Genomic Progestin Signaling
Progestins can also initiate rapid signaling events at the cell membrane, independent of gene transcription. These non-genomic pathways involve membrane-associated progesterone receptors (mPRs) and can activate various downstream kinase cascades.
Caption: Non-genomic progestin signaling via membrane receptors.
Conclusion
The long-term safety of this compound (medroxyprogesterone acetate) and other progestins is a complex and multifaceted issue. The available evidence suggests that different progestins have distinct risk profiles, particularly concerning cardiovascular and metabolic effects. These differences are largely attributed to their varying degrees of androgenicity and their interactions with various signaling pathways.
-
This compound (MPA) , especially in its injectable form, has been associated with concerns regarding bone mineral density loss with long-term use.[11][13] Its metabolic effects can also be less favorable compared to some newer progestins.[6][7]
-
Second-generation progestins like levonorgestrel are generally considered to have a lower risk of VTE compared to third and fourth-generation progestins.[2][3][5]
-
Third-generation progestins such as desogestrel and gestodene offer reduced androgenic effects but may be associated with a slightly higher risk of VTE.[5][10]
-
Fourth-generation progestins like drospirenone have anti-mineralocorticoid and anti-androgenic properties, which can lead to a more favorable metabolic profile, but concerns about VTE risk persist in some studies.[2][3][9]
The choice of a specific progestin for long-term use requires a careful evaluation of the individual's baseline risk factors and the specific therapeutic goals. Further long-term, well-controlled comparative studies are needed to fully elucidate the nuanced safety profiles of different progestins. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting such future research.
References
- 1. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. Risk of non-fatal venous thromboembolism in women using oral contraceptives containing drospirenone compared with women using oral contraceptives containing levonorgestrel: case-control study using United States claims data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Assessment of Endothelial Function – From Research into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined hormonal contraception and the risk of venous thromboembolism: a guideline (2016) | American Society for Reproductive Medicine | ASRM [asrm.org]
- 6. Glucose tolerance test - non-pregnant: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 7. A comparative study of oral glucose tolerance tests in Nigerian women on three types of steroidal contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative metabolic study of two low-estrogen-dose oral contraceptives containing desogestrel or gestodene progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Desogestrel, norgestimate, and gestodene: the newer progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term depot-medroxyprogesterone acetate and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bone mineral density in long-term depot medroxyprogesterone acetate acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the long-term use of depot medroxyprogesterone acetate as hormonal contraceptive on bone mineral density and biochemical markers of bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ICH: Guideline on Testing for Carcinogenicity of Pharmaceuticals, an Addendum [vistaar.ai]
- 17. oecd.org [oecd.org]
- 18. Oecd 541 guidelines | PPTX [slideshare.net]
- 19. policycommons.net [policycommons.net]
- 20. Measurement of endothelial function and its clinical utility for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. The effect of various contraceptive hormonal therapies in women with normal and diabetic oral glucose tolerance test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effect Profiles: Cycloprovera Versus Older Contraceptive Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Cycloprovera (medroxyprogesterone acetate (B1210297)/estradiol (B170435) cypionate) and older contraceptive formulations, including first and second-generation oral contraceptives. The information is supported by experimental data from clinical trials to aid in research and development efforts within the field of hormonal contraception.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the incidence of common side effects reported in a randomized controlled trial comparing this compound (referred to as Cyclofem in the study) with a standard oral contraceptive (OC).
| Side Effect | This compound (Cyclofem) | Oral Contraceptive (OC) |
| Any Side Effect (at 3 months) | 82.5% | 69.2% |
| Any Side Effect (at 6 months) | 52.5% | 52.9% |
| Nervousness (at 3 months) | Not Reported | 23.2% |
| Nervousness (at 6 months) | Not Reported | 25% |
| Breast Tenderness (at 3 months) | 22.8% | Not Reported |
| Weight Gain (at 6 months) | 29.7% | Not Reported |
| Dysmenorrhea (at 3 months) | 20.5% | 32.2% |
| Dysmenorrhea (at 6 months) | 17.9% | 32.2% |
| Spotting (at 3 months) | 31.5% | 14.7% |
| Spotting (at 6 months) | 11.7% | 0% |
| Amenorrhea (at 6 months) | One case reported | 6% |
Data sourced from a randomized controlled trial comparing Cyclofem and oral contraceptives[1].
Experimental Protocols
The data presented above was obtained from a descriptive-comparative study designed to assess the efficacy and satisfaction of Cyclofem versus oral contraceptives.[1] What follows is a synthesized experimental protocol based on common practices in hormonal contraceptive clinical trials.
Study Design
A multi-center, open-label, randomized, parallel-group, comparative Phase III clinical trial is conducted. Healthy, sexually active women aged 18-35 years seeking contraception are recruited. Participants are randomized to receive either monthly intramuscular injections of this compound (25 mg medroxyprogesterone (B1676146) acetate and 5 mg estradiol cypionate) or a daily oral contraceptive regimen with an older formulation (e.g., norethindrone/ethinyl estradiol). The study duration is typically 6 to 12 cycles (months).
Data Collection and Side Effect Assessment
Participants maintain daily diaries to record bleeding and spotting events. At each monthly visit, a clinician or research nurse conducts a structured interview to systematically inquire about the occurrence, severity, and duration of a predefined list of potential side effects. This list includes, but is not limited to:
-
Menstrual Irregularities: Amenorrhea, spotting, breakthrough bleeding, changes in menstrual flow.
-
Androgenic Effects: Acne, hirsutism, oily skin.
-
Metabolic Effects: Weight changes, changes in appetite.
-
Cardiovascular Effects: Headaches, migraines, changes in blood pressure.
-
Gastrointestinal Effects: Nausea, bloating.
-
Neurological/Psychological Effects: Mood swings, depression, nervousness, changes in libido.
-
Other: Breast tenderness, fatigue.
The severity of side effects is typically graded on a scale (e.g., mild, moderate, severe).
Monitoring for Serious Adverse Events
Participants are monitored for serious adverse events (SAEs), with particular attention to the risk of venous thromboembolism (VTE). The protocol includes clear definitions of what constitutes an SAE and mandates immediate reporting to the study sponsor and relevant ethics committees. Any suspected VTE event would trigger a predefined diagnostic workflow, including D-dimer testing and appropriate imaging studies (e.g., compression ultrasonography for deep vein thrombosis, CT pulmonary angiography for pulmonary embolism).
Laboratory Assessments
Blood samples are collected at baseline and at specified intervals throughout the study (e.g., at 3, 6, and 12 months) to assess metabolic and hematologic parameters. These typically include:
-
Lipid Profile: Total cholesterol, high-density lipoprotein (HDL), low-density lipoprotein (LDL), and triglycerides.
-
Carbohydrate Metabolism: Fasting glucose and insulin (B600854) levels.
-
Coagulation Factors: Prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), fibrinogen, and other specific clotting factors as deemed necessary.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in the action of this compound and the mechanisms underlying some of its side effects.
References
A Comparative Analysis of Bleeding Patterns Induced by Cycloprovera and Norethisterone Enanthate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two long-acting injectable progestin contraceptives, Cycloprovera (depot medroxyprogesterone (B1676146) acetate (B1210297), DMPA) and norethisterone enanthate (NET-EN), on uterine bleeding patterns. The information presented is collated from multinational clinical trials and pharmacological studies to support research and development in hormonal contraception.
Executive Summary
Both this compound and norethisterone enanthate are highly effective long-acting reversible contraceptives. Their primary impact on the menstrual cycle involves a shift away from regular, predictable bleeding to patterns that can include amenorrhea, infrequent bleeding, or irregular spotting. While both drugs induce similar types of bleeding irregularities, the incidence and prevalence of these patterns differ. Notably, this compound is associated with a significantly higher rate of amenorrhea over time compared to norethisterone enanthate. Discontinuation rates due to bleeding problems are a key consideration for both contraceptives and are influenced by the type and duration of bleeding disturbances.
Data Presentation: Quantitative Comparison of Bleeding Patterns
The following tables summarize the key quantitative data on bleeding patterns from comparative clinical trials involving DMPA (the active ingredient in this compound) and NET-EN.
Table 1: Amenorrhea Rates in Users of DMPA vs. NET-EN
| Timepoint | DMPA (150 mg/3 months) | NET-EN (200 mg/2 months) |
| After 1 Year | 35% - 55%[1][2] | 8.6%[1] |
| After 2 Years | Up to 68%[2] | Data less consistent, but significantly lower than DMPA[3] |
Table 2: Discontinuation Rates Due to Bleeding Irregularities
| Reason for Discontinuation | DMPA | NET-EN |
| Amenorrhea | Significantly higher than NET-EN[4] | Substantially lower than DMPA[4] |
| Bleeding Problems (Irregular, Prolonged) | Similar to NET-EN[4] | Similar to DMPA[4] |
Table 3: Characteristics of Bleeding Episodes
| Bleeding Pattern Characteristic | DMPA | NET-EN |
| Mean number of bleeding/spotting days | Decreases over time[1] | Decreases over time[1] |
| Length of bleeding/spotting episodes | Significantly greater than NET-EN initially[1] | Shorter episodes compared to DMPA initially[1] |
| Irregular Bleeding | Common, especially in the first year[2] | Common, especially in the first year[5] |
Experimental Protocols
The data presented in this guide are primarily derived from large-scale, multicentered, randomized clinical trials, many of which were sponsored by the World Health Organization (WHO). The methodologies employed in these key studies are outlined below.
Study Design
The majority of the cited studies were randomized controlled trials comparing the standard dosages of DMPA (150 mg intramuscularly every 3 months) and NET-EN (200 mg intramuscularly every 2 months).[3]
Data Collection: Menstrual Diaries
Participants were typically provided with menstrual diaries to record their daily bleeding and spotting patterns.[6] This method allows for a detailed and subject-reported account of all bleeding events. Spotting was generally defined as bleeding that did not require sanitary protection, while bleeding required it.[7]
Analysis of Bleeding Patterns: 90-Day Reference Periods
The analysis of bleeding patterns was commonly based on 90-day reference periods.[6] This approach, recommended by the WHO, allows for a standardized assessment of bleeding patterns over time. For each 90-day period, various parameters were calculated, including:
-
The number of bleeding and spotting days.
-
The number of bleeding-free days.
-
The number and length of bleeding/spotting episodes.
Based on these parameters, bleeding patterns were categorized into clinically relevant groups such as:
-
Amenorrhea: No bleeding or spotting in a 90-day reference period.
-
Infrequent Bleeding: Fewer than two bleeding episodes in a 90-day reference period.
-
Frequent Bleeding: More than five bleeding episodes in a 90-day reference period.
-
Prolonged Bleeding: A bleeding or spotting episode lasting for more than 14 days.
Statistical Analysis
Standard statistical methods were used to compare the bleeding patterns between the two groups. Life-table analysis was often employed to analyze discontinuation rates for different reasons, including bleeding problems.[4]
Signaling Pathways and Mechanism of Action
Both this compound (DMPA) and norethisterone enanthate are synthetic progestins that exert their effects by binding to and activating progesterone (B1679170) receptors (PRs).[2][8] This interaction initiates a cascade of molecular events that ultimately alter the uterine environment and prevent pregnancy.
The primary mechanisms of action affecting bleeding patterns include:
-
Suppression of Ovulation: Both progestins suppress the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, thereby inhibiting ovulation.[2][5] This disruption of the normal hormonal cycle is a major contributor to the alteration of bleeding patterns.
-
Endometrial Transformation: Progestins induce a transformation of the endometrium from a proliferative to a secretory state.[8] With long-term use, this leads to endometrial atrophy, characterized by a thin, inactive lining that is less prone to regular shedding. This atrophy is the primary reason for the high rates of amenorrhea observed with DMPA.
-
Changes in Cervical Mucus: Both drugs increase the viscosity of the cervical mucus, making it more difficult for sperm to penetrate.[2] While this is a key contraceptive mechanism, it does not directly influence bleeding patterns.
Below are diagrams illustrating the general signaling pathway for these progestins and an experimental workflow for a comparative clinical trial.
Caption: Progestin Signaling Pathway in Endometrial Cells.
Caption: Experimental Workflow for Comparative Clinical Trials.
References
- 1. Multinational comparative clinical evaluation of two long-acting injectable contraceptive steroids: noresthisterone oenanthate and medroxyprogesterone acetate. 2. Bleeding patterns and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Depot medroxyprogesterone versus Norethisterone oenanthate for long‐acting progestogenic contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaginal bleeding disturbances associated with the discontinuation of long-acting injectable contraceptives. From the World Health Organization Special Programme for Research, Development, and Research Training in Human Reproduction; Task Force on Long-acting Systemic Agents for the Regulation of Fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facts about injectable contraceptives: memorandum from a WHO meeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multicentered phase III comparative clinical trial of depot-medroxyprogesterone acetate given three-monthly at doses of 100 mg or 150 mg: II. The comparison of bleeding patterns. World Health Organization. Task Force on Long-Acting Systemic Agents for Fertility Regulation Special Programme of Research, Development and Research Training in Human Reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mathewsopenaccess.com [mathewsopenaccess.com]
- 8. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
A study of user satisfaction and continuation rates of Cyclofem versus DMPA
A comprehensive review of multiple studies indicates that while both Cyclofem and Depot-medroxyprogesterone acetate (B1210297) (DMPA) are effective injectable contraceptives, user satisfaction and continuation rates vary, primarily influenced by side effect profiles, particularly menstrual changes. This guide provides a detailed comparison of the two contraceptives, summarizing key data from comparative studies to inform researchers, scientists, and drug development professionals.
Performance Data: Continuation Rates and User Satisfaction
Quantitative data from several studies reveals distinct differences in the continuation rates and reasons for discontinuation between Cyclofem and DMPA users.
Continuation Rates
One retrospective cohort study involving 422 women (202 Cyclofem and 220 DMPA users) demonstrated significantly higher continuation rates for DMPA across a 12-month period.[1] At the 12-month mark, 42.5% of DMPA users continued with the method, compared to 27% of Cyclofem users.[1] Another study reported 12-month continuation rates of 75% for DMPA and 56.5% for Cyclofem in Kenya, while rates in Mexico were 26% and in China 81% for Cyclofem, indicating regional variations.[2]
| Time Point | Cyclofem Continuation Rate | DMPA Continuation Rate | Source |
| 3 Months | 56% | 75% | [1] |
| 6 Months | 37% | 59.5% | [1] |
| 9 Months | 30% | 48% | [1] |
| 12 Months | 27% | 42.5% | [1] |
User Satisfaction
A descriptive-comparative study assessing satisfaction using the ORTHO Birth Control Satisfaction Assessment Tool found no statistically significant difference in the total mean satisfaction scores between Cyclofem (192.2) and DMPA (188.1) users.[3][4][5] However, there were significant differences in satisfaction related to the ease of use/appropriateness and interference in menstruation patterns.[3][4] Another study found that marital satisfaction was significantly higher in women using DMPA (mean score of 116.79) compared to those using Cyclofem (114.53).[6]
Reasons for Discontinuation
The primary driver for discontinuation of both methods is menstrual changes.[1][2] However, the nature of these changes differs significantly between the two contraceptives.
DMPA users are more likely to report menstrual changes as a reason for discontinuation (85%) compared to Cyclofem users (73%).[1] Amenorrhea (absence of menstruation) is a significantly more common reason for discontinuation among DMPA users (50%) than Cyclofem users (23%).[1] Conversely, issues related to the frequency of visits and lack of method supplies were cited by 11% of Cyclofem users as the main reason for discontinuation, a factor not reported by DMPA users.[1]
Other reported reasons for discontinuation include weight gain and bone pain for DMPA users, and headache and mood changes for Cyclofem users.[2]
| Reason for Discontinuation | Cyclofem Users | DMPA Users | Source |
| Menstrual Changes | 71.9% - 73% | 84.6% - 85% | [1][7] |
| - Amenorrhea | 22.5% - 23% | 49.7% - 50% | [1][7] |
| - Spotting | 12.5% | 11.9% | [7] |
| - Irregular Menstruation | 8.8% | 4.9% | [7] |
| Non-Menstrual Medical Reasons | 3.8% | 6.3% | [7] |
| Desire for Pregnancy | 10.0% | 4.9% | [7] |
| Frequency of Visits/Supply Issues | 11% | 0% | [1][7] |
| Weight Gain | - | 18.6% | [2] |
| Bone Pain | - | 23.25% | [2] |
| Headache | 10.4% | - | [2] |
| Mood Changes | 8% | - | [2] |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for understanding how these comparative data were generated.
Retrospective Cohort Study
One key study utilized a retrospective cohort design to compare continuation rates and reasons for discontinuation.[1]
-
Study Population: 422 women (202 Cyclofem and 220 DMPA users) who had initiated the method 12-24 months prior to the study.[1]
-
Data Collection: Data was gathered through a review of patient records and interviews with the clients.[1]
-
Statistical Analysis: The Kaplan-Meier method was used to estimate continuation rates, and Cox Regression was employed to analyze the reasons for discontinuation.[1]
Cross-Sectional Descriptive Study
To compare side effects, a cross-sectional descriptive study was conducted.[2][8][9]
-
Study Population: 250 women, aged 18-40 years, who had been using either DMPA or Cyclofem for six months.[2][8][9]
-
Data Collection: Volunteers were examined and interviewed about various symptoms, including weight changes, irregular bleeding, dyspareunia, vaginal dryness, headache, breast pain, bone pain, and their reasons for discontinuation.[2][8][9]
-
Data Analysis: Standard statistical methods were used to analyze the collected data.[2][8]
Descriptive-Comparative Cross-Sectional Study
User satisfaction was assessed in a descriptive-comparative study.[3][4]
-
Study Population: 150 individuals were selected using simple non-probability sampling and divided into three groups of 50, representing users of DMPA, Cyclofem, or LD (a type of oral contraceptive).[4]
-
Data Collection: The standard ORTHO Birth Control Satisfaction Assessment Tool (BC-SAT) was administered through interviews three months after the initiation of the contraceptive method.[4]
-
Data Analysis: Data was analyzed using descriptive and inferential statistics, including Fisher's exact test, chi-square, ANOVA, and LSD tests.[4]
Visualizing the Comparative Study Workflow
Caption: Workflow of a comparative study on Cyclofem vs. DMPA.
References
- 1. jfrh.tums.ac.ir [jfrh.tums.ac.ir]
- 2. Comparison of Two Different Injectable Contraceptive Methods: Depo-medroxy Progesterone Acetate (DMPA) and Cyclofem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study on satisfaction from hormonal contraceptives: depot medroxyprogesterone acetate (DMPA), Cyclofem and LD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study on satisfaction from hormonal contraceptives: depot medroxyprogesterone acetate (DMPA), Cyclofem and LD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Two Different Injectable Contraceptive Methods: Depo-medroxy Progesterone Acetate (DMPA) and Cyclofem | Journal of Family and Reproductive Health [jfrh.tums.ac.ir]
- 9. (PDF) Comparison of Two Different Injectable Contraceptive Methods: Depo-medroxy Progesterone Acetate (DMPA) and Cyclofem. (2013) | Firoozeh Veisi | 14 Citations [scispace.com]
Safety Operating Guide
Proper Disposal of Cycloprovera (Medroxyprogesterone Acetate) in a Laboratory Setting
The proper disposal of Cycloprovera, a brand name for the synthetic progestin medroxyprogesterone (B1676146) acetate (B1210297), is a critical component of laboratory safety and environmental responsibility. As a potent hormonal compound, improper disposal can lead to environmental contamination and potential disruption of endocrine systems in wildlife.[1][2] For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is essential to ensure compliance with federal, state, and local regulations.[3]
Core Principles of Pharmaceutical Waste Management
All pharmaceutical waste, including this compound, must be managed in a way that protects human health and the environment.[3] Key regulations governing this process in the United States include the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4] It is crucial to never dispose of hormonal waste by flushing it down the drain or placing it in the regular trash, as this can lead to contamination of water supplies.[5][6]
Step-by-Step Disposal Procedures for this compound
The following steps provide a general framework for the proper disposal of this compound waste generated in a research laboratory setting.
Step 1: Waste Characterization
The first step is to determine if the this compound waste is classified as hazardous waste under RCRA. Pharmaceutical waste can be deemed hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[7] While medroxyprogesterone acetate is not explicitly on the P or U lists of acute hazardous wastes, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for a formal waste determination.[8] Factors to consider include the concentration of the active pharmaceutical ingredient (API) and the nature of the waste (e.g., pure substance, contaminated labware).
Step 2: Segregation of Waste
Proper segregation is fundamental to a safe and compliant pharmaceutical waste management program.[9]
-
Contaminated Solids: Items such as gloves, bench paper, empty vials, and other lab consumables contaminated with this compound should be placed in a designated hazardous waste container.[10] These containers are typically black and must be clearly labeled as "Hazardous Waste Pharmaceuticals."[4]
-
Unused or Expired this compound: Pure, unused, or expired this compound must be disposed of as hazardous pharmaceutical waste. It should not be mixed with other chemical or biological waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also managed as hazardous waste.[10]
-
Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain.[6][11] They must be collected in a compatible, sealed, and clearly labeled hazardous waste container.
Step 3: Labeling and Storage
All hazardous waste containers must be properly labeled. The label should include:
-
The words "Hazardous Waste"
-
The name and address of the generating facility
-
The specific contents of the container (e.g., "this compound Waste," "Medroxyprogesterone Acetate Contaminated Debris")
-
The date when waste was first added to the container (Accumulation Start Date)
Store waste containers in a secure, designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
Step 4: Arrange for Professional Disposal
Hazardous pharmaceutical waste must be treated and disposed of by a licensed hazardous waste management company.[4][5] Your institution's EHS office will have established procedures for the pickup and disposal of this waste. Most pharmaceutical waste is disposed of via incineration at a permitted facility.[4] Maintain meticulous records of all waste generated and disposed of, as this documentation is required for regulatory compliance.[10]
Regulatory and Safety Overview
The disposal of pharmaceutical waste is governed by multiple agencies and regulations. The table below summarizes the key frameworks relevant to this compound disposal in a research setting.
| Regulatory Body | Regulation/Act | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the identification, management, and disposal of hazardous wastes, including certain pharmaceuticals.[4] |
| OSHA | Occupational Safety and Health Act | Mandates safe handling procedures and personal protective equipment (PPE) to protect laboratory personnel from exposure.[10] |
| DOT | Department of Transportation | Regulates the packaging, labeling, and transportation of hazardous materials, including pharmaceutical waste, off-site.[10] |
Experimental Protocols for Inactivation
Detailed, validated experimental protocols for the chemical inactivation of medroxyprogesterone acetate in a laboratory setting are not widely available in public literature. The standard and recommended procedure is to manage it as hazardous waste for destruction via incineration.[4][11] Attempting to neutralize or inactivate hormonal compounds without a validated protocol can be dangerous and may result in incomplete degradation or the creation of other hazardous byproducts. Always consult with your institution's EHS department before attempting any chemical inactivation.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste potentially contaminated with this compound.
References
- 1. guttmacher.org [guttmacher.org]
- 2. ipapharma.org [ipapharma.org]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. in.gov [in.gov]
- 7. epa.gov [epa.gov]
- 8. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 9. medprodisposal.com [medprodisposal.com]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
